molecular formula C12H16N2O2 B1363459 1-(4-Methoxybenzoyl)-piperazine CAS No. 94747-49-6

1-(4-Methoxybenzoyl)-piperazine

Cat. No.: B1363459
CAS No.: 94747-49-6
M. Wt: 220.27 g/mol
InChI Key: AWNXKUKDGIDDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzoyl)-piperazine is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNXKUKDGIDDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371553
Record name 1-(4-Methoxybenzoyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94747-49-6
Record name 1-(4-Methoxybenzoyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94747-49-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of the Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Methoxybenzoyl)-piperazine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, details robust synthetic protocols with mechanistic insights, and explores its significance as a privileged scaffold in the design of novel therapeutic agents.

The piperazine ring is a ubiquitous structural motif in pharmaceuticals, prized for its unique physicochemical properties.[1][2] Its basic nitrogens can be readily functionalized, allowing for the modulation of properties like solubility and pKa, while its defined chair conformation serves as a rigid scaffold to orient pharmacophoric groups in three-dimensional space.[1] When combined with the 4-methoxybenzoyl (anisoyl) moiety, another common feature in bioactive compounds, the resulting molecule, this compound, becomes a versatile intermediate for constructing a diverse array of chemical entities with potential therapeutic value. This guide offers a detailed exploration of its fundamental chemistry and synthesis.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and properties is foundational to its application in synthesis and drug design.

Chemical Structure

This compound is an amide formed between the secondary amine of a piperazine ring and the carboxyl group of 4-methoxybenzoic acid.

  • IUPAC Name: (4-methoxyphenyl)(piperazin-1-yl)methanone

  • Molecular Formula: C₁₂H₁₆N₂O₂

  • Molecular Weight: 220.27 g/mol

Caption: 2D Structure of this compound.

Physicochemical & Spectroscopic Data Summary

The table below summarizes key properties. Spectroscopic characteristics are predicted based on the structure and data from analogous compounds.[3][4]

PropertyValue / Expected Characteristics
Physical State Expected to be a white to off-white solid at room temperature.
Melting Point Not widely reported, but similar structures like (4-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone melt at 117–119 °C.[3]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. The hydrochloride salt form would exhibit higher aqueous solubility.[5]
pKa The free secondary amine on the piperazine ring is basic, with an expected pKa around 8-9, similar to piperazine itself (pKa₂ = 9.73).[6]
¹H NMR - Aromatic protons of the methoxybenzoyl group appearing as two doublets (AA'BB' system) in the δ 6.8-7.5 ppm range. - A singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm. - Multiple broad signals for the piperazine ring protons (-CH₂-) between δ 2.5-4.0 ppm. - A broad singlet for the secondary amine proton (-NH), which may be exchangeable with D₂O.
¹³C NMR - Carbonyl carbon signal around δ 170 ppm. - Aromatic carbon signals between δ 113-161 ppm. - Methoxy carbon signal around δ 55 ppm. - Piperazine carbon signals in the δ 40-50 ppm range.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z ≈ 221.13.

Synthesis of this compound

The synthesis of this compound is a classic example of amide bond formation via nucleophilic acyl substitution. The core principle involves the attack of a nucleophilic nitrogen atom from the piperazine ring on the electrophilic carbonyl carbon of a 4-methoxybenzoyl derivative.[7] Two primary, field-proven strategies are outlined below.

Amide_Bond_Formation_Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_end Products Piperazine Piperazine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral Nucleophilic Attack Acyl_Source Activated 4-Methoxybenzoyl (Electrophile) Acyl_Source->Tetrahedral Amide This compound Tetrahedral->Amide Collapse & Reformation of C=O Leaving_Group Leaving Group (e.g., Cl⁻, H₂O) Tetrahedral->Leaving_Group

Caption: General mechanism for amide bond formation.

Method 1: Acylation with 4-Methoxybenzoyl Chloride

This is the most direct and frequently employed method, leveraging the high reactivity of an acyl chloride. The reaction is typically performed under Schotten-Baumann conditions.

Causality & Expertise: The use of an acyl chloride like 4-methoxybenzoyl chloride provides a highly activated electrophile, making the reaction rapid and often high-yielding even at low temperatures.[8][9] The primary challenge is controlling the reaction's selectivity, as piperazine possesses two reactive secondary amines. To favor mono-acylation over di-acylation, a large excess of piperazine can be used, with the unreacted piperazine also serving as the base to neutralize the hydrochloric acid byproduct. Alternatively, using a stoichiometric amount of piperazine with a non-nucleophilic base (like triethylamine or pyridine) in an inert solvent provides better control.[10]

Self-Validating Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane (DCM, approx. 10 mL per gram of piperazine).

  • Reaction Setup: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 15 minutes to cool to 0 °C.

  • Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess piperazine), saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Method 2: Direct Amide Coupling with 4-Methoxybenzoic Acid

This approach avoids the use of highly reactive and moisture-sensitive acyl chlorides by activating the carboxylic acid in situ with a peptide coupling reagent.

Causality & Expertise: This method is ideal when starting from the carboxylic acid is more convenient or when milder conditions are required. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by piperazine.[11] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is a common practice to suppress side reactions and minimize potential racemization if chiral centers were present.

Self-Validating Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzoic acid (1.0 equivalent), EDCI (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.

  • Piperazine Addition: Add piperazine (1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature overnight (12-18 hours). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and water-soluble byproducts (e.g., the urea byproduct from EDCI). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired this compound.

Synthetic_Workflow cluster_method1 Method 1: Acyl Chloride Route cluster_method2 Method 2: Carboxylic Acid Route A1 Piperazine A3 Schotten-Baumann (Base, DCM, 0°C -> RT) A1->A3 A2 4-Methoxybenzoyl Chloride A2->A3 Product This compound A3->Product B1 Piperazine B3 Amide Coupling (EDCI, HOBt, DMF) B1->B3 B2 4-Methoxybenzoic Acid B2->B3 B3->Product

Caption: Primary synthetic routes to the target compound.

Applications in Research and Drug Development

This compound is not an end product itself but rather a crucial intermediate. Its structure combines two pharmacologically relevant motifs, making its derivatives attractive candidates for targeting a wide range of biological systems.

  • Central Nervous System (CNS) Agents: The piperazine scaffold is central to many drugs acting on the CNS.[12] Derivatives are frequently explored as ligands for dopamine and serotonin receptors, leading to potential treatments for psychosis, depression, and anxiety.[13][14]

  • Enzyme Inhibitors: The structure serves as a starting point for developing enzyme inhibitors. For example, derivatives have been synthesized and tested as potent inhibitors of human carbonic anhydrase, an enzyme implicated in certain types of cancer.[15]

  • Scaffold for Library Synthesis: Due to the two distinct reactive sites (the secondary amine and the aromatic ring), this molecule is an excellent building block for combinatorial chemistry. The free secondary amine can be further functionalized via alkylation, acylation, or reductive amination, while the aromatic ring can undergo electrophilic substitution, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.[2]

Conclusion

This compound is a structurally significant and synthetically accessible molecule. Its preparation is reliably achieved through standard organic chemistry transformations, primarily the acylation of piperazine with either 4-methoxybenzoyl chloride or 4-methoxybenzoic acid via peptide coupling. The rationale behind procedural choices, such as reagent stoichiometry and reaction conditions, is key to achieving high yields and purity. As a versatile scaffold, it remains a valuable starting material for medicinal chemists aiming to develop next-generation therapeutics across multiple disease areas.

References

The Multifaceted Biological Activities of 1-(4-Methoxybenzoyl)-piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1-(4-Methoxybenzoyl)-piperazine

In the landscape of medicinal chemistry, the piperazine nucleus stands out as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as improved water solubility and oral bioavailability.[2] When functionalized, particularly with a 1-(4-methoxybenzoyl) moiety, this core structure gives rise to a class of derivatives with a remarkable spectrum of pharmacological activities. The methoxy group on the benzoyl ring can significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with various biological targets. This guide provides an in-depth technical exploration of the diverse biological activities of this compound derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Several studies have highlighted the potential of 1-(4-substituted benzoyl)-4-arylpiperazine derivatives as potent anticancer agents.[3][4][5] These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.[3][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism underlying the anticancer activity of many piperazine derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.[6][7] Some derivatives have been shown to activate intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases 3/7, 8, and 9.[6] For instance, a novel piperazine derivative demonstrated a strong suppressive effect on liver cancer cells by inducing apoptosis.[6] Furthermore, some benzothiazole-piperazine derivatives have been found to cause apoptosis by arresting the cell cycle at the subG1 phase.[8] Another proposed mechanism involves the inhibition of crucial enzymes like Poly (ADP-ribose) polymerase (PARP1), which is involved in DNA repair. Inhibition of PARP1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.[9]

Experimental Workflow for Anticancer Activity Assessment

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (for promising candidates) cell_lines Cancer Cell Lines (e.g., MCF-7, HCT-116, HUH7) srb_assay Cytotoxicity Screening (SRB or MTT Assay) cell_lines->srb_assay Initial Screening ic50 Determine IC50 Values srb_assay->ic50 Data Analysis apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis_assay Mechanistic Studies cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle animal_model Xenograft Mouse Model apoptosis_assay->animal_model Promising Compound cell_cycle->animal_model treatment Compound Administration animal_model->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth toxicity Assess Systemic Toxicity treatment->toxicity

Caption: A generalized workflow for evaluating the anticancer potential of novel this compound derivatives.

Experimental Protocols for Evaluating Anticancer Activity

A systematic approach is crucial for assessing the anticancer potential of novel compounds.[10][11][12]

1. In Vitro Cytotoxicity Assays (e.g., Sulforhodamine B (SRB) or MTT Assay):

  • Principle: These colorimetric assays measure cell proliferation and viability. The SRB assay quantifies total protein content, while the MTT assay measures mitochondrial metabolic activity, both of which are proportional to the number of viable cells.[3]

  • Protocol Outline:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).[5]

    • After incubation, fix the cells (for SRB) or add MTT reagent.

    • Add the appropriate solubilizing agent and measure the absorbance at a specific wavelength.

    • Calculate the concentration that inhibits cell growth by 50% (IC50).[13]

2. Apoptosis and Cell Cycle Analysis:

  • Principle: Flow cytometry is used to analyze the stages of the cell cycle and to detect apoptotic cells. Annexin V staining identifies early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells.

  • Protocol Outline:

    • Treat cells with the compound at its IC50 concentration.

    • Harvest and fix the cells.

    • Stain with Annexin V-FITC and PI for apoptosis detection, or with PI alone for cell cycle analysis.

    • Analyze the cell populations using a flow cytometer.

Quantitative Data Summary: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
5a HUH7 (Liver)Not specified, but showed significant inhibition[3][5]
5e MCF-7 (Breast)18.23[9]
BS130 MCF-7 (Breast)More cytotoxic than doxorubicin[4]
BS230 MCF-7 (Breast)More cytotoxic than doxorubicin[4]
Compound 3 MDA-MB-231 (Breast)11.3[7]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The piperazine scaffold is a cornerstone in the development of antimicrobial agents.[1][14] Derivatives of this compound have shown promise in this area, exhibiting activity against a range of bacterial and, to a lesser extent, fungal strains.[15][16]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial action of piperazine derivatives is often attributed to their ability to interfere with microbial cellular processes. While the exact mechanisms for 1-(4-methoxybenzoyl) derivatives are not fully elucidated, related piperazine compounds are known to disrupt cell membrane integrity or inhibit essential enzymes.[17]

Structure-activity relationship studies on broader classes of piperazine derivatives have revealed that the nature of substituents on the aromatic rings is crucial for activity. For instance, the incorporation of electron-withdrawing groups can enhance antibacterial activity.[17] The 4-methoxy group in the title compounds likely plays a significant role in modulating the electronic properties and, consequently, the biological activity.

General Synthesis of this compound Derivatives

piperazine Piperazine intermediate 1-(4-Methoxybenzoyl)piperazine piperazine->intermediate Acylation benzoyl_chloride 4-Methoxybenzoyl chloride benzoyl_chloride->intermediate final_product Substituted this compound Derivative intermediate->final_product Nucleophilic Substitution rx R-X (e.g., Aryl halide) rx->final_product

Caption: A simplified synthetic scheme for the preparation of this compound derivatives.

Experimental Protocols for Evaluating Antimicrobial Efficacy

Standardized methods are employed to assess the antimicrobial and antifungal potential of new chemical entities.[18][19][20][21]

1. Agar Well/Disk Diffusion Method:

  • Principle: This is a qualitative or semi-quantitative method to screen for antimicrobial activity. The test compound diffuses from a well or a disk into an agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well or disk indicates antimicrobial activity.[22]

  • Protocol Outline:

    • Prepare agar plates and inoculate them with a standardized suspension of the test microorganism.

    • Create wells in the agar or place sterile paper disks impregnated with the test compound on the surface.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition.

2. Broth Dilution Method (for Minimum Inhibitory Concentration - MIC):

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[20]

  • Protocol Outline:

    • Prepare serial dilutions of the test compound in a liquid growth medium in 96-well plates or tubes.

    • Inoculate each well or tube with a standardized suspension of the microorganism.

    • Incubate under appropriate conditions.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Quantitative Data Summary: Antimicrobial Activity
Derivative ClassBacterial StrainsFungal StrainsActivityReference
Substituted piperazinesS. aureus, P. aeruginosa, S. epidermidis, E. coliA. fumigatus, A. flavus, A. nigerSignificant antibacterial, less active antifungal[15][16]
Amino acid conjugated diphenylmethylpiperazinesGram-positive and Gram-negative bacteriaNot specifiedGood antibacterial activity[14]

Antipsychotic and Antidepressant-like Activities: Modulating Neurotransmitter Systems

Arylpiperazine derivatives are well-established pharmacophores in the development of drugs targeting the central nervous system (CNS).[23][24] They often exhibit affinity for various neurotransmitter receptors, particularly dopamine (D2) and serotonin (5-HT) receptors, which are key targets in the treatment of psychosis and depression.[25][26]

Mechanism of Action: Receptor Binding and Modulation

The antipsychotic and antidepressant-like effects of these compounds are primarily attributed to their interaction with dopaminergic and serotonergic systems.[23][27] Atypical antipsychotic activity is often associated with a higher affinity for 5-HT2A receptors compared to D2 receptors (a 5-HT2A/D2 binding ratio > 1).[25][26] This dual antagonism is believed to contribute to a better side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[28] Some derivatives also show affinity for 5-HT1A receptors, which can contribute to both antidepressant and anxiolytic effects.[29][30] The 4-methoxyphenyl group in these derivatives is a common feature in many CNS-active compounds and likely plays a role in receptor recognition and binding.[29][31]

Proposed Mechanism for Atypical Antipsychotic Action

compound 1-(4-Methoxybenzoyl)- piperazine Derivative d2_receptor Dopamine D2 Receptor compound->d2_receptor Antagonism ht2a_receptor Serotonin 5-HT2A Receptor compound->ht2a_receptor Antagonism antipsychotic_effect Antipsychotic Effect (Reduced Positive Symptoms) d2_receptor->antipsychotic_effect low_eps Reduced Extrapyramidal Side Effects (EPS) ht2a_receptor->low_eps

Caption: Simplified diagram illustrating the dual D2/5-HT2A receptor antagonism hypothesis for atypical antipsychotic activity.

Experimental Protocols for Evaluating CNS Activity

In vivo behavioral models are essential for assessing the potential antipsychotic and antidepressant effects of new compounds.[27][32]

1. Evaluation of Antipsychotic Potential:

  • Apomorphine-Induced Climbing and Stereotypy in Mice:

    • Principle: Apomorphine is a dopamine agonist that induces characteristic climbing behavior and stereotypy (repetitive, purposeless movements) in mice. Antipsychotic drugs that block dopamine receptors can inhibit these behaviors.[32]

    • Protocol Outline:

      • Administer the test compound to mice.

      • After a set time, inject apomorphine to induce climbing and stereotypy.

      • Observe and score the intensity of these behaviors.

2. Evaluation of Antidepressant-like Activity:

  • Forced Swim Test in Mice:

    • Principle: This test is based on the observation that mice, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.[27][33]

    • Protocol Outline:

      • Administer the test compound to mice.

      • Place the mice individually in a cylinder of water.

      • Record the duration of immobility over a specific period.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The derivatives discussed in this guide exhibit a broad range of biological activities, including potent anticancer, antimicrobial, and CNS-modulating effects. The presence of the 4-methoxybenzoyl group appears to be a key determinant of these activities, likely by influencing the compounds' affinity and selectivity for various biological targets.

Future research in this area should focus on several key aspects:

  • Synthesis of focused libraries: The design and synthesis of novel analogs with systematic variations of the substituents on both the benzoyl and piperazine rings will be crucial for refining structure-activity relationships.[2]

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will provide a stronger rationale for their further development.

  • Pharmacokinetic and toxicological profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the most promising candidates is essential for their translation into clinical settings.[34]

By leveraging the insights presented in this guide, researchers and drug development professionals can more effectively navigate the chemical space of this compound derivatives and unlock their full therapeutic potential.

References

The Methoxybenzoyl Piperazine Scaffold: A Technical Guide to its Mechanism of Action at Monoamine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxybenzoyl piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous centrally active agents. Its versatile structure allows for fine-tuning of pharmacological activity, primarily at dopamine and serotonin G-protein coupled receptors (GPCRs). This in-depth technical guide provides a comprehensive analysis of the mechanism of action of methoxybenzoyl piperazines. We will dissect their molecular interactions, explore the downstream signaling consequences, and detail the critical experimental methodologies used to elucidate their pharmacodynamic profiles. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental design and data interpretation, empowering researchers to accelerate their own discovery and development programs.

Introduction: The Significance of the Methoxybenzoyl Piperazine Core

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone of CNS drug discovery.[1] Its inherent basicity and conformational flexibility allow for critical interactions with the acidic residues within aminergic GPCR binding pockets. The addition of a methoxybenzoyl group introduces a key modulating element, influencing receptor affinity, selectivity, and functional activity. The position of the methoxy group on the benzoyl ring (ortho, meta, or para) profoundly impacts the molecule's electronic and steric properties, leading to distinct pharmacological profiles.[2] This guide will systematically unravel the mechanistic intricacies that arise from these structural variations.

Primary Molecular Targets: Dopamine and Serotonin Receptor Subtypes

Methoxybenzoyl piperazines primarily exert their effects through interactions with various subtypes of dopamine and serotonin receptors. These GPCRs are integral to a multitude of physiological and pathological processes, including mood, cognition, and motor control.[3][4]

Dopamine Receptor Interactions

The dopamine receptor family is broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies.[5] Methoxybenzoyl piperazines have shown significant affinity for D2-like receptors, which are coupled to Gαi/o proteins.[6][7] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8]

A notable example is the high affinity of certain N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides for the D4 receptor.[9]

Serotonin Receptor Interactions

The serotonergic system is a key target for many psychoactive compounds.[2] Methoxybenzoyl piperazines frequently interact with several serotonin receptor subtypes, most notably 5-HT1A and 5-HT2A receptors.[6]

  • 5-HT1A Receptors: These receptors are also coupled to Gαi/o proteins, and their activation similarly leads to a decrease in cAMP.[10] Many methoxybenzoyl piperazine derivatives exhibit high affinity for 5-HT1A receptors, acting as either agonists, partial agonists, or antagonists.[11]

  • 5-HT2A Receptors: In contrast, 5-HT2A receptors are coupled to Gαq/11 proteins.[12] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[8]

The interplay between a compound's activity at these different dopamine and serotonin receptor subtypes is a critical determinant of its overall pharmacological effect, including its potential as an antipsychotic, antidepressant, or anxiolytic agent.

Elucidating the Mechanism of Action: Key Experimental Protocols

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a methoxybenzoyl piperazine derivative. This involves quantifying its binding affinity, determining its functional effect at the receptor, and understanding its impact on downstream signaling pathways.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13][14] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Receptor Membrane Preparation:

    • Homogenize tissues or cells expressing the target receptor (e.g., rat striatum for dopamine receptors, or recombinant cell lines like CHO or HEK293) in ice-cold assay buffer.[13]

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[13]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration. Store at -80°C.[13]

  • Assay Setup (96-well plate format):

    • Add a fixed amount of receptor membrane preparation to each well.[14]

    • Add increasing concentrations of the unlabeled methoxybenzoyl piperazine test compound.

    • Add a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [3H]spiperone for D2/D3 receptors).[15]

    • For non-specific binding control wells, add a saturating concentration of a known, unlabeled ligand.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[14]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.[13]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[13]

Experimental Workflow for Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor\nMembranes Receptor Membranes Incubation Incubation Receptor\nMembranes->Incubation Radioligand Radioligand Radioligand->Incubation Test\nCompound Test Compound Test\nCompound->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification IC50\nDetermination IC50 Determination Quantification->IC50\nDetermination Ki\nCalculation Ki Calculation IC50\nDetermination->Ki\nCalculation

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays: Determining Agonist, Antagonist, or Inverse Agonist Activity

Functional assays are crucial for determining whether a compound that binds to a receptor activates it (agonist), blocks its activation by endogenous ligands (antagonist), or reduces its basal activity (inverse agonist).

Step-by-Step Protocol for a cAMP Inhibition Assay (for Gαi/o-coupled receptors):

  • Cell Culture:

    • Culture cells stably expressing the target receptor (e.g., 5-HT1A) in appropriate media.

  • Assay Setup:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • Stimulate the cells with an agent that increases basal cAMP levels, such as forskolin.

    • Add increasing concentrations of the methoxybenzoyl piperazine test compound.

  • Incubation:

    • Incubate the plate for a defined period to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular contents.

    • Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, perform the assay in the presence of a known agonist and determine the IC50 for the inhibition of the agonist's effect.

Step-by-Step Protocol for a Calcium Flux Assay (for Gαq/11-coupled receptors):

  • Cell Culture and Dye Loading:

    • Culture cells expressing the target receptor (e.g., 5-HT2A).[12]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Setup:

    • Add increasing concentrations of the methoxybenzoyl piperazine test compound to the wells.

  • Measurement of Calcium Flux:

    • Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.[12]

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the test compound concentration.

    • Determine the EC50 for agonists or the IC50 for antagonists.

Downstream Signaling Pathway Analysis

Understanding how a compound affects signaling cascades downstream of receptor activation provides a more complete picture of its mechanism of action.

Signaling Pathways of D2-like and 5-HT1A/2A Receptors:

G cluster_d2_5ht1a D2-like / 5-HT1A Receptors cluster_5ht2a 5-HT2A Receptor D2_5HT1A D2 / 5-HT1A Gai Gαi/o D2_5HT1A->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation HT2A 5-HT2A Gaq Gαq/11 HT2A->Gaq Activation PLC Phospholipase C Gaq->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Downstream signaling of D2-like/5-HT1A and 5-HT2A receptors.

Structure-Activity Relationships (SAR)

The pharmacological profile of methoxybenzoyl piperazines is highly dependent on their chemical structure.[16]

  • Position of the Methoxy Group: The ortho, meta, or para positioning of the methoxy group on the benzoyl ring significantly influences receptor affinity and selectivity. For example, in some series, a 2-methoxyphenylpiperazine moiety is crucial for high affinity at D2 and 5-HT1A receptors.[6]

  • Substituents on the Piperazine Ring: The nature of the substituent at the N4 position of the piperazine ring is a key determinant of activity. Alkyl chains of varying lengths and terminal functional groups can be introduced to modulate receptor interactions.[9]

  • Conformational Constraints: Introducing rigidity into the molecule, for instance, by incorporating cyclic structures, can enhance affinity and selectivity for a particular receptor subtype.[9]

Quantitative Data Summary

The following table summarizes representative binding affinities of various methoxybenzoyl piperazine derivatives for dopamine and serotonin receptors.

Compound ClassSpecific Compound ExampleReceptorBinding Affinity (Ki, nM)Reference
N-Alkyl-1-(o-methoxyphenyl)piperazinesCompound with benzotriazole fragment5-HT1AHigh Affinity[11]
N-Alkyl-1-(o-methoxyphenyl)piperazinesCinnamyl derivativeD2High Affinity[6]
N-Alkyl-1-(o-methoxyphenyl)piperazinesCinnamyl derivative5-HT1ALow to Moderate Affinity[6]
N-[ω-[4-Arylpiperazin-1-yl]alkyl]-methoxybenzamidesN-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideD40.057[9]
N-(Benzofuran-2-ylmethyl)-N'-(alkoxybenzyl)piperazinesN-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazineσ12.7[17]

Note: This table is illustrative and not exhaustive. Binding affinities can vary depending on the specific assay conditions.

Conclusion

The methoxybenzoyl piperazine scaffold represents a fertile ground for the discovery of novel CNS-acting therapeutic agents. A thorough understanding of their mechanism of action, from receptor binding to downstream signaling, is paramount for rational drug design and development. The experimental protocols and structure-activity relationship principles outlined in this guide provide a robust framework for researchers to systematically investigate this important class of compounds. By employing these methodologies, the scientific community can continue to unlock the full therapeutic potential of methoxybenzoyl piperazines.

References

Unveiling the Pharmacological Profile of 1-(4-Methoxybenzoyl)-piperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Knowns and Unveiling the Potential of a Novel Piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety stands as a cornerstone scaffold, integral to the architecture of a multitude of clinically significant therapeutics. Its unique physicochemical properties and versatile synthetic handles have rendered it a privileged structure in the design of agents targeting the central nervous system, cardiovascular system, and infectious diseases. This guide delves into the pharmacological profile of a specific, yet under-characterized derivative: 1-(4-Methoxybenzoyl)-piperazine.

The absence of extensive, direct experimental data for this compound necessitates a rigorous, deductive approach. This whitepaper, therefore, synthesizes foundational knowledge of the piperazine and benzoyl pharmacophores with empirical data from closely related structural analogs. By dissecting the constituent parts and drawing parallels from established research, we construct a predictive yet scientifically grounded profile of this compound. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical foundation, highlighting its potential mechanisms of action, metabolic pathways, and toxicological considerations. This document is structured not as a rigid review, but as a dynamic guide, proposing logical experimental workflows to validate the hypothesized pharmacological characteristics and unlock the therapeutic potential of this intriguing molecule.

Molecular Architecture and Physicochemical Properties

This compound is a disubstituted piperazine characterized by the acylation of one of the piperazine nitrogens with a 4-methoxybenzoyl (anisoyl) group. This structural arrangement imparts specific electronic and conformational features that are critical determinants of its biological activity.

  • The Piperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This core is known for its ability to exist in a stable chair conformation and for the basicity of the un-acylated nitrogen (pKa of the second nitrogen is typically around 5.3-5.7), allowing for salt formation and interaction with biological targets through hydrogen bonding.[1]

  • The 4-Methoxybenzoyl Moiety: This group introduces a rigid, planar aromatic system and an amide linkage. The methoxy group is an electron-donating group, which can influence the electronic distribution of the phenyl ring and its potential for π-π stacking interactions with aromatic residues in protein binding pockets. The carbonyl group of the amide bond is a key hydrogen bond acceptor.

A summary of its predicted physicochemical properties is presented below.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP ~1.5 - 2.0Indicates good membrane permeability and potential for CNS penetration.
Topological Polar Surface Area (TPSA) 38.5 ŲSuggests good oral absorption and cell permeability.
Hydrogen Bond Donors 1 (piperazine N-H)Potential for interaction with biological targets.
Hydrogen Bond Acceptors 3 (carbonyl O, methoxy O, piperazine N)Potential for interaction with biological targets.
pKa (basic) ~5.5The un-acylated nitrogen is weakly basic, allowing for salt formation.

Synthesis and Characterization: A Proposed Protocol

The synthesis of this compound can be readily achieved through the acylation of piperazine with 4-methoxybenzoyl chloride. This is a standard and robust chemical transformation.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Piperazine Piperazine Reaction Acylation Reaction Piperazine->Reaction AnisoylChloride 4-Methoxybenzoyl Chloride AnisoylChloride->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (TEA) Base->Reaction Temperature 0°C to Room Temp Temperature->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of piperazine (2.0 equivalents) in dichloromethane (DCM, 10 mL/mmol of limiting reagent) at 0°C, add triethylamine (TEA, 2.2 equivalents).

  • Acylation: Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Profile: An Evidence-Based Postulation

The pharmacological activity of this compound is likely to be multifaceted, influenced by both the benzoylpiperazine core and the 4-methoxy substituent.

Postulated Mechanism of Action

Based on available literature for structurally similar compounds, two primary mechanisms of action are proposed:

  • Glycine Transporter 1 (GlyT1) Inhibition: Benzoylpiperazines have been identified as a novel class of potent and selective inhibitors of GlyT1.[2] GlyT1 is a key regulator of glycine levels in the synaptic cleft, and its inhibition enhances N-methyl-D-aspartate (NMDA) receptor function. This mechanism is a therapeutic target for cognitive deficits associated with schizophrenia.

  • Monoaminergic System Modulation: The piperazine scaffold is a well-known pharmacophore in drugs targeting dopamine, serotonin, and norepinephrine receptors and transporters.[3][4] The 1-(4-methoxyphenyl)piperazine (MeOPP) substructure, a close analog, is known to interact with the serotonergic system.[5][6] Therefore, this compound may exhibit affinity for various serotonin (e.g., 5-HT1A, 5-HT2A/2C) and dopamine (e.g., D2) receptors.[7][8]

Mechanism_of_Action cluster_glyt1 GlyT1 Inhibition Pathway cluster_monoamine Monoaminergic Modulation Compound This compound GlyT1 GlyT1 Transporter Compound->GlyT1 Inhibits Receptors 5-HT & D2 Receptors Compound->Receptors Modulates Glycine Synaptic Glycine GlyT1->Glycine Reduces Reuptake NMDA NMDA Receptor Glycine->NMDA Co-agonist Cognition Enhanced Cognition (Potential Therapeutic Effect) NMDA->Cognition Signaling Downstream Signaling Receptors->Signaling CNS_Effects Antidepressant/Anxiolytic (Potential Therapeutic Effect) Signaling->CNS_Effects

Caption: Postulated dual mechanism of action for this compound.

Predicted Pharmacodynamics

The functional consequences of the proposed mechanisms of action suggest potential therapeutic applications in neuropsychiatric disorders.

  • CNS Effects:

    • Cognitive Enhancement: Through GlyT1 inhibition, the compound could potentially improve cognitive function in disorders like schizophrenia and Alzheimer's disease.

    • Antidepressant and Anxiolytic Activity: Modulation of serotonergic and dopaminergic pathways could result in antidepressant and anxiolytic-like effects, a common feature of many piperazine derivatives.[4][7]

  • Other Potential Activities:

    • Anticonvulsant Properties: Some piperazine derivatives have shown anticonvulsant activity.

    • Anti-inflammatory and Analgesic Effects: These activities have also been reported for certain piperazine compounds.

Pharmacokinetics: A Predictive ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can be inferred from the general behavior of arylpiperazine derivatives.

Absorption and Distribution
  • Oral Bioavailability: With a molecular weight and TPSA within the ranges suggested by Lipinski's rules, good oral absorption is anticipated.

  • Distribution: Arylpiperazines are known to distribute extensively into tissues, including the brain.[9] The predicted logP suggests that this compound is likely to cross the blood-brain barrier. Some piperazine derivatives have also been shown to be inhibitors of the P-glycoprotein (P-gp) efflux transporter, which could enhance its own or co-administered drugs' CNS penetration.[10]

Metabolism

The metabolic fate of this compound is expected to be primarily hepatic, mediated by cytochrome P450 (CYP) enzymes.

  • Primary Metabolic Pathways:

    • O-demethylation: The 4-methoxy group is a prime site for O-demethylation, likely catalyzed by CYP2D6, to form the corresponding phenol metabolite.[9]

    • Aromatic Hydroxylation: Hydroxylation of the phenyl ring is another probable metabolic route.

    • Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation.

  • Enzyme Involvement: CYP2D6 and CYP3A4 are the major enzymes involved in the metabolism of many arylpiperazine drugs.[9] Genetic polymorphisms in these enzymes could lead to significant inter-individual variability in the compound's pharmacokinetics.

Excretion

Metabolites are expected to be excreted primarily in the urine, likely after conjugation with glucuronic acid or sulfate.[3]

Toxicology and Safety Profile: Key Considerations

The safety profile of this compound should be carefully evaluated, with particular attention to the known toxicities of the benzoylpiperazine and broader piperazine classes.

Potential Toxicological Liabilities
  • Neurotoxicity: Benzoylpiperazine has been shown to induce oxidative stress, inhibit mitochondrial complex-I, and promote apoptosis in dopaminergic neuronal cells.[11] This suggests a potential for neurotoxic effects, particularly with chronic or high-dose exposure.

  • Cardiotoxicity: Some piperazine derivatives have been associated with cardiotoxic effects, including disruption of Ca2+ homeostasis and mitochondrial dysfunction in cardiac cells.[12]

  • CNS Stimulant Effects: Many piperazine derivatives exhibit stimulant properties, which can lead to adverse effects such as agitation, anxiety, tachycardia, and seizures at high doses.[3][6]

Proposed In Vitro Toxicology Screening Workflow

A tiered approach to in vitro toxicology screening is recommended to assess the potential liabilities of this compound early in development.

Toxicology_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Assays cluster_tier3 Tier 3: Genotoxicity Start Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., HepG2, SH-SY5Y cells) Start->Cytotoxicity hERG hERG Channel Assay Start->hERG Ames Ames Test Start->Ames MitoTox Mitochondrial Toxicity Assay (e.g., Seahorse Analyzer) Cytotoxicity->MitoTox If cytotoxic ROS Reactive Oxygen Species (ROS) Generation Assay MitoTox->ROS Caspase Caspase 3/7 Assay (Apoptosis) ROS->Caspase Micronucleus Micronucleus Assay Ames->Micronucleus

References

Unlocking the Therapeutic Potential of 1-(4-Methoxybenzoyl)-piperazine: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs.[1] This technical guide delves into the potential therapeutic targets of a specific, yet under-explored derivative, 1-(4-Methoxybenzoyl)-piperazine. By drawing parallels with structurally similar compounds and analyzing the extensive research on the broader piperazine class, we will illuminate the most probable mechanisms of action and outline a strategic experimental approach to validate these hypotheses. This document serves as a roadmap for researchers aiming to characterize the pharmacological profile of this promising molecule.

Introduction: The Piperazine Moiety as a Versatile Pharmacophore

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[1] This has enabled the development of a vast library of derivatives with diverse biological activities, particularly within the central nervous system (CNS).[2][3] The addition of a 4-methoxybenzoyl group to the piperazine core, as in this compound, introduces key electronic and steric features that are likely to dictate its interaction with biological targets. The methoxy group can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking interactions, crucial for receptor binding.

Our analysis of the existing literature on related compounds suggests that the primary therapeutic potential of this compound likely resides in the modulation of neurotransmitter systems, with a particular emphasis on serotonergic, dopaminergic, and GABAergic pathways.

Putative Therapeutic Targets and Mechanistic Hypotheses

Based on extensive structure-activity relationship (SAR) studies of analogous piperazine derivatives, we have identified several high-probability therapeutic targets for this compound.

Serotonin Receptors (5-HT1A and 5-HT2A/C): A Gateway to Antidepressant and Anxiolytic Activity

Numerous piperazine derivatives exhibit significant affinity for serotonin receptors, which are pivotal in regulating mood, anxiety, and cognition.[4][5] Specifically, the 5-HT1A and 5-HT2A/C receptor subtypes are frequently implicated.

  • Hypothesis: this compound acts as an agonist or partial agonist at 5-HT1A receptors and/or an antagonist at 5-HT2A/C receptors. This dual activity is a hallmark of several atypical antipsychotics and antidepressants, suggesting a potential for treating a spectrum of psychiatric disorders.[5][6]

The anxiolytic-like effects of some piperazine compounds have been directly linked to their interaction with the serotonergic pathway.[7]

Diagram: Proposed Serotonergic Pathway Modulation

Serotonergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_release 5-HT Release 5HT1A_R 5-HT1A Receptor 5HT_release->5HT1A_R Binds 5HT2A_R 5-HT2A/C Receptor 5HT_release->5HT2A_R Binds Signal_Transduction Signal Transduction 5HT1A_R->Signal_Transduction Inhibitory 5HT2A_R->Signal_Transduction Excitatory Therapeutic_Effect Anxiolytic/ Antidepressant Effect Signal_Transduction->Therapeutic_Effect Molecule 1-(4-Methoxybenzoyl) -piperazine Molecule->5HT1A_R Agonist/ Partial Agonist Molecule->5HT2A_R Antagonist

Caption: Proposed modulation of postsynaptic serotonin receptors.

Dopamine D2 Receptors: A Target for Antipsychotic Intervention

The dopamine D2 receptor is a primary target for both typical and atypical antipsychotic drugs.[2][8] The piperazine moiety is a common feature in many of these agents.

  • Hypothesis: this compound may exhibit antagonist or partial agonist activity at D2 receptors. This could contribute to antipsychotic efficacy, potentially with a lower risk of extrapyramidal side effects characteristic of older antipsychotics.[9]

Docking studies on similar compounds have elucidated the key interactions within the D2 receptor binding pocket, often involving hydrogen bonding with aspartate residues.[6]

GABAergic System: Potential for Anxiolytic and Anticonvulsant Effects

The parent piperazine molecule is known to exert its anthelmintic effects by acting as a GABA receptor agonist, leading to paralysis of the parasite.[10][11][12] This inherent activity at GABAergic synapses suggests a potential for CNS effects in mammals.

  • Hypothesis: this compound may modulate GABA-A receptors, leading to anxiolytic and potentially anticonvulsant properties.[3] This is supported by findings that some piperazine derivatives show efficacy in preclinical models of seizures.[13][14]

Diagram: Experimental Workflow for Target Validation

Experimental_Workflow Compound This compound In_Vitro In Vitro Assays Compound->In_Vitro Receptor_Binding Receptor Binding Assays (5-HT1A, 5-HT2A, D2, GABA-A) In_Vitro->Receptor_Binding Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) In_Vitro->Functional_Assays In_Vivo In Vivo Models Receptor_Binding->In_Vivo Behavioral_Models Behavioral Models (Anxiety, Depression, Psychosis) In_Vivo->Behavioral_Models PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Target_Validation Target Validation Behavioral_Models->Target_Validation PK_PD->Target_Validation Functional_assays Functional_assays Functional_assays->In_Vivo

Caption: A streamlined workflow for validating therapeutic targets.

Experimental Protocols for Target Identification and Validation

To empirically test these hypotheses, a tiered approach starting with in vitro assays and progressing to in vivo models is recommended.

In Vitro Target Engagement: Receptor Binding Assays

The initial step is to determine the binding affinity of this compound for the hypothesized receptors.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human 5-HT1A, 5-HT2A, D2, or GABA-A receptors) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

  • Competition Binding: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2, [3H]Muscimol for GABA-A) and varying concentrations of this compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assays: Assessing Downstream Signaling

Following confirmation of binding, it is crucial to determine the functional consequence of this interaction (i.e., agonist, antagonist, or inverse agonist activity).

Protocol: cAMP Assay for G-protein Coupled Receptors (GPCRs)

  • Cell Culture: Use cells expressing the receptor of interest that is coupled to adenylyl cyclase (e.g., 5-HT1A, D2).

  • Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist activity, co-incubate with a known agonist.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Behavioral Models: Linking Target Engagement to Therapeutic Effect

To establish the therapeutic relevance of in vitro findings, testing in validated animal models of human disease is essential.

Protocol: Elevated Plus Maze (Anxiety)

  • Apparatus: A plus-shaped maze raised from the floor with two open and two closed arms.

  • Procedure: Administer this compound or vehicle to rodents (mice or rats). After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for a defined period (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Protocol: Forced Swim Test (Depression)

  • Apparatus: A cylinder filled with water from which the animal cannot escape.

  • Procedure: Administer the test compound or vehicle. Place the animal in the water for a set period (e.g., 6 minutes).

  • Data Collection: Record the duration of immobility during the latter part of the test.

  • Interpretation: A decrease in immobility time suggests an antidepressant-like effect.[7]

Quantitative Data from Analogous Compounds

While specific data for this compound is not yet available, the following table summarizes the binding affinities of structurally related piperazine derivatives, providing a benchmark for expected potency.

Compound ClassTarget ReceptorBinding Affinity (Ki, nM)Reference
Arylpiperazines5-HT1A0.07 - 50[15]
ArylpiperazinesD210 - 100[6][9]
Benzoylpiperazines5-HT2A20 - 200[5]
Piperazine Derivativesα1BLow micromolar[7]

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic interest, with a high probability of interacting with key neurotransmitter systems implicated in a range of CNS disorders. The structural alerts from its chemical class strongly suggest a pharmacological profile centered on serotonin, dopamine, and GABA receptors. The experimental framework outlined in this guide provides a clear path for elucidating its precise mechanism of action and validating its therapeutic potential. Future research should focus on a comprehensive in vitro and in vivo characterization, including metabolic stability and off-target screening, to build a robust preclinical data package. The structural similarity to the nootropic aniracetam also warrants investigation into its potential cognitive-enhancing effects.[16][17]

References

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(4-Methoxybenzoyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Foray into the Bioactivity of a Novel Piperazine Derivative

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the in vitro investigation of 1-(4-Methoxybenzoyl)-piperazine, a synthetic compound with potential pharmacological applications. In the absence of extensive published data on this specific molecule, this document leverages established methodologies from studies on structurally related piperazine derivatives to propose a robust, multi-faceted approach to characterizing its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Introduction: The Piperazine Scaffold and the Promise of this compound

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antipsychotic, and anti-inflammatory properties.[1] The versatility of the piperazine structure allows for substitutions at the 1 and 4 positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound combines the piperazine core with a 4-methoxybenzoyl group. The methoxybenzoyl moiety is a common feature in pharmacologically active compounds and may influence receptor binding and metabolic stability. This guide outlines a systematic in vitro approach to elucidate the bioactivity and potential therapeutic applications of this novel compound.

Synthesis of this compound

A general and efficient method for the synthesis of 1-(4-substitutedbenzoyl)-4-(substituted)piperazine derivatives involves the nucleophilic substitution reaction of a substituted piperazine with a benzoyl chloride.[2]

Proposed Synthesis Workflow

cluster_synthesis Synthesis of this compound Piperazine Piperazine Reaction Nucleophilic Acyl Substitution Piperazine->Reaction AnisoylChloride 4-Methoxybenzoyl chloride (Anisoyl chloride) AnisoylChloride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: To a solution of piperazine (1 equivalent) in an aprotic solvent such as dichloromethane, add a tertiary amine base like triethylamine (1.1 equivalents).

  • Addition of Acyl Chloride: Slowly add a solution of 4-methoxybenzoyl chloride (1 equivalent) in the same solvent to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography.

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Cytotoxicity Assessment

A primary step in characterizing a novel compound is to determine its effect on cell viability. A panel of human cancer cell lines and a normal cell line should be used to assess both anticancer potential and general cytotoxicity.

Recommended Cell Lines:
  • Cancer Cell Lines:

    • MCF-7 (Breast adenocarcinoma)

    • HCT-116 (Colorectal carcinoma)

    • A549 (Lung carcinoma)

    • HepG2 (Hepatocellular carcinoma)[3]

  • Normal Cell Line:

    • hTERT-immortalized retinal pigment epithelial cells (RPE-1) or other non-cancerous cell lines.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell LineTreatment Duration (hr)Expected IC50 (µM)
MCF-724To be determined
48To be determined
72To be determined
HCT-11624To be determined
48To be determined
72To be determined
A54924To be determined
48To be determined
72To be determined
HepG224To be determined
48To be determined
72To be determined
RPE-124To be determined
48To be determined
72To be determined

Table 1: Exemplar data table for MTT assay results.

Mechanistic Insights into Cell Death

Should cytotoxicity be observed, the next logical step is to investigate the underlying mechanism of cell death.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Caspase Activity Assay

Caspases are key mediators of apoptosis. A luminescent assay can be used to measure the activity of executioner caspases-3 and -7.[3][4]

Protocol:

  • Cell Lysis: Treat cells as described above and then lyse the cells using the assay reagent.

  • Substrate Cleavage: The reagent contains a proluminescent caspase-3/7 substrate which is cleaved by active caspases.[3]

  • Luminescence Measurement: The cleavage releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[3]

cluster_apoptosis Apoptosis Induction Pathway Compound This compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential apoptosis induction by the test compound.

Exploring Potential Molecular Targets

Many piperazine derivatives exert their effects by interacting with specific receptors in the central nervous system.[5][6]

Radioligand Receptor Binding Assays

These assays determine the affinity of the compound for a panel of receptors, transporters, and ion channels.

Recommended Targets:

  • Serotonin Receptors: 5-HT1A, 5-HT2A/2C[7]

  • Dopamine Receptors: D2[6]

  • Adrenergic Receptors: α1[8]

Protocol (General):

  • Membrane Preparation: Use cell membranes expressing the receptor of interest.

  • Competitive Binding: Incubate the membranes with a specific radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand.

  • Data Analysis: Determine the Ki value, which represents the affinity of the compound for the receptor.

ReceptorRadioligandExpected Ki (nM)
5-HT1A[3H]8-OH-DPATTo be determined
5-HT2A[3H]KetanserinTo be determined
D2[3H]SpiperoneTo be determined
α1[3H]PrazosinTo be determined

Table 2: Exemplar data table for receptor binding affinities.

Investigating Off-Target Effects and Toxicity Mechanisms

Beyond the intended pharmacological targets, it is crucial to assess potential off-target effects that could lead to toxicity.

In Vitro Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is susceptible to drug-induced injury.[5]

Cell Models:

  • HepaRG cells: A human hepatic cell line that maintains many functions of primary hepatocytes.[3]

  • Primary human hepatocytes: Considered the gold standard for in vitro hepatotoxicity testing.[3]

Key Assays:

  • CYP450 Inhibition: Assess the potential of the compound to inhibit major cytochrome P450 enzymes.

  • Reactive Oxygen Species (ROS) Production: Measure the generation of ROS using fluorescent probes like DCFH-DA.[9]

  • ATP Depletion: Quantify intracellular ATP levels as an indicator of mitochondrial dysfunction.[9]

cluster_hepatotoxicity Hepatotoxicity Assessment Workflow Compound This compound Hepatocytes Hepatocytes (HepaRG or Primary) Compound->Hepatocytes Viability Cell Viability (MTT Assay) Hepatocytes->Viability ROS ROS Production (DCFH-DA Assay) Hepatocytes->ROS ATP ATP Levels (Luminescent Assay) Hepatocytes->ATP Toxicity Hepatotoxicity Assessment Viability->Toxicity ROS->Toxicity ATP->Toxicity

Caption: Workflow for in vitro hepatotoxicity evaluation.

In Vitro Cardiotoxicity Assessment

Cardiotoxicity is a significant concern in drug development.[10]

Cell Model:

  • hiPSC-derived Cardiomyocytes: Human-induced pluripotent stem cell-derived cardiomyocytes provide a physiologically relevant model for assessing cardiac function.[10]

Key Assays:

  • hERG Channel Inhibition: Evaluate the compound's potential to block the hERG potassium channel, a key indicator of proarrhythmic risk.

  • Impedance-based Monitoring: Measure changes in cardiomyocyte contractility and viability in real-time.[10]

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the initial in vitro characterization of this compound. The proposed experiments will generate crucial data on its cytotoxic and pharmacological properties, potential mechanisms of action, and off-target liabilities. Positive findings from these studies will warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and safety assessments, and lead optimization to enhance therapeutic potential. The systematic approach outlined herein will enable a thorough and efficient evaluation of this novel piperazine derivative, paving the way for its potential development as a therapeutic agent.

References

Introduction: The Unassuming Heterocycle that Shaped Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Piperazine Derivatives in Medicine

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure allows for straightforward modification, granting access to a vast chemical space and enabling the fine-tuning of pharmacological activity.[3][4] The two nitrogen atoms provide a combination of structural rigidity, hydrogen bond accepting/donating capabilities, and basicity, which together can significantly improve a molecule's aqueous solubility, oral bioavailability, and overall pharmacokinetic profile.[3][4][5] This guide will trace the remarkable journey of piperazine derivatives, from their serendipitous beginnings as an anti-parasitic agent to their current status as a cornerstone in the treatment of allergies, psychiatric disorders, and beyond. We will explore the key discoveries, the causal logic behind chemical modifications, and the experimental foundations that cemented piperazine's role in the modern pharmacopeia.

Chapter 1: The Worm Turns - Piperazine's Entry into Medicine as an Anthelmintic

The story of piperazine in medicine begins not with a targeted drug discovery program, but with an observation of its chemical properties. Initially investigated as a solvent for uric acid, its therapeutic potential remained largely untapped until the mid-20th century.[6][7] The watershed moment came in 1953, when piperazine was formally introduced as a highly effective agent against parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[6][8][9] Marketed by Bayer in the early 20th century, its efficacy and relative safety profile quickly established it as a primary treatment.[10]

Mechanism of Action: A Selective Paralysis

The success of piperazine as an anthelmintic lies in its selective toxicity, a direct result of physiological differences between the parasite and its host.[11] Piperazine acts as a potent agonist of the γ-aminobutyric acid (GABA) receptors located on the neuromuscular junctions of nematodes.[6][8][10][11][12]

  • GABA Receptor Agonism : In nematodes, GABA is a key inhibitory neurotransmitter in the peripheral neuromuscular system, whereas in vertebrates, its action is primarily confined to the central nervous system.[10][11]

  • Chloride Channel Opening : Piperazine's binding to these GABA receptors activates chloride ion (Cl-) channels.[11]

  • Hyperpolarization : The subsequent influx of negative chloride ions causes hyperpolarization of the muscle cell membrane.[8][11]

  • Flaccid Paralysis : This sustained hyperpolarized state renders the muscle cells unresponsive to excitatory stimuli, leading to a flaccid paralysis of the worm.[6][11]

  • Expulsion : Unable to maintain its position in the host's gastrointestinal tract, the paralyzed parasite is passively expelled by normal peristalsis.[8][11]

This targeted mechanism ensures high efficacy against the parasite with minimal impact on the host, a hallmark of a successful antimicrobial agent.

G piperazine Piperazine gaba_r Nematode GABA Receptor (Neuromuscular Junction) piperazine->gaba_r Binds as Agonist cl_channel Chloride (Cl-) Channel Opens gaba_r->cl_channel Activates cl_influx Influx of Cl- Ions cl_channel->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization paralysis Flaccid Paralysis of Worm hyperpolarization->paralysis expulsion Expulsion from Host GI Tract paralysis->expulsion

Mechanism of Piperazine Anthelmintic Activity.

Chapter 2: A New Blueprint - The Emergence of Piperazine Antihistamines

Following the Second World War, the field of medicinal chemistry saw a surge of innovation, particularly in the quest to counteract the effects of histamine, a key mediator of allergic reactions.[13] This fertile scientific landscape, which had already produced first-generation antihistamines like phenbenzamine and diphenhydramine, soon turned to the versatile piperazine scaffold.[13]

In 1947, researchers at Burroughs Wellcome (now GlaxoSmithKline) developed cyclizine, a piperazine derivative that proved to be a potent and long-acting antihistamine and antiemetic.[14][15] This discovery marked a pivotal shift, demonstrating that the piperazine core could be adapted to target entirely different physiological systems.

Structure-Activity Relationship (SAR) and the First Generation

The antihistaminic activity of these early derivatives was dictated by a clear pharmacophore.[13]

  • Diarylmethyl Group : A benzhydryl (diphenylmethyl) group proved essential for high-affinity binding to the histamine H1 receptor.

  • Piperazine Ring : The piperazine ring itself served as the crucial basic tertiary amine, which is protonated at physiological pH and interacts with the receptor. Its six-membered structure also conferred a degree of conformational rigidity.[13]

  • N-Substitution : Substitution on the second nitrogen atom of the piperazine ring modulated the compound's properties, particularly its ability to cross the blood-brain barrier, which led to the characteristic sedative effects of first-generation agents like cyclizine and hydroxyzine.[13]

G cluster_0 General H1 Antagonist Pharmacophore Aryl1 Aryl Group 1 X Connecting Atom (e.g., C, O) Spacer Flexible Spacer (Ethylamine Chain) Amine Basic Tertiary Amine (Piperazine Ring) Aryl2 Aryl Group 2

Core Pharmacophore of Piperazine-based H1 Antihistamines.
Protocol: Representative Synthesis of Cyclizine

The synthesis of first-generation piperazine antihistamines is often a straightforward nucleophilic substitution or reductive amination process. The preparation of cyclizine can be achieved via the reaction of benzhydryl bromide with 1-methylpiperazine.[14]

Objective: To synthesize 1-(diphenylmethyl)-4-methylpiperazine (Cyclizine).

Materials:

  • Benzhydryl bromide

  • 1-methylpiperazine

  • Acetonitrile (solvent)

  • Sodium bicarbonate (base)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (drying agent)

  • Standard laboratory glassware for reflux, extraction, and filtration

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzhydryl bromide (1.0 eq) in acetonitrile.

  • Addition of Amine: Add 1-methylpiperazine (1.2 eq) to the solution. The slight excess ensures the complete consumption of the electrophile.

  • Reflux: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes).

  • Washing: Wash the combined organic layers with brine to remove any remaining aqueous-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure cyclizine.

The Second Generation: Engineering Out Sedation

The primary drawback of first-generation antihistamines was their sedative effect, caused by their lipophilic nature and ability to cross the blood-brain barrier. The evolution to second-generation drugs is a prime example of rational drug design. By modifying the structure of hydroxyzine, a first-generation agent, scientists created cetirizine. The key change was the addition of a terminal carboxylic acid group.[13] This modification dramatically increased the molecule's polarity, making it a zwitterion at physiological pH and severely restricting its ability to penetrate the central nervous system. The result was a highly effective antihistamine with a significantly reduced sedation profile.[16]

Drug Generation Key Structural Feature Blood-Brain Barrier Crossing Primary Clinical Outcome
Cyclizine FirstLipophilic benzhydryl groupHighEffective, but sedating[13]
Hydroxyzine FirstTerminal alcohol groupHighEffective, but sedating
Cetirizine SecondTerminal carboxylic acid groupLowEffective, non-sedating[13][16]
Table 1: Comparison of First and Second-Generation Piperazine Antihistamines.

Chapter 3: Targeting the Mind - Piperazines in Neuropsychiatry

The centrally-acting side effects of early piperazine antihistamines, while undesirable for allergy treatment, hinted at their potential to modulate neurotransmitter systems. This observation paved the way for the development of a wide range of piperazine derivatives for treating psychiatric disorders.[17][18][19] These compounds primarily target dopamine and serotonin receptors, which are central to the pathophysiology of conditions like schizophrenia, depression, and anxiety.[16][20][21]

  • Antipsychotics: Many typical and atypical antipsychotics incorporate a piperazine moiety. For instance, phenothiazines like fluphenazine and perphenazine feature a piperazine side chain that is crucial for their potent antagonism of the dopamine D2 receptor. This blockade helps to alleviate the positive symptoms of schizophrenia.[7][20]

  • Antidepressants and Anxiolytics: A different class of piperazine derivatives, such as vortioxetine and buspirone, act primarily on the serotonin system.[18] Buspirone, for example, is a partial agonist of the 5-HT1A serotonin receptor, an action believed to underlie its anxiolytic effects.[17]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron dopamine Dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binds signal_cascade Signal Transduction Cascade d2_receptor->signal_cascade Activates response Psychotic Symptoms (e.g., Hallucinations) signal_cascade->response Leads to piperazine_drug Piperazine Antipsychotic (e.g., Fluphenazine) piperazine_drug->block block->d2_receptor Blocks

Simplified Mechanism of Piperazine Antipsychotics.

Chapter 4: The Modern Era - A Privileged Scaffold for Drug Discovery

Today, the piperazine ring is one of the most ubiquitous heterocycles in medicinal chemistry, found in drugs targeting a vast range of diseases, including cancer, infectious diseases, and cardiovascular conditions.[1][22][23][24] Its value stems from its predictable chemical behavior and its ability to impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

Modern synthetic organic chemistry provides powerful tools to incorporate the piperazine scaffold. Palladium-catalyzed methods like the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) reactions on electron-deficient systems are now routinely used to create complex N-arylpiperazine derivatives with high precision and yield.[25] This has allowed medicinal chemists to use the piperazine ring as a versatile linker or a key pharmacophoric element in highly targeted therapies, such as the kinase inhibitor Imatinib, a revolutionary drug for chronic myeloid leukemia.[26]

Conclusion

The history of piperazine derivatives in medicine is a compelling narrative of scientific evolution. From its humble beginnings as a treatment for parasitic worms, the piperazine scaffold has been systematically modified and rationally engineered to produce blockbuster drugs across numerous therapeutic areas. Its journey from a simple heterocycle to a privileged structure highlights the power of medicinal chemistry to observe, understand, and ultimately manipulate molecular structure to profoundly benefit human health. The ongoing exploration of piperazine derivatives ensures that this remarkable ring system will continue to be a central feature in the drug discovery landscape for the foreseeable future.

References

Methodological & Application

1-(4-Methoxybenzoyl)-piperazine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(4-Methoxybenzoyl)-piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and efficient method centered on the nucleophilic acyl substitution of piperazine with 4-methoxybenzoyl chloride. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and analytical validation required for producing a high-purity final product. By integrating expert insights and established chemical practices, this application note serves as a self-validating protocol for researchers in the field.

Introduction and Significance

Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, appearing in a wide array of drugs targeting various conditions.[1] Their unique physicochemical properties, including their ability to cross the blood-brain barrier and their favorable pKa values, make them privileged structures in drug design. This compound serves as a key intermediate, providing a versatile platform for further functionalization in the development of novel therapeutic agents.

The synthesis described herein involves the mono-acylation of the symmetrical piperazine ring. This process, while seemingly straightforward, requires careful control of reaction conditions to favor the desired mono-substituted product over the di-acylated byproduct and to ensure a high yield and purity.

Reaction Scheme and Mechanism

The core of this synthesis is the acylation of piperazine with 4-methoxybenzoyl chloride. This is a classic nucleophilic acyl substitution reaction. One of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion yields the final amide product. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a base present in the reaction mixture.

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments to equipment and safety measures.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
Piperazine (anhydrous)C₄H₁₀N₂86.142.55.4 g
4-Methoxybenzoyl chlorideC₈H₇ClO₂170.591.04.2 g
Triethylamine (TEA)C₆H₁₅N101.191.23.0 mL
Dichloromethane (DCM)CH₂Cl₂84.93-~200 mL
1M Hydrochloric Acid (HCl)HCl36.46-As needed
Saturated Sodium BicarbonateNaHCO₃84.01-As needed
Brine (Saturated NaCl)NaCl58.44-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Equipment
  • 500 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • 125 mL dropping funnel

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (Silica gel 60 F254) and developing chamber

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow diagram.

  • Reactant Preparation: In a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5.4 g, 2.5 eq.) and triethylamine (3.0 mL, 1.2 eq.) in 150 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice/water bath and stir the solution for 15 minutes until the temperature equilibrates to 0°C. This cooling is critical to control the exothermic nature of the acylation reaction.[2]

  • Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (4.2 g, 1.0 eq.) in 50 mL of anhydrous DCM in a dropping funnel. Add the acyl chloride solution dropwise to the stirred piperazine solution over approximately 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The disappearance of the 4-methoxybenzoyl chloride spot indicates the reaction is complete.

  • Workup - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove excess acid, and finally with 100 mL of brine to remove residual water.

  • Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the pure crystals by vacuum filtration.

  • Characterization: The identity and purity of the final product, this compound, should be confirmed using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][4][5][6]

Scientific Rationale and Expert Insights

  • Stoichiometry: A molar excess of piperazine (2.5 eq.) is used. This serves two purposes: it drives the reaction towards completion and statistically favors the formation of the mono-acylated product over the di-acylated byproduct. The excess unreacted piperazine is easily removed during the acidic workup phase.

  • Base Selection: Triethylamine is used as an acid scavenger to neutralize the HCl produced during the reaction. As a tertiary amine, it is non-nucleophilic and will not compete with piperazine in reacting with the acyl chloride.

  • Solvent Choice: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, has a low boiling point for easy removal, and effectively dissolves both the reactants and intermediates.

  • Purification: Recrystallization is an effective method for purifying the final product, assuming it is a stable, crystalline solid.[7] If the product is an oil or if impurities are difficult to remove, column chromatography on silica gel would be the preferred alternative.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory. This reaction should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Methoxybenzoyl Chloride: This substance is corrosive and reacts violently with water and moisture to produce corrosive hydrogen chloride gas.[8][9][10] It must be handled under anhydrous conditions. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[9][11]

  • Piperazine: Can cause skin irritation and sensitization. Avoid inhalation of dust.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be done in a fume hood to avoid inhalation of vapors.

  • Triethylamine: A corrosive and flammable liquid with a strong odor. Avoid contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.[8][10][11][12] An eyewash station and safety shower should be readily accessible.[8]

References

Application Notes and Protocols for the Purification of 1-(4-Methoxybenzoyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-(4-Methoxybenzoyl)-piperazine is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as even trace amounts of impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide, designed for researchers and professionals in drug development, provides a detailed overview of robust purification methods for this compound, grounded in the principles of organic chemistry and supported by established laboratory practices.

The synthetic route to this compound most commonly involves the acylation of piperazine with 4-methoxybenzoyl chloride, a classic example of the Schotten-Baumann reaction.[1][2][3][4] While effective, this synthesis can lead to several process-related impurities that must be removed.

Understanding Potential Impurities

A thorough understanding of potential impurities is the foundation of a rational purification strategy. Based on the common synthetic pathway, the primary impurities of concern are:

  • 1,4-bis(4-Methoxybenzoyl)-piperazine: This di-acylated byproduct is the most common impurity, arising from the reaction of both nitrogen atoms of the piperazine ring.[1] Its formation is favored if an excess of the acylating agent is used or if the reaction conditions are not carefully controlled.

  • Unreacted Piperazine: Incomplete reaction will leave residual piperazine, which is a basic and highly polar compound.

  • 4-Methoxybenzoic Acid: Hydrolysis of the 4-methoxybenzoyl chloride starting material will generate this acidic impurity.

  • Residual Solvents: Solvents used in the synthesis and work-up can be retained in the crude product.

A summary of these potential impurities and their characteristics is provided in Table 1.

Table 1: Potential Impurities in the Synthesis of this compound

ImpurityChemical StructureOriginKey Physicochemical Properties
1,4-bis(4-Methoxybenzoyl)-piperazine(CH₃OC₆H₄CO)₂C₄H₈N₂Di-acylation of piperazineLess polar than the desired product; higher molecular weight.
PiperazineC₄H₁₀N₂Unreacted starting materialHighly polar, basic, and water-soluble.[5][6]
4-Methoxybenzoic AcidCH₃OC₆H₄COOHHydrolysis of 4-methoxybenzoyl chlorideAcidic; can be removed by basic wash.
Reaction Solvents-Synthesis and work-upVariable polarity and boiling points.

Purification Strategies: A Multi-faceted Approach

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide details three primary purification techniques: recrystallization, column chromatography, and acid-base extraction.

Purification Workflow Overview

Purification_Workflow Crude_Product Crude this compound Initial_Assessment Purity Assessment (TLC, HPLC, NMR) Crude_Product->Initial_Assessment Decision Purity Level? Initial_Assessment->Decision Recrystallization Recrystallization Decision->Recrystallization >90% Column_Chromatography Column Chromatography Decision->Column_Chromatography <90% or complex mixture Acid_Base_Extraction Acid-Base Extraction Decision->Acid_Base_Extraction Significant basic/acidic impurities High_Purity High Purity Product (>99%) Recrystallization->High_Purity Moderate_Purity Moderate Purity Product Column_Chromatography->Moderate_Purity Acid_Base_Extraction->Moderate_Purity Final_Analysis Final Purity and Characterization High_Purity->Final_Analysis Moderate_Purity->Recrystallization Further Purification Moderate_Purity->Final_Analysis

Caption: A decision-making workflow for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids and is often the method of choice for achieving high purity on a larger scale.[7][8] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Solvent Selection

The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but readily at its boiling point. Based on the structure of this compound (an aromatic amide), suitable solvents include alcohols and polar aprotic solvents. For a related compound, recrystallization from aqueous ethanol has been reported.[9]

Table 2: Suggested Solvents for Recrystallization of this compound

SolventRationale
EthanolOften a good choice for moderately polar compounds. The use of an ethanol/water mixture can fine-tune the solubility.[9]
IsopropanolSimilar properties to ethanol and can be an excellent alternative.
AcetonitrileA polar aprotic solvent that can be effective for recrystallizing aromatic compounds.
Ethyl AcetateA moderately polar solvent that may provide good differential solubility.
Step-by-Step Recrystallization Protocol (Example with Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.[7][10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[7]

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Protocol 2: Column Chromatography

For the separation of compounds with similar polarities, such as the desired mono-acylated product from the di-acylated byproduct, column chromatography is a highly effective technique.[11][12][13]

Adsorbent and Mobile Phase Selection

Given the amide functionality and the aromatic nature of this compound, normal-phase chromatography on silica gel is a suitable approach. The mobile phase, typically a mixture of a non-polar and a more polar solvent, is optimized to achieve good separation.

Table 3: Recommended Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard adsorbent for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient from a lower to a higher concentration of ethyl acetate will effectively elute compounds of increasing polarity.
Detection UV (254 nm)The aromatic rings in the molecule allow for easy visualization by UV light.

Step-by-Step Column Chromatography Protocol

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis Pack_Column 1. Pack silica gel column with hexane Load_Sample 2. Load crude product (adsorbed on silica) Pack_Column->Load_Sample Elute_Hexane 3. Elute with 100% Hexane (to remove non-polar impurities) Load_Sample->Elute_Hexane Elute_Gradient 4. Apply Hexane/Ethyl Acetate Gradient (e.g., 0% to 50% Ethyl Acetate) Elute_Hexane->Elute_Gradient Collect_Fractions 5. Collect fractions Elute_Gradient->Collect_Fractions TLC_Analysis 6. Analyze fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions 7. Combine pure fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent 8. Evaporate solvent Combine_Fractions->Evaporate_Solvent

Caption: A step-by-step workflow for the purification of this compound by column chromatography.

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with 100% hexane to remove any non-polar impurities. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.[11]

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that can effectively separate acidic, basic, and neutral compounds.[14] This method is particularly useful for removing unreacted piperazine (basic) and 4-methoxybenzoic acid (acidic) from the desired neutral product.

Principle of Separation

This compound, being an amide, is a neutral compound. Unreacted piperazine, with its two secondary amine groups, is basic. 4-Methoxybenzoic acid is, as its name suggests, acidic. By washing an organic solution of the crude product with aqueous acid and then with aqueous base, the basic and acidic impurities can be selectively moved into the aqueous phase as their respective salts, leaving the desired neutral product in the organic phase.

Step-by-Step Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic piperazine impurity, causing it to move into the aqueous layer as its hydrochloride salt. Separate the aqueous layer. Repeat the wash if necessary.

  • Basic Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃). This will deprotonate the acidic 4-methoxybenzoic acid impurity, which will then move into the aqueous layer as its sodium salt. Separate the aqueous layer.

  • Water Wash: Wash the organic layer with water to remove any residual acid or base.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the purity of column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Conclusion

The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. By understanding the nature of potential impurities and applying the appropriate purification techniques—recrystallization, column chromatography, or acid-base extraction—researchers can obtain this key intermediate in high purity. The protocols provided in this guide offer a solid foundation for developing a robust and efficient purification strategy. As with any chemical process, optimization of these methods may be necessary depending on the specific reaction conditions and the scale of the synthesis.

References

Application Note: Structural Elucidation of 1-(4-Methoxybenzoyl)-piperazine using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Piperazine Scaffolds in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antipsychotics, antihistamines, and anthelmintics.[1] Its ability to engage in various biological interactions makes its derivatives, such as 1-(4-Methoxybenzoyl)-piperazine, key intermediates in drug development. Accurate and unambiguous structural characterization is paramount for quality control, regulatory submission, and understanding structure-activity relationships.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable technique for this purpose. It provides a unique fingerprint of the carbon skeleton of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment.[2] This application note provides a comprehensive guide to acquiring, processing, and interpreting the 13C NMR spectrum of this compound, including detailed protocols and theoretical justifications for experimental choices.

Theoretical Framework: Predicting the 13C Chemical Shifts

A robust interpretation of an NMR spectrum begins with a prediction based on established principles and data from analogous structures. The chemical shift (δ) of a carbon nucleus is primarily influenced by hybridization, inductive effects from electronegative atoms, and resonance effects.[3] For this compound, we can dissect the molecule into three key fragments to predict its spectrum: the p-substituted aromatic ring, the amide carbonyl group, and the piperazine ring.

Chemical structure of this compound with carbon atoms labeled for NMR assignment. Figure 1: Structure of this compound with systematic numbering for 13C NMR assignment.

  • Carbonyl Carbon (C7): Amide carbonyl carbons are significantly deshielded and typically appear in the 165-175 ppm range.[4][5] We predict the C7 signal to be around 170 ppm . This carbon is quaternary and will be absent in DEPT spectra.

  • Aromatic Carbons (C1-C6):

    • C4 (ipso-Methoxy): The oxygen atom strongly deshields the attached carbon (C4), shifting it downfield to approximately 160-163 ppm .

    • C1 (ipso-Amide): This quaternary carbon is attached to the electron-withdrawing carbonyl group. Its resonance is expected around 127-130 ppm .

    • C3 & C5 (ortho to Methoxy): The methoxy group is an electron-donating group, causing increased shielding (an upfield shift) at the ortho positions. These CH carbons are expected to appear at a higher field, around 114-116 ppm .

    • C2 & C6 (meta to Methoxy): The carbons meta to the methoxy group are less affected and will resonate in the typical aromatic region, predicted to be around 129-132 ppm .

  • Piperazine Carbons (C8/C11 & C9/C10):

    • The piperazine ring carbons exist in a complex environment due to the influence of two different nitrogen atoms and potential conformational dynamics.[6][7] The amide bond's partial double-bond character can restrict rotation, potentially making the two carbons on each side of the nitrogen inequivalent, especially at lower temperatures.[8]

    • C8 & C11 (adjacent to C=O): These carbons, alpha to the amide nitrogen, are expected to be deshielded compared to the other piperazine carbons, appearing around 42-48 ppm . Due to restricted rotation, they may appear as two distinct or broadened signals.

    • C9 & C10 (adjacent to NH): These carbons are in a more typical amine environment and are predicted to resonate slightly upfield, around 44-46 ppm .

  • Methoxy Carbon (C12): The methyl carbon of the methoxy group is highly shielded and characteristically appears around 55-56 ppm .

Experimental Protocols

The acquisition of a high-quality 13C NMR spectrum requires careful sample preparation and parameter selection. The following protocols are designed for a standard 400 MHz NMR spectrometer.

Protocol 1: Standard Broadband Decoupled 13C Spectrum

This is the most common 13C experiment and provides a spectrum where each unique carbon atom appears as a singlet.

Methodology:

  • Sample Preparation: Accurately weigh 15-25 mg of this compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) in a clean, dry 5 mm NMR tube.

    • Causality: CDCl3 is an excellent solvent for a wide range of organic molecules and has a well-defined solvent signal (a triplet at ~77.16 ppm) that can be used for spectral referencing.[1]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl3 and shim the magnetic field to achieve optimal resolution and lineshape. Tune and match the 13C probe.[9]

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Pulse Angle (Flip Angle): 30-45°. A smaller flip angle allows for a shorter relaxation delay.

    • Spectral Width: 0 to 220 ppm. This range covers virtually all organic compounds.

    • Acquisition Time (AT): ~1.0 - 1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. While not strictly quantitative, this provides a reasonable compromise between signal intensity and experiment time for routine characterization.[10]

    • Number of Scans (NS): 1024 to 2048 scans. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio, which can take from 30 minutes to a few hours.

Protocol 2: DEPT Spectra for Multiplicity Editing

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for determining the number of hydrogens attached to each carbon (CH, CH2, CH3, or C).[11][12]

Methodology:

  • Setup: Use the same sample prepared for the standard 13C experiment.

  • DEPT-90 Acquisition:

    • Pulse Program: Select the DEPT-90 pulse sequence.

    • Parameters: Use similar spectral width and acquisition time as the standard 13C experiment. The number of scans can often be reduced by half as DEPT is a more sensitive technique.

    • Result: The resulting spectrum will only show signals for CH (methine) carbons.

  • DEPT-135 Acquisition:

    • Pulse Program: Select the DEPT-135 pulse sequence.

    • Parameters: Use the same parameters as the DEPT-90 experiment.

    • Result: The spectrum will show positive signals for CH and CH3 carbons and negative (inverted) signals for CH2 carbons. Quaternary carbons (C) are absent in both DEPT-90 and DEPT-135 spectra.[12]

// Styling edge [color="#4285F4"]; node [penwidth=1.5, pencolor="#4285F4"]; } caption: "Workflow for 13C NMR structural elucidation."

Data Analysis and Interpretation

After processing the data (Fourier transform, phasing, and baseline correction), the chemical shifts are referenced to the TMS signal at 0.0 ppm. The assignment of each peak is then performed by correlating the standard 13C spectrum with the DEPT-90 and DEPT-135 spectra.

Table 1: Summary of Predicted 13C NMR Chemical Shifts and DEPT Multiplicity

Carbon AtomPredicted δ (ppm)Expected Multiplicity (DEPT-135)Rationale
C7 (C=O)~170AbsentAmide carbonyl, highly deshielded.[4]
C4 (C-O)160 - 163AbsentQuaternary aromatic C attached to electronegative O.
C2 & C6129 - 132Positive (CH)Aromatic methine, meta to -OCH3.
C1 (C-C=O)127 - 130AbsentQuaternary aromatic C attached to carbonyl.
C3 & C5114 - 116Positive (CH)Aromatic methine, shielded by ortho -OCH3.
C12 (-OCH3)55 - 56Positive (CH3)Methoxy group carbon.
C8 & C1142 - 48Negative (CH2)Piperazine CH2 alpha to amide N. May be broad or split.[8]
C9 & C1044 - 46Negative (CH2)Piperazine CH2 alpha to amine N.

Advanced Considerations for Drug Development Professionals

  • Conformational Dynamics: The presence of the amide bond can lead to restricted rotation, resulting in two rotamers (syn and anti). This can manifest as peak broadening or even a doubling of signals for the piperazine carbons (C8/C11) at room temperature or below.[7][8] Variable temperature (VT) NMR studies can be employed to investigate these dynamic processes.

  • Solvent Effects: While CDCl3 is standard, using a more polar solvent like DMSO-d6 can alter chemical shifts, particularly for carbons near polar functional groups. This can sometimes be used to resolve overlapping signals.

  • Quantitative 13C NMR (qNMR): For purity assessment and quantitative analysis, standard 13C NMR is not reliable due to variable relaxation times (T1) and the Nuclear Overhauser Effect (NOE).[13] True quantitative data requires specific protocols, such as using inverse-gated decoupling to suppress the NOE and employing a long relaxation delay (D1) of at least 5 times the longest T1 value in the molecule.[14][15] This ensures all carbon signals are fully relaxed between pulses, making their integrated areas directly proportional to the number of nuclei.

Conclusion

13C NMR spectroscopy, complemented by DEPT experiments, is a powerful and definitive method for the structural elucidation of this compound. By understanding the influence of the molecule's electronic structure on carbon chemical shifts, researchers can confidently assign each resonance and verify the identity and integrity of this important pharmaceutical intermediate. The protocols and interpretive guidelines presented here provide a robust framework for the analysis of this and related compounds in a drug discovery and development setting.

References

Application Note: Mass Spectrometry Fragmentation of 1-(4-Methoxybenzoyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Methoxybenzoyl)-piperazine is a chemical compound incorporating a piperazine ring functionalized with a 4-methoxybenzoyl group. The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties.[1] Understanding the mass spectrometric behavior of such molecules is critical for their identification in complex matrices, metabolite profiling, and quality control during synthesis.

This application note provides a detailed guide to the characteristic fragmentation patterns of this compound observed under positive-mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We will elucidate the primary fragmentation pathways, present a robust analytical protocol, and offer insights into the interpretation of the resulting mass spectra. The methodologies and principles described herein serve as a foundational reference for the structural analysis of related benzoyl-piperazine derivatives.

Predicted Fragmentation Pathways & Mechanistic Rationale

The structure of this compound (Molecular Formula: C₁₂H₁₆N₂O₂, Molecular Weight: 220.27 g/mol ) contains several sites susceptible to fragmentation under collision-induced dissociation (CID). Due to the presence of two basic nitrogen atoms, the molecule readily protonates in an ESI source to form the precursor ion, [M+H]⁺, at an m/z of approximately 221.13.

The fragmentation cascade is dominated by the cleavage of the most labile bonds and the formation of resonance-stabilized fragment ions.

  • Primary Fragmentation Site: Amide Bond Cleavage The most prominent fragmentation event is the cleavage of the amide bond between the carbonyl carbon and the piperazine nitrogen. This is a classic fragmentation pathway for N-acyl derivatives.[2] This cleavage results in the formation of a highly stable 4-methoxybenzoyl cation. The positive charge is stabilized by resonance across the aromatic ring and the carbonyl group.

  • Secondary Fragmentation of the Benzoyl Cation The primary fragment ion, the 4-methoxybenzoyl cation (m/z 135.04), can undergo further fragmentation. A common pathway for methoxy-substituted aromatic compounds is the neutral loss of carbon monoxide (CO), a stable small molecule.[3]

  • Piperazine Ring Fission While the amide bond cleavage is dominant, fragmentation can also be initiated within the protonated piperazine ring. Studies on various piperazine analogues show that C-N bonds within the piperazine ring are easily cleaved, leading to characteristic low-mass ions.[4] This pathway typically produces fragment ions corresponding to different portions of the opened piperazine ring.

Experimental Protocol

This protocol outlines a general procedure for acquiring MS/MS data for this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

3.1 Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final working concentration of 1-10 µg/mL. The addition of formic acid is crucial to promote protonation and enhance signal intensity in positive ion mode.[5]

3.2 Liquid Chromatography (LC) Parameters

  • Column: Standard C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A simple gradient can be used, for example: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3.3 Mass Spectrometry (MS) Parameters

  • Instrument: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: +3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Nebulizer Gas (N₂): 45 psi.

  • Drying Gas (N₂) Flow: 10 L/min.

3.4 Tandem MS (MS/MS) Protocol

  • MS1 Full Scan: Acquire a full scan spectrum from m/z 50-300 to confirm the presence and isolation of the precursor ion [M+H]⁺ at m/z 221.13.

  • MS2 Product Ion Scan:

    • Select m/z 221.13 as the precursor ion for fragmentation.

    • Use Argon as the collision gas.

    • Optimize collision energy (CE). A good starting point is to ramp the CE from 10 to 40 eV. This allows for the observation of both low-energy (stable ion) and high-energy (more extensive fragmentation) dissociation products. Different fragments are often produced more efficiently at different collision energies.[6]

Data Interpretation & Visualization

4.1 Summary of Expected Fragment Ions

The product ion scan of the precursor [M+H]⁺ (m/z 221.13) is predicted to yield the following characteristic fragment ions.

m/z (Observed) Formula Proposed Structure / Origin
221.13[C₁₂H₁₇N₂O₂]⁺Protonated Molecule [M+H]⁺
135.04[C₈H₇O₂]⁺4-Methoxybenzoyl Cation (Result of amide bond cleavage)
107.05[C₇H₇O]⁺Loss of CO from m/z 135.04
87.08[C₄H₁₁N₂]⁺Protonated Piperazine (Less likely pathway)
70.07[C₄H₈N]⁺Fragment from piperazine ring fission

4.2 Fragmentation Pathway Diagram

The following diagram illustrates the proposed primary fragmentation pathway for this compound.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

4.3 Workflow for Compound Identification

The following workflow diagram outlines the logical steps from sample analysis to structural confirmation.

workflow cluster_prep Sample Preparation & Analysis cluster_data Data Acquisition cluster_interp Interpretation prep Prepare Sample (1-10 µg/mL in MeOH/H₂O) lcms LC-MS Analysis (ESI Positive Mode) prep->lcms ms1 Acquire Full Scan (MS1) Identify [M+H]⁺ at m/z 221.13 lcms->ms1 ms2 Acquire Product Ion Scan (MS2) on m/z 221.13 ms1->ms2 match Match Observed Fragments (m/z 135.04, 107.05) ms2->match confirm Confirm Structure based on Characteristic Fragmentation match->confirm

Caption: General workflow for the identification of this compound.

Conclusion

The tandem mass spectrometry of this compound is characterized by a predictable and diagnostic fragmentation pattern. Under positive mode ESI-MS/MS, the molecule readily undergoes cleavage of the amide C-N bond, producing a highly abundant and stable 4-methoxybenzoyl cation at m/z 135.04 . This primary fragment can further lose a neutral carbon monoxide molecule to produce a secondary ion at m/z 107.05 . These two fragment ions serve as reliable markers for the identification and structural elucidation of this compound and its related analogues. The protocol and data presented in this note provide a definitive method for researchers engaged in the analysis of novel piperazine-based compounds.

References

using 1-(4-Methoxybenzoyl)-piperazine in drug discovery platforms

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Utilization of the 1-(4-Methoxybenzoyl)-piperazine Scaffold in Drug Discovery Platforms

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the this compound core structure as a foundational scaffold in modern drug discovery. Moving beyond a simple recitation of facts, this guide elucidates the rationale behind experimental designs and provides detailed, field-tested protocols for evaluating novel derivatives based on this privileged chemical framework.

Section 1: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical and structural properties that make it highly advantageous for drug design.[1] The two nitrogen atoms within the six-membered ring can be readily functionalized, allowing for precise modulation of properties such as solubility, basicity (pKa), and the introduction of diverse pharmacophoric elements.[2] This synthetic tractability enables the creation of large, diverse chemical libraries for screening against a wide array of biological targets.

The this compound moiety, specifically, serves as an excellent starting point or key intermediate. The methoxybenzoyl group provides a stable, synthetically versatile anchor, while the second nitrogen on the piperazine ring offers a prime location for chemical modification to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic profiles.

Derivatives built upon this and closely related piperazine cores have demonstrated a remarkable breadth of biological activity, targeting critical pathways in the central nervous system (CNS), cardiovascular system, and beyond. Notable activities include:

  • CNS Modulation: Anxiolytic, antidepressant, and antipsychotic-like effects, often mediated through interactions with serotonergic (5-HT1A, 5-HT2A/C), dopaminergic (D2), and adrenergic (α1) receptors.[3][4]

  • Adrenergic Receptor Antagonism: High-affinity blocking of α1-adrenoceptors, a mechanism relevant for cardiovascular and CNS conditions.[5][6][7]

  • Ion Channel Inhibition: State-dependent inhibition of voltage-gated sodium channels like NaV1.7, a key target for pain therapeutics.[8]

  • Transporter Inhibition: Modulation of neurotransmitter transporters such as the glycine transporter-1 (GlyT-1).[9]

  • Anticancer and Anti-inflammatory Activity: The piperazine moiety is integral to compounds developed as antitumor and anti-inflammatory agents.[2][10]

This wide range of activities underscores the scaffold's utility as a versatile platform for generating novel therapeutic candidates.

Section 2: Drug Discovery Workflow Using the Piperazine Scaffold

A typical drug discovery campaign leveraging the this compound scaffold follows a logical progression from chemical synthesis to in vivo validation. The objective is to systematically modify the core structure to achieve a desired biological effect with a drug-like profile.

G cluster_0 Phase 1: Library Development & Primary Screening cluster_1 Phase 2: Hit Validation & Functional Characterization cluster_2 Phase 3: In Vivo Proof-of-Concept A Scaffold Selection This compound B Synthetic Diversification (R-group modification at N4) A->B Rational Design C High-Throughput Primary Screen (e.g., Radioligand Binding Assay) B->C Compound Library D Hit Confirmation & Dose-Response C->D Initial Hits E Secondary Functional Assay (e.g., Cell-Based Reporter) D->E Confirmed Hits F Selectivity Profiling (Counter-screening against related targets) E->F Potent Modulators G Pharmacokinetic (PK) Studies (ADME Profiling) F->G Validated Leads H In Vivo Efficacy Model (e.g., Behavioral Assay) G->H Characterized Leads I Lead Optimization H->I In Vivo Activity

Caption: Drug discovery workflow using the piperazine scaffold.

Section 3: Core Experimental Protocols

The following protocols are foundational for characterizing novel derivatives of the this compound scaffold. They are designed to be self-validating, with integrated controls to ensure data integrity.

Protocol 1: Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is designed to determine the binding affinity (Ki) of test compounds for the α1-adrenergic receptor, a common target for piperazine derivatives.[5] It relies on the principle of competitive displacement of a specific radiolabeled ligand.

A. Rationale and Causality

A binding assay is the first crucial step to confirm direct interaction between a compound and its putative target. By measuring the displacement of a known high-affinity radioligand (e.g., [3H]prazosin for α1 receptors), we can quantify the test compound's affinity. A low Ki value indicates a high binding affinity. This assay is foundational for SAR studies, as it directly links chemical modifications to target engagement.

B. Materials

  • Tissue Source: Rat cerebral cortex homogenate (rich in α1-adrenoceptors).

  • Radioligand: [3H]prazosin (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: Phentolamine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Derivatives of this compound, dissolved in DMSO (10 mM stock).

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters (e.g., Whatman GF/B) and Cell Harvester .

C. Step-by-Step Methodology

  • Tissue Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet (membrane fraction) in fresh assay buffer to a final protein concentration of ~200 µg/mL.

  • Assay Setup: In triplicate, prepare assay tubes (total volume 250 µL) as follows:

    • Total Binding: 50 µL membrane suspension + 50 µL [3H]prazosin (final concentration ~0.2 nM) + 150 µL assay buffer.

    • Non-specific Binding: 50 µL membrane suspension + 50 µL [3H]prazosin + 50 µL Phentolamine (10 µM final) + 100 µL assay buffer.

    • Competitive Binding: 50 µL membrane suspension + 50 µL [3H]prazosin + 50 µL test compound (at 8-10 serial dilutions, e.g., 1 pM to 10 µM) + 100 µL assay buffer.

  • Incubation: Incubate all tubes at 25°C for 60 minutes.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure radioactivity in a beta scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (concentration of compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Membrane Homogenate A1 Combine Membrane, Radioligand & Test Compound/Control P1->A1 P2 Prepare Reagents: [3H]prazosin, Buffers, Test Compounds P2->A1 A2 Incubate at 25°C for 60 min A1->A2 A3 Rapid Filtration (Harvesting) A2->A3 D1 Scintillation Counting (Measure Radioactivity) A3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: In Vivo Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)

This protocol describes a standard behavioral assay to evaluate the potential anxiolytic (anxiety-reducing) effects of test compounds in rodents, a common application for CNS-active piperazine derivatives.[3][11]

A. Rationale and Causality

The EPM test is based on the natural conflict in rodents between the desire to explore a new environment and the fear of open, elevated spaces.[11] Anxiolytic compounds are expected to decrease the aversion to the open arms, resulting in increased time spent and more entries into the open arms. This provides a robust in vivo measure of a compound's functional effect on anxiety-like behavior, which is a critical step towards validating its therapeutic potential.

B. Materials

  • Apparatus: An elevated plus-shaped maze with two open arms and two arms enclosed by walls. The maze should be elevated (~50 cm) from the floor.

  • Animals: Male mice or rats (e.g., Wistar rats or C57BL/6 mice). Animals should be group-housed and habituated to the testing room for at least 1 hour before the experiment.

  • Test Compound: Administered via an appropriate route (e.g., per oral, p.o.) at a predetermined time before the test (e.g., 60 minutes).

  • Vehicle Control: The solvent used to dissolve the test compound.

  • Positive Control: A known anxiolytic drug (e.g., Diazepam).

  • Video Tracking Software: For automated recording and analysis of behavior.

C. Step-by-Step Methodology

  • Pre-treatment: Administer the test compound, vehicle, or positive control to the animals at the specified time before testing.

  • Test Procedure:

    • Place a single animal in the center of the maze, facing one of the closed arms.

    • Allow the animal to freely explore the maze for a 5-minute period.

    • Record the session using an overhead video camera.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

  • Behavioral Scoring: Analyze the video recordings to score the following parameters:

    • Time spent in the open arms (s).

    • Number of entries into the open arms.

    • Time spent in the closed arms (s).

    • Number of entries into the closed arms. (Used as a measure of general locomotor activity).

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms: (Time in open / (Time in open + Time in closed)) * 100.

    • Calculate the percentage of open arm entries: (Open arm entries / (Open + Closed arm entries)) * 100.

    • Compare the data from the test compound group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).

    • A statistically significant increase in the time spent or entries into the open arms, without a significant change in total arm entries (locomotor activity), is indicative of an anxiolytic-like effect.

D. Data Presentation Example

CompoundDose (mg/kg, p.o.)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-18.5 ± 2.122.0 ± 2.525.4 ± 3.0
Diazepam2.045.2 ± 4.548.1 ± 5.023.9 ± 2.8
Derivative A10.035.8 ± 3.839.5 ± 4.126.1 ± 3.3
Derivative B10.020.1 ± 2.323.4 ± 2.812.5 ± 1.5**

*p < 0.05 vs. Vehicle. **Indicates potential sedative effects.

Section 4: Concluding Remarks for the Researcher

The this compound scaffold represents a highly validated and synthetically accessible starting point for the discovery of novel therapeutics. Its value lies not as a final drug but as a versatile chemical framework that can be systematically optimized to achieve high-affinity, selective modulation of a wide range of biological targets. The protocols outlined in this guide provide a robust framework for the initial characterization of new derivatives. Successful drug discovery will depend on a rigorous, iterative process of chemical synthesis, biological testing, and SAR analysis to transform promising hits into optimized lead candidates.

References

Application Notes and Protocols for the Characterization of 1-(4-Methoxybenzoyl)-piperazine as a Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Serotonin (5-HT) receptors are a critical family of G protein-coupled receptors (GPCRs) that mediate a vast array of physiological and neuropsychiatric processes, making them prime targets for therapeutic drug discovery.[1] The diverse family of 5-HT receptors offers opportunities for developing targeted therapies for conditions such as depression, anxiety, and psychosis. Arylpiperazine derivatives are a well-established class of compounds known to interact with high affinity at various serotonin receptor subtypes. This document provides a comprehensive guide for the characterization of 1-(4-Methoxybenzoyl)-piperazine, a novel arylpiperazine, as a ligand for serotonin receptor assays. We present detailed protocols for determining its binding affinity and functional activity at two key serotonin receptor subtypes: the Gi/o-coupled 5-HT1A receptor and the Gq/11-coupled 5-HT2A receptor. These protocols are designed to be self-validating, providing researchers with a robust framework for evaluating novel chemical entities targeting the serotonergic system.

Ligand Profile: this compound

Chemical Structure:

  • IUPAC Name: (4-methoxyphenyl)(piperazin-1-yl)methanone

  • Molecular Formula: C₁₂H₁₆N₂O₂

  • Molecular Weight: 220.27 g/mol

Physicochemical Properties (Predicted):

Pharmacological Context:

The arylpiperazine moiety is a common scaffold in many centrally acting drugs with affinity for serotonin and dopamine receptors. The nature of the substituent on the phenyl ring and the group attached to the second nitrogen of the piperazine ring are critical determinants of binding affinity and functional activity at different receptor subtypes. For instance, the structurally related compound, 1-(2-methoxyphenyl)piperazine, is a known 5-HT receptor ligand.[2] The protocols outlined below are designed to elucidate the specific binding and functional characteristics of this compound.

Serotonin Receptor Signaling Pathways

A fundamental understanding of the signaling cascades initiated by receptor activation is crucial for designing and interpreting functional assays.

The 5-HT1A Receptor: A Gi/o-Coupled Pathway

The 5-HT1A receptor classically couples to inhibitory G proteins (Gi/o).[3] Agonist binding initiates a cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the modulation of protein kinase A (PKA) activity.[3] The Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[3]

5-HT1A_Signaling cluster_membrane Cell Membrane 5HT1A 5-HT1A Receptor Gi Gi/o Protein 5HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Agonist 5-HT or Agonist (e.g., 8-OH-DPAT) Agonist->5HT1A Binds PKA ↓ PKA Activity cAMP->PKA

Gi/o-coupled 5-HT1A receptor signaling pathway.
The 5-HT2A Receptor: A Gq/11-Coupled Pathway

In contrast, the 5-HT2A receptor primarily couples to Gq/11 proteins.[4] Receptor activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[4]

5-HT2A_Signaling cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq/11 Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Agonist 5-HT or Agonist Agonist->5HT2A Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release ↑ [Ca²⁺]i ER->Ca_release Releases Ca²⁺

Gq/11-coupled 5-HT2A receptor signaling pathway.

Experimental Protocols

The following protocols provide a step-by-step guide for the in vitro characterization of this compound.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This competitive binding assay determines the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow Start Start Prep Prepare Cell Membranes (e.g., CHO-K1 expressing 5-HT1A) Start->Prep Setup Set up Assay Plate: - Total Binding - Non-Specific Binding - Competition Wells Prep->Setup Incubate Incubate with Radioligand (e.g., [³H]8-OH-DPAT) and Test Compound Setup->Incubate Filter Rapid Filtration (Separate bound from free radioligand) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 → Ki) Count->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: 1-(2-Methoxyphenyl)piperazine.

  • Non-specific Binding Control: 10 µM Serotonin or unlabeled 8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well Plates.

  • Filtration Apparatus (Cell Harvester).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Dilute the membranes in assay buffer to a final concentration that yields sufficient specific binding (typically 5-15 µg of protein per well).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (total volume of 250 µL):

    • Total Binding: 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kd, e.g., 0.5 nM), 50 µL of assay buffer, and 150 µL of diluted cell membranes.

    • Non-specific Binding (NSB): 50 µL of [³H]8-OH-DPAT, 50 µL of 10 µM Serotonin, and 150 µL of diluted cell membranes.

    • Competition: 50 µL of [³H]8-OH-DPAT, 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and 150 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation.[5]

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization for 5-HT2A Receptor Activity

This assay measures the increase in intracellular calcium concentration following receptor activation, indicating agonist activity. It can also be adapted to measure antagonist activity.

Materials:

  • Cells: HEK293 cells stably or transiently expressing the human 5-HT2A receptor.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Pluronic F-127.

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.

  • Black-walled, clear-bottom 96-well or 384-well plates.

  • Fluorescence Plate Reader with kinetic reading capability and automated injection (e.g., FlexStation 3).

Procedure:

  • Cell Plating: The day before the assay, seed the 5-HT2A-expressing cells into black-walled, clear-bottom plates at a density of 40,000-80,000 cells per well. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in assay buffer to the final working concentration (typically 2-4 µM). Remove the cell culture medium and add 50-100 µL of the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye, leaving a final volume of 100 µL in each well.

  • Compound Preparation: Prepare serial dilutions of this compound (for agonist testing) or a fixed concentration of the test compound with serial dilutions of serotonin (for antagonist testing) in assay buffer at 5x the final desired concentration.

  • Calcium Flux Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate for 5-10 minutes.

    • Set the instrument to record fluorescence (Excitation ~490 nm, Emission ~525 nm) every 1-2 seconds.

    • Establish a stable baseline reading for 15-20 seconds.

    • The instrument's injector will add 25 µL of the 5x compound solution to the wells.

    • Continue recording the fluorescence signal for at least 90-120 seconds.

Data Analysis:

  • Quantify Response: The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence (F_max - F_min) for each well.

  • Agonist Activity (EC50): Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal effect).

  • Antagonist Activity (IC50): In the presence of a fixed concentration of the test compound, perform a dose-response curve for a known agonist (e.g., serotonin). The rightward shift of the agonist dose-response curve indicates antagonism. Calculate the IC50 from the inhibition of the agonist response and convert it to a Kb (antagonist dissociation constant) using the Cheng-Prusoff or Schild analysis.

Data Interpretation and Expected Outcomes

The results from these assays will provide a comprehensive pharmacological profile of this compound.

ParameterAssayReceptor SubtypeInterpretation
Ki Radioligand Binding5-HT1AA measure of the compound's binding affinity. A lower Ki value indicates higher affinity.
EC50 cAMP Assay5-HT1AThe concentration at which the compound produces half of its maximal inhibitory effect on cAMP production, indicating its potency as an agonist.
IC50 cAMP Assay5-HT1AThe concentration at which the compound inhibits the effect of a known agonist by 50%, indicating its potency as an antagonist.
EC50 Calcium Mobilization5-HT2AThe concentration at which the compound produces half of its maximal effect on calcium release, indicating its potency as an agonist.
IC50 Calcium Mobilization5-HT2AThe concentration at which the compound inhibits the calcium release induced by a known agonist by 50%, indicating its potency as an antagonist.

By comparing the Ki, EC50, and IC50 values, researchers can determine not only the affinity of this compound for 5-HT1A and 5-HT2A receptors but also its functional activity as an agonist, antagonist, or partial agonist. This information is critical for advancing our understanding of its therapeutic potential.

References

Application Notes and Protocols: Investigating 1-(4-Methoxybenzoyl)-piperazine in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperazine Scaffold as a Privileged Structure in Oncology

The piperazine ring is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, a testament to its versatile pharmacophoric properties.[1][2] This six-membered nitrogen-containing heterocycle often imparts favorable pharmacokinetic characteristics to drug candidates, including improved aqueous solubility and oral bioavailability, by virtue of its ability to engage in hydrogen bonding.[3] In the landscape of oncology, the piperazine scaffold is integral to the structure of numerous targeted therapies, from the pioneering tyrosine kinase inhibitor imatinib to more recent agents.[4] Its rigid structure provides a reliable anchor for orienting pharmacophoric groups towards their biological targets. This guide focuses on a specific, yet representative, member of this chemical family: 1-(4-Methoxybenzoyl)-piperazine . While direct, extensive oncology research on this particular molecule is emerging, its structural elements are present in compounds with demonstrated anti-cancer activity.[5][6] These notes, therefore, serve as a comprehensive roadmap for researchers aiming to elucidate the potential of this compound as a novel oncology therapeutic. The protocols provided are robust, field-proven methodologies commonly applied to the characterization of small molecule inhibitors in cancer research.

Rationale for Investigation: The Benzoylpiperazine Moiety in Cancer

The core structure of this compound combines a piperazine ring with a benzoyl group, a pairing found in various biologically active molecules. Studies on analogous 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have revealed significant cytotoxic activity across a range of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.[5] The methoxy substitution on the benzoyl ring is also a common feature in many kinase inhibitors and other targeted agents, often contributing to target affinity and selectivity. The central hypothesis for investigating this compound is that it may exhibit anti-proliferative and pro-apoptotic effects by interfering with key cellular signaling pathways essential for cancer cell survival and proliferation.

Potential Molecular Targets and Mechanisms of Action

Based on the broader family of piperazine-containing oncology agents, several potential mechanisms of action for this compound can be postulated. These serve as a foundational basis for the experimental protocols detailed later in this guide.

  • Kinase Inhibition: Many piperazine derivatives function as ATP-competitive inhibitors of protein kinases that are often dysregulated in cancer.

  • Induction of Apoptosis: The compound may trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: Interference with the cell cycle machinery, leading to arrest at critical checkpoints (e.g., G2/M phase), is another plausible mechanism.[7]

  • Modulation of Autophagy: Some piperazine derivatives have been shown to induce autophagy, a cellular self-degradation process that can have a dual role in cancer, either promoting survival or cell death.[8][9][10]

  • PARP Inhibition: Certain piperazine-containing thiouracil amides have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, particularly in the context of BRCA-mutated cancers.[11][12]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to anti-cancer effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax Bax Bax->Apaf1 Bcl2->Bax Compound This compound Compound->PI3K Inhibition Compound->RAF Inhibition Compound->Bcl2 Inhibition

Caption: Hypothetical signaling cascade modulated by this compound.

Experimental Protocols for Oncological Evaluation

The following section provides detailed, step-by-step protocols for the initial in vitro characterization of this compound.

Cell Viability and Cytotoxicity Assays

The foundational step in assessing the anti-cancer potential of any compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used, reliable method for this purpose.

Protocol 3.1.1: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[5]) in appropriate media until they reach 70-80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the media from the 96-well plate and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a media-only control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Table 1: Hypothetical IC₅₀ Values for this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast15.2
MDA-MB-231Breast (Triple-Negative)22.8
HCT-116Colon18.5
A549Lung35.1
PC-3Prostate28.9
Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.

Protocol 3.2.1: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ value for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Caption: General experimental workflow for in vitro characterization.

Western Blot Analysis of Apoptotic and Signaling Proteins

To delve into the molecular mechanism, Western blotting can be used to assess changes in the expression levels of key proteins involved in apoptosis and cell signaling.

Protocol 3.3.1: Western Blotting

  • Protein Extraction:

    • Treat cells with this compound as described previously.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin or GAPDH.

In Vivo Efficacy Studies: A Look Ahead

Should in vitro studies yield promising results, the next logical step is to evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model. A xenograft mouse model is a standard approach.

Protocol Outline 4.1: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice.

  • Tumor Growth and Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle alone.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform histological and immunohistochemical analyses.

Conclusion and Future Directions

The structural features of this compound make it a compelling candidate for investigation in oncology. The protocols outlined in this guide provide a systematic and robust framework for its initial preclinical evaluation. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in combination with standard-of-care chemotherapeutics. The journey from a promising scaffold to a clinically effective drug is long and arduous, but it begins with rigorous and well-designed foundational research as described herein.

References

Application Notes and Protocols: The Use of 1-(4-Methoxybenzoyl)-piperazine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Foreword on this Guide

This document provides a detailed guide for the investigation of 1-(4-Methoxybenzoyl)-piperazine in neuropharmacology. It is important to note that, as of the latest literature review, specific neuropharmacological data for this exact molecule is not extensively published. Therefore, this guide has been constructed by leveraging established methodologies and drawing parallels from structurally similar and well-researched piperazine derivatives. The protocols and theoretical frameworks presented herein are intended to serve as a robust starting point for researchers, who are strongly encouraged to empirically validate the specific properties of this compound.

Introduction to this compound: A Compound of Interest

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs targeting the central nervous system (CNS).[1] Its derivatives are known to exhibit a wide range of therapeutic effects, including antipsychotic, antidepressant, anxiolytic, and antianginal activities.[1] The compound this compound incorporates the key piperazine ring, suggesting its potential to interact with various CNS targets. The methoxybenzoyl group may influence its binding affinity and selectivity for specific receptors, as well as its pharmacokinetic properties.

Structurally related compounds, such as those with a methoxyphenyl group, have shown affinity for serotonergic and dopaminergic receptors, which are critical targets in the treatment of many neurological and psychiatric disorders.[2][3][4][5] Therefore, this compound presents itself as a compelling candidate for neuropharmacological screening.

Postulated Mechanism of Action: A Focus on Serotonergic and Dopaminergic Systems

Based on the pharmacology of analogous piperazine derivatives, it is hypothesized that this compound may primarily interact with serotonin (5-HT) and dopamine (D2) receptors.[2][4] Many arylpiperazines exhibit high affinity for the 5-HT1A receptor, often acting as agonists or partial agonists.[2][6][7] Additionally, interactions with 5-HT2A/C and D2 receptors are common and are key to the mechanisms of atypical antipsychotics.[4][5]

A potential signaling pathway following receptor engagement is depicted below.

signaling_pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound This compound 5HT1A_pre 5-HT1A Autoreceptor Compound->5HT1A_pre Agonism 5HT1A_post 5-HT1A Receptor Compound->5HT1A_post Agonism D2R D2 Receptor Compound->D2R Antagonism 5HT_release_down Serotonin Release ↓ 5HT1A_pre->5HT_release_down Inhibits AC_inhibit Adenylyl Cyclase ↓ 5HT1A_post->AC_inhibit cAMP_down cAMP ↓ AC_inhibit->cAMP_down Cellular_Response Modulation of Neuronal Excitability cAMP_down->Cellular_Response AC_inhibit2 Adenylyl Cyclase ↓ D2R->AC_inhibit2 cAMP_down2 cAMP ↓ AC_inhibit2->cAMP_down2 cAMP_down2->Cellular_Response

Caption: Postulated signaling pathway for this compound.

In Vitro Experimental Protocols

In vitro assays are fundamental for determining the pharmacological profile of a novel compound.

Receptor Binding Assays

This protocol outlines a general procedure for determining the binding affinity of this compound to key CNS receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for target receptors (e.g., 5-HT1A, 5-HT2A, D2, and α1-adrenergic receptors).

Materials:

  • This compound

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Non-specific binding agent (e.g., high concentration of a known ligand)

  • Assay buffer

  • 96-well plates

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the vehicle, non-specific binding agent, or the test compound at various concentrations.

  • Radioligand Addition: Add the specific radioligand to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at a specific temperature and for a duration determined by the kinetics of the radioligand-receptor interaction.

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and then calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Objective: To characterize the functional activity of this compound at a G-protein coupled receptor (GPCR), such as the 5-HT1A receptor.

Example: cAMP Assay for 5-HT1A Receptor (Gi-coupled)

  • Cell Culture: Plate cells expressing the 5-HT1A receptor in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, a known agonist (positive control), and vehicle. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • cAMP Stimulation: Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the compound concentration. A decrease in forskolin-stimulated cAMP levels indicates agonist activity. The blockade of an agonist-induced decrease in cAMP indicates antagonist activity.

In Vivo Experimental Protocols

In vivo studies are crucial for evaluating the physiological and behavioral effects of a compound in a whole organism.[8]

Workflow for In Vivo Neuropharmacological Screening

in_vivo_workflow Start Compound Synthesis & Formulation Tox Acute Toxicity & Tolerability Start->Tox PK Pharmacokinetic Studies (Blood-Brain Barrier Penetration) Tox->PK Behavior Behavioral Screening PK->Behavior OF Open Field Test (Locomotor Activity) Behavior->OF EPM Elevated Plus Maze (Anxiety-like Behavior) Behavior->EPM FST Forced Swim Test (Depressant-like Behavior) Behavior->FST Mech Mechanism of Action Studies (e.g., Receptor Occupancy) OF->Mech EPM->Mech FST->Mech End Lead Optimization Mech->End

Caption: A typical workflow for in vivo screening of a novel CNS compound.

Open Field Test (OFT)

Objective: To assess spontaneous locomotor activity and anxiety-like behavior in rodents. A novel compound may decrease locomotion (sedative effect) or increase it (stimulant effect). Anxiolytic compounds may increase the time spent in the center of the arena.[8]

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.

  • Test: After a predetermined pre-treatment time, place the animal in the center of the open field arena.

  • Recording: Record the animal's activity for a set period (e.g., 10-30 minutes) using an automated tracking system.

  • Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency.

Elevated Plus Maze (EPM) Test

Objective: A widely used model to screen for anxiolytic or anxiogenic effects of drugs.[8] Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Procedure:

  • Dosing: As in the OFT.

  • Test: Place the animal at the junction of the four arms of the maze, facing an open arm.

  • Recording: Record the animal's behavior for 5-10 minutes.

  • Parameters Measured: Time spent in the open and closed arms, number of entries into each arm.

Forced Swim Test (FST)

Objective: A common screening tool for antidepressant-like activity.[9] Antidepressant compounds typically reduce the duration of immobility.

Procedure:

  • Pre-test (optional but recommended): On the first day, place the animal in a cylinder of water for 15 minutes.

  • Dosing: Administer the compound or vehicle 24, 5, and 1 hour before the test session on the second day.

  • Test: Place the animal in the water cylinder for 5-6 minutes.

  • Recording: Record the duration of immobility during the last 4 minutes of the test.

Data Interpretation and Quantitative Summary

The following table provides a hypothetical summary of expected results for a compound with anxiolytic and antidepressant-like properties.

Assay Parameter Expected Outcome with Active Compound Reference Compound
Receptor Binding Ki (nM) for 5-HT1ALow value (high affinity)8-OH-DPAT
Elevated Plus Maze % Time in Open ArmsIncreaseDiazepam
# of Open Arm EntriesIncreaseDiazepam
Forced Swim Test Immobility Time (s)DecreaseFluoxetine
Open Field Test Center Time (s)IncreaseDiazepam
Locomotion (cm)No significant change (to rule out hyperactivity)Saline

Safety and Handling Precautions

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel research chemicals. Based on safety data for the related compound 1-(4-Methoxyphenyl)piperazine hydrochloride, the following precautions are recommended:

  • Hazard Classification: May cause skin irritation, serious eye irritation, and respiratory irritation.[1][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][10]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound is a compound with a structural motif common to many centrally acting agents. The protocols and theoretical framework provided in this guide offer a comprehensive starting point for its neuropharmacological characterization. Rigorous in vitro and in vivo testing, as outlined, will be essential to elucidate its specific mechanism of action and to determine its potential as a novel therapeutic agent for neurological or psychiatric disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxybenzoyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-methoxybenzoyl)-piperazine. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related piperazine derivatives. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making points you may encounter during your experiments. Our focus is on providing actionable, field-proven insights grounded in established chemical principles to help you troubleshoot problems, optimize your reaction conditions, and ensure the integrity of your results.

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via the N-acylation of piperazine with 4-methoxybenzoyl chloride. While seemingly straightforward, this reaction, a classic example of the Schotten-Baumann reaction, presents several challenges that can impact yield, purity, and scalability.[1][2] The primary hurdles include controlling selectivity to achieve mono-acylation, preventing hydrolysis of the reactive acyl chloride, and effectively purifying the final product from reaction byproducts.

This guide is structured as a series of troubleshooting questions and FAQs to directly address these common issues.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific, practical problems encountered during the synthesis. Each question is followed by an in-depth analysis of the underlying causes and a set of recommended solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent issue stemming from several factors, from reagent quality to reaction conditions. A systematic diagnosis is key.

Causality Analysis:

  • Hydrolysis of 4-Methoxybenzoyl Chloride: This is a primary culprit. 4-Methoxybenzoyl chloride is highly reactive and readily hydrolyzes upon contact with moisture to form the unreactive 4-methoxybenzoic acid.[3][4] This side reaction consumes your starting material without forming the desired product.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, non-optimal temperature, or poor mixing in heterogeneous reaction mixtures.

  • Formation of Byproducts: The most common byproduct is the di-acylated piperazine, N,N'-bis(4-methoxybenzoyl)piperazine.[1] Additionally, if the base is not effectively scavenging the HCl generated, the piperazine starting material can become protonated and non-nucleophilic, stalling the reaction.[2]

  • Purification Losses: The product may be lost during the work-up and purification steps, particularly during extractions or if the incorrect crystallization solvent is chosen.

Solutions & Optimization Strategies:

  • Ensure Anhydrous Conditions: Use oven-dried glassware. Employ anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to strictly exclude moisture.[5]

  • Verify Reagent Quality: Use fresh, high-purity 4-methoxybenzoyl chloride. If the reagent is old, it may have already partially hydrolyzed. It appears as an amber-colored crystalline solid; significant discoloration or a sticky appearance may indicate degradation.[3][6]

  • Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[7][8] A gentle increase in temperature might improve the rate, but be cautious as this can also promote side reactions.

  • Effective HCl Scavenging: Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) to neutralize the HCl byproduct as it forms, ensuring the piperazine remains a free nucleophile.[9][10]

Q2: I'm getting a significant amount of the N,N'-bis(4-methoxybenzoyl)piperazine byproduct. How can I favor mono-acylation?

This is the central challenge in this synthesis. Because piperazine is a symmetric diamine, both nitrogen atoms are nucleophilic. After the first acylation, the second nitrogen can react to form the di-substituted product.

Causality Analysis:

The relative rates of the first and second acylation determine the product distribution. If the concentration of the acyl chloride is high relative to piperazine, or if the mono-acylated product is sufficiently reactive, di-acylation becomes significant.

Strategies for Selective Mono-Acylation:

  • Use Excess Piperazine: Employing a large excess of piperazine (e.g., 5 to 10 equivalents) statistically favors the reaction of the acyl chloride with an unreacted piperazine molecule over the mono-acylated product. This is often the simplest and most cost-effective method.[11]

  • Slow Addition at Low Temperature: Add the 4-methoxybenzoyl chloride solution dropwise to the piperazine solution at a reduced temperature (e.g., 0 °C).[5] This keeps the instantaneous concentration of the acyl chloride low, minimizing the chance of a second acylation.

  • In Situ Mono-Protonation: A clever one-pot strategy involves reacting piperazine with one equivalent of an acid (like HCl). This forms the piperazin-1-ium salt, rendering one nitrogen non-nucleophilic and directing the acylation selectively to the free secondary amine.[1][12][13]

  • Use of Protecting Groups: For the cleanest reaction and highest selectivity, a mono-protected piperazine, such as N-Boc-piperazine, can be used.[12][14] The acylation is performed on the free nitrogen, followed by a separate deprotection step to yield the final product. While effective, this adds steps and cost to the overall synthesis.

Q3: I'm struggling to isolate a pure product. What are the common impurities and the best purification methods?

Effective purification is critical for obtaining a high-quality final compound. Understanding the potential impurities is the first step.

Common Impurities:

  • Unreacted Piperazine (highly polar, basic)

  • N,N'-bis(4-methoxybenzoyl)piperazine (less polar than the desired product)

  • 4-Methoxybenzoic Acid (from hydrolysis of the acyl chloride, acidic)

  • Excess Base (e.g., Triethylamine)

Purification Workflow:

  • Aqueous Work-up (Acid/Base Extraction): This is a powerful first step.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate and move the basic impurities (unreacted piperazine, triethylamine) into the aqueous layer.

    • Subsequently, wash with a dilute base solution (e.g., saturated sodium bicarbonate).[5] This will deprotonate and move the acidic impurity (4-methoxybenzoic acid) into the aqueous layer.

    • Wash with brine to remove residual water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Column Chromatography: If the di-acylated byproduct is present, column chromatography on silica gel is typically required for separation. The less polar di-acylated compound will elute before the more polar mono-acylated product. A gradient elution with a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol is often effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove trace impurities and obtain a crystalline product.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of this reaction? A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine (piperazine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the protonated amide. A base then removes the proton to yield the final neutral amide product.[9][15]

  • Q: Which solvents are most suitable for this synthesis? A: Aprotic solvents are generally preferred to avoid reaction with the acyl chloride. Dichloromethane (DCM) is very common, especially for reactions run under Schotten-Baumann conditions with an aqueous base phase.[5][15] Other options include tetrahydrofuran (THF), acetonitrile, or toluene, particularly when using an organic base like triethylamine.[5]

  • Q: How can I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside standards of your starting materials on a silica plate. The product, being an amide, will typically have an Rf value intermediate between the highly polar piperazine (which may stay at the baseline) and the less polar 4-methoxybenzoyl chloride. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, LC-MS can be used.[7]

Experimental Protocols

Protocol 1: Direct Acylation using Excess Piperazine (Schotten-Baumann Conditions)

This protocol prioritizes simplicity and cost-effectiveness by using an excess of piperazine to favor mono-acylation.

Materials:

  • Piperazine (5.0 eq)

  • 4-Methoxybenzoyl chloride (1.0 eq)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve piperazine (5.0 eq) in a mixture of DCM and 10% aqueous NaOH (ensure vigorous stirring).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 4-methoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the stirring piperazine mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the acyl chloride is consumed.

  • Separate the organic layer. Wash it sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure this compound.

Protocol 2: Selective Mono-acylation via In Situ Mono-protonation

This protocol offers a good balance between selectivity and operational simplicity in a one-pot setup.[1][12]

Materials:

  • Piperazine (2.0 eq)

  • Concentrated HCl (1.0 eq) or Acetic Acid (1.0 eq)

  • 4-Methoxybenzoyl chloride (1.0 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve piperazine (2.0 eq) in anhydrous DCM in a flask under an inert atmosphere (N₂).

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of acid (e.g., concentrated HCl) to form the piperazin-1-ium hydrochloride salt in situ. Stir for 15 minutes.

  • Add triethylamine (2.0 eq) to the mixture.

  • Add a solution of 4-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Perform an aqueous work-up as described in Protocol 1 (wash with acid, base, and brine).

  • Dry, concentrate, and purify the product by column chromatography or recrystallization.

Data & Visualizations

Table 1: Comparison of Mono-Acylation Strategies
StrategyMolar Ratio (Piperazine:Acyl Chloride)Typical Yield of Mono-productKey AdvantagesKey Disadvantages
Excess Piperazine 5:1 to 10:160-75%One-step, cost-effective.Requires removal of large excess of piperazine.[11]
Mono-Boc Protection 1:1 (Boc-piperazine:Acyl Chloride)>85% (for acylation step)High selectivity, clean reaction.Multi-step process (protection/deprotection), higher cost.[12][14]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:acyl chloride70-85%One-pot synthesis, good yields, cost-effective.May require longer reaction times or careful pH control.[1][12]

Diagrams

Synthesis_Challenges cluster_reactants Reactants cluster_products Products & Byproducts P Piperazine MP This compound (Desired Product) P->MP + 1 eq. AC AC 4-Methoxybenzoyl Chloride AC->MP + Piperazine HA 4-Methoxybenzoic Acid (Hydrolysis Byproduct) AC->HA + H₂O (Undesired) DP N,N'-bis(4-Methoxybenzoyl)-piperazine (Di-acylation Byproduct) MP->DP + 1 eq. AC (Undesired)

Caption: Core reaction pathway and major undesired side reactions.

Troubleshooting_Yield Start Low Yield Observed Q1 Check for Hydrolysis (TLC for Benzoic Acid) Start->Q1 Q2 Check for Di-acylation (TLC/LCMS for Byproduct) Q1->Q2 No Sol1 Use Anhydrous Solvents Run under Inert Atmosphere Q1->Sol1 Yes Q3 Check for Incomplete Reaction (TLC for Starting Material) Q2->Q3 No Sol2 Use Excess Piperazine Slow Addition at 0°C Q2->Sol2 Yes Sol3 Increase Reaction Time Optimize Temperature Q3->Sol3 Yes End Yield Improved Q3->End No Sol1->Q2 Sol2->Q3 Sol3->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Reaction Conditions for N-Acylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-acylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the N-acylation of the piperazine moiety. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Controlling Selectivity: Mono- vs. Di-acylation

Q1: My primary challenge is the formation of the di-acylated piperazine byproduct. How can I improve the selectivity for the desired mono-acylated product?

A1: The presence of two secondary amines of similar reactivity in piperazine makes controlling selectivity a common hurdle. The formation of the di-substituted product is a frequent side reaction.[1] Several strategies can be employed to favor mono-acylation, each with its own advantages and disadvantages.

  • Strategy 1: Use of Excess Piperazine: Employing a large excess of piperazine (typically 3-10 equivalents) is a straightforward and cost-effective method to statistically favor the acylation of an unreacted piperazine molecule over the mono-acylated product.[1]

  • Strategy 2: N-Boc Protection and Deprotection: A highly selective method involves the use of a protecting group, most commonly the tert-butoxycarbonyl (Boc) group. One nitrogen is protected, the acylation is performed on the unprotected nitrogen, and the Boc group is subsequently removed.[1] This multi-step process, while often providing cleaner reactions and higher yields of the desired mono-acylated product, can increase the overall cost and number of synthetic steps.[1]

  • Strategy 3: In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., hydrochloric acid or acetic acid) forms the mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the acylation to the free, non-protonated nitrogen.[1] This one-pot method is cost-effective but may sometimes require longer reaction times due to the reduced nucleophilicity of the unprotonated nitrogen.[1]

  • Strategy 4: Ionic Immobilization: A less common but effective method involves the ionic immobilization of piperazine on a solid support, such as a sulfonic acid functionalized silica gel. In a flow system, the immobilized piperazine is acylated, and the mono-acylated product is then liberated. This technique can lead to high yields and purity of the mono-acylated product.[2]

Table 1: Comparison of Strategies for Selective Mono-N-Acylation of Piperazine

StrategyTypical Molar Ratio (Piperazine:Acylating Agent)Typical Yield of Mono-substituted ProductAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%[1]One-step, cost-effective.Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Acylating Agent)>80% for acylation step[1]High selectivity, clean reaction.Multi-step process, higher cost.
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:acylating agent)60-89%[1]One-pot synthesis, good yields.May require longer reaction times.
Ionic Immobilization N/A (Flow system)High yield and purity reported.[2]High selectivity, potential for automation.Requires specialized setup (flow system).

Q2: I am still observing significant di-acylation even after using a protecting group. What could be the issue?

A2: While protecting groups like Boc are generally very effective, issues can still arise.

  • Incomplete Protection: Ensure the initial N-Boc protection step has gone to completion. Incomplete protection will leave unreacted piperazine, which can lead to a mixture of products. Purify the mono-Boc-piperazine before proceeding to the acylation step.

  • Premature Deprotection: If the reaction conditions for acylation are too harsh (e.g., strongly acidic), the Boc group may be prematurely cleaved, leading to di-acylation. Ensure the acylation is performed under neutral or basic conditions.

  • Acylating Agent Reactivity: Highly reactive acylating agents in combination with a strong base could potentially lead to side reactions. Consider using a milder acylating agent or controlling the reaction temperature carefully.

Reaction Conditions and Reagents

Q3: What are the most common acylating agents for piperazine, and are there alternatives to acyl chlorides?

A3: A variety of acylating agents can be used, and the choice often depends on the desired reactivity and the specific substrate.

  • Acyl Chlorides and Anhydrides: These are the most common and reactive acylating agents.[3] They typically react quickly but can be harsh and may require careful handling due to their reactivity and potential to form corrosive byproducts. Acetic anhydride in water with a base like triethylamine has been used, though yields may be moderate.[4]

  • Carboxylic Acids with Coupling Agents: A milder and very common approach is to use a carboxylic acid in the presence of a peptide coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used to form an active ester in situ, which then acylates the piperazine.

  • Esters as Acylating Agents: In some cases, esters can be used as acyl sources, often with a catalyst. For example, acetic acid has been shown to catalyze the N-acetylation of amines using ethyl acetate or butyl acetate.[1][5][6]

  • Trimethylacetic Arylcarboxylic Anhydrides: These can be prepared in situ from an arylcarboxylic acid and trimethylacetyl chloride and have been used for the convenient preparation of mono-acylated piperazine derivatives in good yields.[7]

Q4: What is the role of a base in the N-acylation of piperazine, and which one should I choose?

A4: A base is typically used to neutralize the acid byproduct generated during the acylation (e.g., HCl from an acyl chloride) and can also act as a catalyst. The choice of base can influence the reaction rate and selectivity.

  • Tertiary Amines: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common organic bases that are soluble in many organic solvents. They are effective at scavenging protons without competing in the acylation reaction.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) is a solid base that can be easily filtered off after the reaction. It is often used in polar aprotic solvents like acetonitrile.

  • Pyridine: Pyridine can be used as both a base and a solvent. It is particularly effective in driving reactions to completion but can be difficult to remove.

Q5: How does solvent choice impact the N-acylation of piperazine?

A5: The solvent can significantly affect the reaction rate, selectivity, and solubility of reactants and products.

  • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. They are generally unreactive towards the reactants and are good at dissolving a wide range of organic compounds.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are highly polar and can accelerate reaction rates, particularly for SNAr reactions if an aryl halide is the substrate. However, they can be difficult to remove during workup.

  • Protic Solvents: In some cases, protic solvents like ethanol or even water can be used, especially when employing the mono-protonation strategy or with certain acylating agents like anhydrides.[4] The polarity of the solvent can influence the selectivity of the reaction; for instance, highly polar solvents can sometimes lead to lower regioselectivity in acylation reactions.[8]

Troubleshooting Poor Yields and Incomplete Reactions

Q6: My N-acylation reaction is giving a low yield or is not proceeding to completion. What are the possible causes and solutions?

A6: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Insufficiently Reactive Acylating Agent: If you are using a less reactive acylating agent like an ester, the reaction may require a catalyst or more forcing conditions (e.g., higher temperature).[5]

  • Poor Nucleophilicity of the Piperazine: If using the mono-protonation strategy, the remaining free amine is less nucleophilic.[1] You may need to use a more reactive acylating agent or extend the reaction time.

  • Steric Hindrance: If either the piperazine derivative or the acylating agent is sterically hindered, the reaction may be slow. In such cases, increasing the temperature or using a less bulky base might be beneficial.

  • Moisture in the Reaction: Acyl chlorides and anhydrides are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Improper Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.

Experimental Protocols

Protocol 1: Mono-N-acylation via N-Boc Protection/Deprotection

Step 1: Mono-Boc Protection of Piperazine [1]

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction for 20-24 hours.

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Typical yields are around 83%.[1]

Step 2: Acylation of 1-Boc-piperazine [1]

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.

Step 3: Deprotection of the Boc Group [1]

  • Dissolve the purified product in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product.

Protocol 2: Purification of N-Acyl Piperazines by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane or heptane).

  • Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-acyl piperazine.

For basic piperazine compounds that may interact strongly with silica, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and recovery.[9]

Visualizations

N_Acylation_Mechanism Piperazine Piperazine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Piperazine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Tetrahedral_Intermediate Mono_Acyl_Piperazine Mono-Acyl Piperazine Tetrahedral_Intermediate->Mono_Acyl_Piperazine Collapse & Loss of Cl- HCl HCl Tetrahedral_Intermediate->HCl Di_Acyl_Piperazine Di-Acyl Piperazine (Side Product) Mono_Acyl_Piperazine->Di_Acyl_Piperazine Further Acylation (if not controlled) Salt Base-HCl Salt HCl->Salt Base Base (e.g., TEA) Base->Salt

Caption: Mechanism of N-acylation of piperazine with an acyl chloride.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Moisture Moisture Contamination? Check_Reagents->Moisture Yes_Moisture Use Anhydrous Solvents & Inert Atmosphere Moisture->Yes_Moisture Yes No_Moisture Reactivity Issue? Moisture->No_Moisture No End Re-evaluate Reaction & Consult Literature Yes_Moisture->End Yes_Reactivity Increase Temperature or Use Catalyst/More Reactive Acylating Agent No_Moisture->Yes_Reactivity Yes No_Reactivity Solubility Issue? No_Moisture->No_Reactivity No Yes_Reactivity->End Yes_Solubility Change Solvent to Improve Solubility of Reactants No_Reactivity->Yes_Solubility Yes No_Reactivity->End No Yes_Solubility->End

Caption: Troubleshooting decision tree for low-yield N-acylation reactions.

Safety Precautions

  • Acyl Chlorides: These are corrosive and react violently with water. Handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Coupling Agents (e.g., EDC): These can be sensitizers. Avoid inhalation and skin contact.

  • Bases (e.g., Triethylamine, Pyridine): These are often flammable and have strong odors. Work in a well-ventilated fume hood.

  • Solvents (e.g., DCM, DMF): Be aware of the specific hazards of the solvents you are using. Dichloromethane is a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Technical Support Center: Synthesis of 1-(4-Methoxybenzoyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methoxybenzoyl)-piperazine. Here, we address common challenges, with a focus on the identification and mitigation of reaction byproducts. Our goal is to provide practical, experience-driven advice to streamline your synthetic workflow and enhance product purity.

Introduction: The Synthetic Landscape

The synthesis of this compound, a valuable intermediate in pharmaceutical research, is most commonly achieved via the acylation of piperazine with 4-methoxybenzoyl chloride. While seemingly straightforward, this reaction is often complicated by the formation of several key byproducts. Understanding the mechanistic origins of these impurities is the first step toward developing a robust and reproducible synthetic protocol. The primary reaction and major side reactions are depicted below.

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific issues you may encounter during the synthesis and purification of this compound, presented in a question-and-answer format.

Issue 1: My final product is a mixture of mono- and di-acylated piperazine. How can I improve the selectivity for the desired mono-acylated product?

This is the most common challenge in this synthesis. The formation of the di-substituted byproduct, N,N'-bis(4-methoxybenzoyl)piperazine, arises because the nitrogen on the initially formed product, 1-(4-methoxybenzoyl)piperazine, remains nucleophilic and can react with another equivalent of 4-methoxybenzoyl chloride.

Probable Cause & Solution:

  • Stoichiometry: The molar ratio of piperazine to 4-methoxybenzoyl chloride is the most critical factor. To statistically favor mono-acylation, a significant excess of piperazine should be used. A 3 to 5-fold excess of piperazine is a good starting point. The large excess of the inexpensive piperazine ensures that the acyl chloride is more likely to encounter an unreacted piperazine molecule.

  • Reaction Conditions:

    • Slow Addition: Add the 4-methoxybenzoyl chloride solution dropwise to the piperazine solution at a low temperature (0-5 °C). This helps to control the reaction rate and minimize over-acylation.

    • Reaction Time and Temperature: Monitor the reaction closely by Thin-Layer Chromatography (TLC). Prolonged reaction times or elevated temperatures can promote the formation of the di-acylated byproduct.

Issue 2: My crude product contains a significant amount of a crystalline solid that is not my desired product or the di-acylated byproduct. What is it and how do I get rid of it?

This impurity is most likely 4-methoxybenzoic acid.

Probable Cause & Solution:

  • Hydrolysis of Acyl Chloride: 4-methoxybenzoyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture. This can occur if your solvents are not anhydrous or if the reaction is exposed to atmospheric moisture. The resulting 4-methoxybenzoic acid will not participate in the acylation reaction and will need to be removed during workup.

  • Mitigation and Removal:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Basic Workup: During the aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution. The 4-methoxybenzoic acid will be deprotonated to its water-soluble sodium salt and will partition into the aqueous layer.

Issue 3: After workup, I still have a significant amount of unreacted piperazine in my crude product. How can I remove it?

While using an excess of piperazine is beneficial for selectivity, it necessitates an effective purification strategy.

Probable Cause & Solution:

  • Incomplete Reaction or Excess Reagent: This is an expected consequence of using a large excess of piperazine.

  • Purification Strategy:

    • Acidic Wash: Piperazine is basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The piperazine will be protonated to its water-soluble hydrochloride salt and will be extracted into the aqueous phase. Be cautious, as your desired product also has a basic nitrogen and may have some solubility in the acidic aqueous phase.

    • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the more polar piperazine from the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in the synthesis of this compound?

The three most common byproducts are:

  • N,N'-bis(4-methoxybenzoyl)piperazine: The di-acylated product.

  • 4-Methoxybenzoic acid: From the hydrolysis of 4-methoxybenzoyl chloride.

  • Unreacted Piperazine: Especially when used in excess.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. A suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 95:5), will allow you to visualize the consumption of the starting materials and the formation of the product and byproducts. The product will be more polar than the starting acyl chloride but less polar than piperazine.

Q3: What are the key differences in the analytical data for the desired product and the di-acylated byproduct?

The table below provides a comparative summary of the expected analytical data for this compound and its common di-acylated byproduct.

FeatureThis compound (Product)N,N'-bis(4-methoxybenzoyl)piperazine (Byproduct)
Molecular Weight 220.27 g/mol 354.41 g/mol
¹H NMR (Piperazine Protons) Two distinct sets of signals for the piperazine ring protons (one set adjacent to the carbonyl, one set adjacent to the NH).A single, symmetrical signal for all piperazine ring protons due to the symmetrical nature of the molecule.
¹H NMR (NH Proton) A broad singlet corresponding to the NH proton (typically disappears upon D₂O exchange).Absence of an NH proton signal.
¹³C NMR (Piperazine Carbons) Four distinct signals for the piperazine carbons.Two signals for the piperazine carbons due to symmetry.
TLC Rf Value Intermediate polarity.Less polar than the mono-acylated product.

Q4: Can I use a Schotten-Baumann reaction for this synthesis?

Yes, the Schotten-Baumann reaction is a suitable and common method for this transformation.[1][2][3][4][5] It involves reacting the acyl chloride with the amine in the presence of an aqueous base. The base neutralizes the HCl byproduct, driving the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a standard Schotten-Baumann acylation and is optimized to favor the formation of the mono-acylated product.

Materials:

  • Piperazine (anhydrous)

  • 4-Methoxybenzoyl chloride

  • Dichloromethane (DCM, anhydrous)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve piperazine (3-5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-methoxybenzoyl chloride (1 equivalent) in anhydrous DCM.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess piperazine), saturated aqueous NaHCO₃ (to remove 4-methoxybenzoic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Recrystallization for Final Purification

Recrystallization can be an effective final purification step to obtain highly pure this compound.[6][7]

Procedure:

  • Dissolve the crude or column-purified product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visualizing the Process

Reaction Scheme

Piperazine Piperazine 1-(4-Methoxybenzoyl)piperazine 1-(4-Methoxybenzoyl)piperazine Piperazine->1-(4-Methoxybenzoyl)piperazine + 4-Methoxybenzoyl Chloride N,N'-bis(4-methoxybenzoyl)piperazine N,N'-bis(4-methoxybenzoyl)piperazine 1-(4-Methoxybenzoyl)piperazine->N,N'-bis(4-methoxybenzoyl)piperazine + 4-Methoxybenzoyl Chloride 4-Methoxybenzoyl Chloride 4-Methoxybenzoyl Chloride 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid 4-Methoxybenzoyl Chloride->4-Methoxybenzoic Acid + H2O (Hydrolysis) cluster_0 Byproduct Identification cluster_1 Corrective Action start Crude Product Analysis (TLC/NMR) byproduct1 Di-acylated Product Present? start->byproduct1 byproduct2 Acidic Impurity Present? start->byproduct2 byproduct3 Excess Piperazine Present? start->byproduct3 action1 Optimize Stoichiometry (Excess Piperazine) byproduct1->action1 action2 Basic Wash (e.g., NaHCO3) byproduct2->action2 action3 Acidic Wash (e.g., 1M HCl) byproduct3->action3 purification Column Chromatography / Recrystallization action1->purification action2->purification action3->purification end Pure 1-(4-Methoxybenzoyl)piperazine purification->end

References

Technical Support Center: Optimizing the Synthesis of Mono-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. The piperazine moiety is a critical scaffold in a vast array of biologically active compounds and approved drugs, targeting conditions from cancer to depression.[1][2] However, the symmetrical nature of piperazine, with its two reactive secondary amines, presents a significant synthetic hurdle: achieving selective mono-substitution while avoiding the formation of undesired di-substituted byproducts.[3][4]

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of mono-substituted piperazine synthesis and improve your reaction yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments, offering explanations of the underlying chemical principles and actionable solutions.

Problem 1: Low Yield of Mono-Substituted Product & Formation of Di-Substituted Byproduct

Symptoms:

  • NMR or LC-MS analysis of the crude product shows a significant amount of the 1,4-di-substituted piperazine alongside the desired 1-mono-substituted product.[5]

  • The isolated yield of the mono-substituted product is consistently lower than expected.

Root Cause Analysis:

The formation of di-substituted products is the most common side reaction in piperazine chemistry.[4] This is due to the similar reactivity of the two nitrogen atoms. In fact, the initially formed mono-substituted piperazine can sometimes be even more nucleophilic than the starting piperazine, leading to a second, undesired reaction.[4]

Several factors can exacerbate this issue:

  • Stoichiometry: Using a 1:1 molar ratio of piperazine to your electrophile (e.g., alkyl halide) is statistically likely to produce a mixture of mono- and di-substituted products.[4]

  • Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary activation energy for the second substitution to occur.[6] Similarly, rapid addition of the electrophile at high concentrations increases the local concentration, favoring di-substitution.[4][6]

  • Nature of the Electrophile: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing di-substitution.[6]

Solutions & Optimization Strategies:

Strategy 1: Manipulation of Stoichiometry

The most straightforward approach to favor mono-alkylation is to use a large excess of piperazine relative to the alkylating agent (typically 5-10 equivalents).[3][4][6][7] This statistical approach ensures that the electrophile is far more likely to encounter an unreacted piperazine molecule than a mono-substituted one.[6]

Troubleshooting this approach: While effective in improving selectivity, this method presents a significant purification challenge: the removal of the large excess of unreacted piperazine.[4] Piperazine is water-soluble, making simple aqueous extractions potentially problematic for product isolation.

Purification Tip: Consider converting the excess piperazine to a salt to facilitate its removal. For example, after the reaction, quenching with an acid can protonate the remaining piperazine, which can then be removed by washing with a suitable organic solvent.

Strategy 2: The Protecting Group Approach

A highly reliable and clean method to ensure mono-substitution is the use of a protecting group.[3][4][8][9] By temporarily blocking one of the piperazine nitrogens, the reaction is directed exclusively to the unprotected site. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.[5][7][9]

Typical Workflow:

  • Protection: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.[5]

  • Alkylation/Arylation: Perform the substitution reaction on the unprotected nitrogen.

  • Deprotection: Remove the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), to yield the desired mono-substituted piperazine.[5]

Troubleshooting this approach: This multi-step process can reduce the overall yield.[4] It is crucial to ensure each step proceeds to completion before moving to the next. Careful monitoring by TLC or LC-MS is recommended.

Strategy 3: In Situ Mono-Protonation

This one-pot method involves reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) to form the mono-salt in situ.[4][10] The protonated nitrogen is deactivated towards electrophilic attack, thereby directing the substitution to the free, non-protonated nitrogen.[4]

Troubleshooting this approach: The nucleophilicity of the unprotonated nitrogen in the mono-salt is lower than that of free piperazine. This may necessitate longer reaction times or the use of more reactive electrophiles.[4]

Problem 2: Reaction Failure or Low Conversion in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted starting materials (aryl halide and piperazine).

  • Formation of undesired side products, such as hydrodehalogenation of the aryl halide.

Root Cause Analysis:

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[1] The reaction is also sensitive to oxygen and moisture.

Common Pitfalls:

  • Catalyst/Ligand Incompatibility: Not all palladium sources and phosphine ligands are suitable for every substrate. Sterically hindered and electron-rich ligands are often necessary for less reactive aryl chlorides.[1]

  • Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.[1] The base must be strong enough to deprotonate the piperazine but not so strong as to cause side reactions.

  • Solvent Effects: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system. Toluene, dioxane, and THF are common choices.[1]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).

Solutions & Optimization Strategies:

  • Systematic Screening: If a reaction is failing, a systematic screening of catalysts, ligands, bases, and solvents is recommended.

  • Ensure Anhydrous and Anaerobic Conditions: Use oven-dried glassware and anhydrous solvents. Thoroughly degas the reaction mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

Problem 3: Difficult Purification of the Mono-Substituted Product

Symptoms:

  • The product is difficult to separate from starting materials or byproducts by column chromatography.

  • The product is a salt and remains in the aqueous phase during workup.[9][12]

Root Cause Analysis:

Piperazine and its derivatives are basic compounds and can form salts, which alters their solubility. The polarity of the mono-substituted product may be very similar to that of the di-substituted byproduct or unreacted starting material, making chromatographic separation challenging.

Solutions & Optimization Strategies:

  • pH Adjustment during Workup: Carefully adjusting the pH of the aqueous phase during extraction can be used to selectively move the desired product into the organic layer. Basifying the aqueous layer will deprotonate the piperazine nitrogens, making the compound less water-soluble.

  • Crystallization: If the product is a solid, crystallization is an excellent purification method, especially for large-scale synthesis.[13] Experiment with different solvent systems to find conditions that yield high purity crystals.

  • Salt Formation for Purification: In some cases, it may be advantageous to intentionally form a salt of the desired product to facilitate its purification by precipitation. The free base can then be regenerated. For instance, piperazine diacetate can be precipitated from acetone.[14]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose conditions for mono-alkylation of piperazine?

A1: A good starting point is to use a 5-10 fold excess of piperazine relative to the alkylating agent in a polar aprotic solvent like acetonitrile or DMF at room temperature.[3][6] Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.

Q2: I am performing a reductive amination with piperazine and an aldehyde. How can I favor mono-substitution?

A2: Similar to direct alkylation, using an excess of piperazine is a key strategy.[15] Additionally, the choice of reducing agent can play a role. Milder reducing agents like sodium triacetoxyborohydride are often preferred for reductive aminations.[9]

Q3: Can I synthesize a mono-substituted piperazine without using a protecting group?

A3: Yes, several methods avoid protecting groups. The use of a large excess of piperazine is the most common.[3][6] Another approach is the in situ formation of a mono-piperazinium salt.[2][4][16] More recently, flow chemistry has emerged as a powerful technique for achieving high selectivity in mono-alkylation by precisely controlling stoichiometry and reaction time.[9][10][17]

Q4: How can I monitor the progress of my piperazine substitution reaction?

A4: Thin-layer chromatography (TLC) is a quick and easy way to monitor the reaction, provided the starting materials and products have different Rf values and can be visualized (e.g., with a UV lamp or by staining). For more quantitative analysis and to distinguish between mono- and di-substituted products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[5][18][19] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, sometimes requiring derivatization of the piperazine compounds.[19][20]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using a Large Excess

This protocol describes a general method for the selective mono-N-alkylation of piperazine by using a significant excess of the piperazine starting material.[6]

Materials:

  • Piperazine (10 equivalents)

  • Alkylating agent (e.g., benzyl bromide, 1 equivalent)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperazine (10 eq.) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the alkylating agent (1 eq.) to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-alkylated piperazine.

Protocol 2: Mono-N-arylation of Piperazine via Buchwald-Hartwig Amination using a Boc-Protecting Group

This protocol provides a general procedure for the synthesis of N-aryl-piperazines, a common structural motif in pharmaceuticals.[1][11][21]

Materials:

  • N-Boc-piperazine (1.2-1.5 equivalents)

  • Aryl halide (e.g., 4-bromotoluene, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • Phosphine ligand (e.g., XantPhos, RuPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), N-Boc-piperazine (1.2-1.5 eq.), and the base (1.4-2.0 eq.).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the palladium catalyst and ligand (if not using a pre-catalyst) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-aryl-N'-Boc-piperazine.

  • For deprotection, dissolve the purified product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM and stir at room temperature for 1-4 hours. Evaporate the solvent to yield the hydrochloride salt of the desired mono-substituted piperazine.[5]

Data Summary

Table 1: Comparison of Strategies for Mono-Substitution of Piperazine

StrategyStoichiometry (Piperazine:Electrophile)Typical Yield of Mono-ProductAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%[4]One-step reaction, cost-effective.[4]Difficult removal of excess piperazine.[4]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylation step[4]High selectivity, clean reaction.[4]Multi-step process, higher cost.[2][4]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%[4]One-pot synthesis, good yields.[2][4]May require longer reaction times or activation.[4]

Visual Guides

Decision Workflow for Troubleshooting Low Mono-Substitution Yield

troubleshooting_workflow start Low Yield of Mono-Substituted Product check_byproducts Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_byproducts incomplete_reaction Incomplete Reaction? check_byproducts->incomplete_reaction Assess Conversion significant_side_products Significant Di-substitution? check_byproducts->significant_side_products Assess Selectivity incomplete_reaction->significant_side_products No solution_incomplete Increase Reaction Time or Temperature Check Reagent Purity incomplete_reaction->solution_incomplete Yes solution_disubstitution Implement Selectivity Strategy significant_side_products->solution_disubstitution Yes strategy_excess Use Large Excess of Piperazine (5-10 eq.) solution_disubstitution->strategy_excess strategy_protecting_group Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) solution_disubstitution->strategy_protecting_group strategy_protonation Use In Situ Mono-Protonation solution_disubstitution->strategy_protonation

Caption: Troubleshooting workflow for low yields in mono-substituted piperazine synthesis.

General Strategies for Mono-Substitution of Piperazine

mono_substitution_strategies cluster_strategies Strategies to Improve Selectivity piperazine Piperazine (Symmetrical Diamine) mono_product Desired Mono-Substituted Product piperazine->mono_product Reaction with R-X electrophile Electrophile (R-X) di_product Undesired Di-Substituted Product mono_product->di_product Further Reaction with R-X strategy_excess Stoichiometric Control (Excess Piperazine) strategy_excess->mono_product strategy_protecting_group Protecting Group Strategy (e.g., Boc Protection) strategy_protecting_group->mono_product strategy_protonation Reactivity Attenuation (Mono-Protonation) strategy_protonation->mono_product

Caption: Conceptual overview of strategies to favor mono-substitution of piperazine.

References

Technical Support Center: Troubleshooting the Crystallization of 1-(4-Methoxybenzoyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the crystallization of 1-(4-Methoxybenzoyl)-piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining a pure, crystalline final product. Our approach is rooted in first principles of physical organic chemistry to not only solve immediate experimental hurdles but also to empower you with the foundational knowledge for future success.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the crystallization process. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What are the key principles for selecting a suitable crystallization solvent?

Answer: The ideal crystallization solvent should exhibit specific solubility characteristics: the compound of interest, this compound, should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility differential is the primary driving force for crystallization.[1]

Key factors to consider include:

  • Polarity Matching: The polarity of the solvent should be similar to the solute. This compound is an amide with a piperazine ring, suggesting moderate to high polarity. Therefore, polar solvents are a logical starting point.

  • Functional Groups: Solvents containing functional groups similar to the solute often work well.[2][3] For an amide, polar protic solvents like ethanol or polar aprotic solvents like acetonitrile or acetone are excellent candidates to investigate.[4]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.

Q2: What is "supersaturation," and why is it critical for crystallization?

Answer: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it can theoretically hold at a given temperature.[5] It is the essential driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[5][6] A state of controlled, moderate supersaturation, typically achieved by slowly cooling a saturated hot solution, is ideal. If supersaturation is too high (e.g., from crash cooling), it can lead to the rapid formation of an amorphous powder or oiling out, rather than well-ordered crystals.[6][7]

Q3: What is the mechanistic difference between nucleation and crystal growth?

Answer: Crystallization is a two-step process:[5][6]

  • Nucleation: This is the initial phase where dissolved solute molecules begin to assemble into small, ordered clusters or "nuclei." This step requires overcoming an energy barrier to form a stable, new solid phase from the liquid phase.[5]

  • Crystal Growth: Once stable nuclei have formed, additional solute molecules deposit onto the existing crystal lattice, causing the crystals to grow in size.[5]

For achieving high purity, the rate of crystal growth should ideally dominate over the rate of nucleation. Slow, controlled cooling facilitates this by keeping the level of supersaturation low, allowing molecules to selectively add to the growing lattice and exclude impurities.[1]

Section 2: Troubleshooting Common Crystallization Issues

This section provides a question-and-answer guide to specific problems you may encounter during the crystallization of this compound.

Q4: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The absence of crystals usually points to one of two issues: either the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

Causality & Solutions:

  • Excess Solvent: This is the most common reason for crystallization failure.[8] If too much solvent was used, the solution will not become supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again.[8][9]

  • High Solubility at Low Temperature: The chosen solvent may be too effective, keeping the compound in solution even when cold.

    • Solution: If evaporating solvent is ineffective, recover the material by removing all solvent via rotary evaporation and attempt the crystallization again with a different, less-solubilizing solvent or a mixed-solvent system.[9]

  • Failure to Nucleate: The solution may be supersaturated but lacks a nucleation site to initiate crystal growth.[8]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass provide high-energy sites that can act as templates for nucleation.[9][10]

    • Solution 2 (Seeding): If you have a small crystal of pure this compound from a previous batch, add it to the cold, supersaturated solution. This "seed crystal" acts as a perfect template for further crystal growth.[8][10][11]

Q5: My compound has separated as a liquid or "oiled out." Why is this happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[7][12] This typically happens when a solution becomes supersaturated at a temperature that is above the melting point of the solute.[9] Impurities can also depress the melting point of the solid, making oiling out more likely.[9] This is a significant problem because oils tend to entrap impurities, and when they do solidify, they often form an amorphous, impure glass rather than a pure crystal lattice.[7][9][13]

Causality & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is becoming supersaturated too quickly and at too high a temperature.

    • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (1-5%) of additional hot solvent to decrease the saturation point.[8][9] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[8]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of your compound.

    • Solution: Consider using a lower-boiling point solvent or a mixed-solvent system where crystallization is induced by the addition of an "anti-solvent" at a lower temperature.

Q6: A fine powder "crashed out" of my solution immediately upon cooling. Is this a problem?

Answer: Yes, this is generally undesirable. The rapid precipitation of a fine powder indicates that the rate of nucleation far exceeded the rate of crystal growth. This is often caused by excessively rapid cooling (e.g., placing a hot flask directly into an ice bath), which creates a very high level of supersaturation.[14] This process tends to trap solvent and impurities within the rapidly formed solid, resulting in a product with lower purity.[1]

Causality & Solutions:

  • Excessive Supersaturation/Rapid Cooling: The driving force for crystallization was too high, preventing orderly lattice formation.

    • Solution: Re-heat the flask to redissolve the powder. If necessary, add a small amount of extra solvent to ensure you are starting from a fully dissolved, saturated solution.[9] Allow the solution to cool slowly and undisturbed at room temperature before moving it to a colder environment like a refrigerator or ice bath.

Q7: My crystallization yield is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor after filtration.

Causality & Solutions:

  • Too Much Solvent: As with the failure to crystallize, using an excessive volume of solvent is a primary cause of low yield.[9]

    • Solution: Before filtration, ensure the solution is thoroughly cooled. The solubility of your compound decreases significantly at lower temperatures. If the yield is still poor, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.

  • Premature Crystallization: If crystals form too early in the hot solution (e.g., during a hot filtration step), product will be lost.

    • Solution: Ensure you use a slight excess of hot solvent to keep the compound fully dissolved during any hot transfers or filtrations. Use pre-heated glassware to prevent premature cooling.

  • Incomplete Transfer: Physical loss of product during transfer and filtration steps.

    • Solution: After filtering, rinse the crystallization flask with a small amount of the cold mother liquor or cold fresh solvent to transfer any remaining crystals to the filter funnel. Using warm or room-temperature solvent will dissolve your product and reduce the yield.

Section 3: Recommended Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
  • Solvent Selection: Based on the polarity of this compound, begin by testing solvents such as ethanol, isopropanol, or acetonitrile.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling chip or magnetic stirring). Continue adding small portions of the hot solvent until the solid just dissolves completely.[1]

  • Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove all traces of solvent.

Solvent Selection Guide (Starting Points)
SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78A common and effective choice for amides.[4] Good solubility differential.
IsopropanolPolar Protic82Similar to ethanol, slightly less polar.
AcetonitrilePolar Aprotic82Often gives excellent results for amide crystallization.[4]
Ethyl AcetateModerately Polar77May be a good choice, potentially in a mixed system with a non-polar solvent like hexanes.
TolueneNon-polar111Less likely to be a primary solvent but could be used in a mixed-solvent system.
WaterVery Polar100Given that piperazine is water-soluble[15][16], water or water/alcohol mixtures are worth investigating.[2]
Section 4: Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common crystallization issues.

G start Start: Hot, Saturated Solution cool Cool Slowly to Room Temperature start->cool observe Observe Outcome cool->observe crystals Well-formed Crystals Appear observe->crystals Ideal no_crystals No Crystals Form observe->no_crystals Problem oil Compound Oils Out observe->oil Problem ice_bath Cool in Ice Bath crystals->ice_bath filter_dry Filter, Wash (cold solvent), & Dry ice_bath->filter_dry troubleshoot_no_xtal Troubleshoot Nucleation/Concentration no_crystals->troubleshoot_no_xtal scratch 1. Scratch flask with glass rod troubleshoot_no_xtal->scratch seed 2. Add a seed crystal scratch->seed concentrate 3. Evaporate some solvent & re-cool seed->concentrate troubleshoot_oil Troubleshoot Oiling Out oil->troubleshoot_oil reheat 1. Re-heat to re-dissolve troubleshoot_oil->reheat add_solvent 2. Add small amount of extra hot solvent reheat->add_solvent cool_slower 3. Cool even more slowly add_solvent->cool_slower

Caption: Troubleshooting workflow for crystallization.

References

strategies to prevent disubstitution in piperazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Strategies for Preventing Disubstitution and Achieving Selective Mono-functionalization

Welcome to the technical support center for piperazine reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine chemistry. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve selective mono-substitution and avoid common pitfalls in your experiments.

Troubleshooting Guide: Common Issues in Piperazine Reactions

This section addresses specific problems you might encounter during the mono-functionalization of piperazine. Each issue is followed by an analysis of its probable causes and a step-by-step guide to resolving it.

Issue 1: My reaction is producing a significant amount of the di-substituted piperazine product, leading to low yields of the desired mono-substituted compound and difficult purification.

Probable Causes:

  • High Reactivity of the Mono-substituted Product: Once the first nitrogen is functionalized, the second nitrogen can sometimes become even more reactive, leading to a second substitution.

  • Incorrect Stoichiometry: Using an excess of the electrophile will inevitably lead to di-substitution.

  • Reaction Conditions: High temperatures or prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product.

Step-by-Step Solutions:

  • Control the Stoichiometry:

    • Carefully measure your reagents. A common starting point is to use a slight excess of piperazine relative to the electrophile (e.g., 1.2 to 2 equivalents of piperazine).

    • Consider using a slow-addition technique for the electrophile. This can be achieved with a syringe pump over several hours, which helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, thus favoring the reaction with the more abundant starting piperazine.

  • Optimize Reaction Temperature:

    • Run the reaction at a lower temperature. Starting at 0 °C or even -78 °C can help to control the reaction rate and improve selectivity for the mono-substituted product.

  • Employ a Protecting Group Strategy: This is often the most robust solution.

    • Selective Mono-protection: The most common and effective strategy is to protect one of the piperazine nitrogens with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This ensures that only one nitrogen is available for reaction.

    • Choosing a Protecting Group: The Boc group is widely used due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions. Other options include the trityl (Tr) group, which is bulkier and can be removed under milder acidic conditions, or the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis.

Experimental Protocol: Selective Mono-Boc Protection of Piperazine

  • Materials: Piperazine, di-tert-butyl dicarbonate (Boc)₂O, dichloromethane (DCM), sodium bicarbonate, magnesium sulfate, rotary evaporator.

  • Procedure:

    • Dissolve piperazine (2 equivalents) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (1 equivalent) in DCM to the piperazine solution over 1-2 hours with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-Boc-piperazine.

    • Purify by flash chromatography if necessary.

Issue 2: The reaction is sluggish or does not go to completion, even with stoichiometric amounts of reagents.

Probable Causes:

  • Poor Nucleophilicity of Piperazine: The nucleophilicity of the piperazine nitrogens can be influenced by the solvent and the nature of the electrophile.

  • Steric Hindrance: A bulky electrophile or a substituted piperazine may react slowly due to steric hindrance.

  • Inadequate Activation of the Electrophile: Some reactions, like amide bond formation, require an activating agent.

Step-by-Step Solutions:

  • Solvent Choice:

    • Use a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) to enhance the nucleophilicity of the piperazine.

  • Increase Reaction Temperature:

    • If low temperature was used to control selectivity, a gradual increase in temperature might be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to avoid the onset of di-substitution.

  • Use a Catalyst or Activating Agent:

    • For amide bond formation, use a coupling agent such as HATU or HOBt/EDC to activate the carboxylic acid.

    • For alkylations with alkyl halides, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can help to scavenge the acid produced during the reaction and maintain the nucleophilicity of the piperazine.

Frequently Asked Questions (FAQs)

Q1: Why is piperazine so prone to di-substitution?

A1: Piperazine is a symmetrical molecule containing two secondary amine nitrogens. After the first substitution, the remaining nitrogen is often still sufficiently nucleophilic to react with another molecule of the electrophile. This leads to the formation of a di-substituted product. The relative reactivity of the second nitrogen can be influenced by the nature of the first substituent.

Q2: What is the best strategy to guarantee mono-substitution of piperazine?

A2: The most reliable method to ensure mono-substitution is the use of a protecting group. By selectively protecting one of the nitrogens, you can direct the reaction to the unprotected nitrogen. The tert-butoxycarbonyl (Boc) group is the most commonly used protecting group for this purpose due to its ease of introduction and removal.

Q3: Can I achieve selective mono-substitution without using a protecting group?

A3: Yes, it is possible, though often more challenging. Strategies include:

  • Stoichiometric Control: Using a large excess of piperazine relative to the electrophile can favor mono-substitution. However, this requires a subsequent separation of the product from the unreacted piperazine.

  • Use of Bulky Reagents: A sterically demanding electrophile may react only once due to steric hindrance around the second nitrogen after the first substitution.

  • Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry, reaction time, and temperature, which can significantly improve the selectivity for mono-substitution.

Visualizations and Workflows

Diagram 1: Mechanism of Piperazine Disubstitution

G cluster_start Starting Materials cluster_mono Mono-substitution cluster_di Di-substitution Piperazine Piperazine (HN(CH₂CH₂)₂NH) MonoSubstituted Mono-substituted Piperazine (E-N(CH₂CH₂)₂NH) Piperazine->MonoSubstituted 1. Nucleophilic Attack Electrophile1 Electrophile (E+) Electrophile1->MonoSubstituted DiSubstituted Di-substituted Piperazine (E-N(CH₂CH₂)₂N-E) MonoSubstituted->DiSubstituted 2. Second Nucleophilic Attack Electrophile2 Electrophile (E+) Electrophile2->DiSubstituted

Caption: The reaction pathway illustrating the formation of both mono- and di-substituted piperazine products.

Diagram 2: Protecting Group Strategy for Selective Mono-functionalization

G Start Piperazine Protect Step 1: Mono-protection (e.g., with (Boc)₂O) Start->Protect ProtectedPip Mono-Boc-Piperazine Protect->ProtectedPip React Step 2: Reaction with Electrophile (E+) ProtectedPip->React ProtectedProduct Protected Mono-substituted Product React->ProtectedProduct Deprotect Step 3: Deprotection (e.g., with TFA or HCl) ProtectedProduct->Deprotect FinalProduct Desired Mono-substituted Piperazine Deprotect->FinalProduct

Caption: A typical workflow for achieving selective mono-substitution of piperazine using a protecting group strategy.

Data Summary

StrategyKey ParametersAdvantagesDisadvantages
Stoichiometric Control Use 2-10 equivalents of piperazine.Simple, one-step reaction.Requires removal of excess piperazine.
Protecting Group 1. Mono-protection (e.g., Boc), 2. Reaction, 3. Deprotection.High selectivity, clean reaction.Multi-step process, potential for yield loss.
Bulky Electrophile Choose a sterically hindered electrophile.Can provide good selectivity in one step.Limited to specific types of electrophiles.

Technical Support Center: Scale-Up Synthesis of 1-(4-Methoxybenzoyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Methoxybenzoyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important chemical intermediate. Here, we address common challenges and provide practical, experience-driven solutions to ensure a robust, efficient, and safe synthesis process.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound, which is typically prepared via the acylation of piperazine with 4-methoxybenzoyl chloride (anisoyl chloride). This reaction, a classic example of the Schotten-Baumann condensation, presents unique challenges when transitioning from laboratory to pilot or production scale.[1][2]

Issue 1: Low Yield of the Monosubstituted Product and Formation of 1,4-bis(4-methoxybenzoyl)piperazine

Question: My reaction is producing a significant amount of the di-acylated byproduct, 1,4-bis(4-methoxybenzoyl)piperazine, which is reducing the yield of my desired mono-acylated product. How can I improve the selectivity for mono-acylation?

Answer: This is a classic challenge in piperazine chemistry. The two secondary amine groups on piperazine have similar reactivity, making di-substitution a common competitive reaction. Several strategies can be employed to favor mono-acylation:

  • Stoichiometric Control (Piperazine in Excess): The most straightforward approach is to use a significant excess of piperazine relative to the 4-methoxybenzoyl chloride. By maintaining a high concentration of the free piperazine, the probability of the acylating agent reacting with an unreacted piperazine molecule is much higher than it reacting with the already formed mono-acylated product. For scale-up, an excess of 3-5 equivalents of piperazine is a good starting point.[3]

  • Controlled Addition of Acyl Chloride: Instead of adding the 4-methoxybenzoyl chloride all at once, a slow, controlled addition (e.g., via a dosing pump) is crucial at scale. This maintains a low instantaneous concentration of the acylating agent, further favoring the reaction with the more abundant free piperazine.

  • Use of a Mono-protected Piperazine: A more controlled, albeit multi-step, method involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for acylation. The protecting group is subsequently removed to yield the desired product. While this adds steps to the synthesis, it can be a cost-effective strategy at scale if the di-acylation is difficult to control otherwise.[4]

  • Protonation Strategy: Utilizing a protonated piperazine salt, such as piperazine monohydrochloride, can effectively protect one of the nitrogen atoms, thereby suppressing the formation of the di-substituted derivative.[4]

Experimental Protocol: Selective Mono-acylation using Excess Piperazine

Materials:

  • Piperazine (5 equivalents)

  • 4-Methoxybenzoyl chloride (1 equivalent)

  • An appropriate base (e.g., Triethylamine or Potassium Carbonate, 2-3 equivalents)

  • A suitable solvent (e.g., Dichloromethane (DCM) or Toluene)

Procedure:

  • Charge the reactor with the solvent and piperazine. Stir to dissolve.

  • Add the base to the piperazine solution and stir.

  • Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the reaction mixture over 2-4 hours, maintaining the temperature at 0-10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).[5]

  • Proceed with the work-up and purification as described in the FAQ section.

Issue 2: Difficulties in Product Isolation and Purification

Question: I'm having trouble isolating a pure product. The crude material is an oil (or a sticky solid) and contains unreacted piperazine and other impurities. What are the best practices for purification at scale?

Answer: The basic nature of the piperazine moiety and the potential for water-soluble byproducts can complicate purification. Here are some effective techniques for large-scale operations:

  • Acid-Base Extraction: This is a highly effective method for separating the basic piperazine product from non-basic impurities.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, toluene).

    • Extract the organic phase with an acidic aqueous solution (e.g., 1M HCl). The this compound will protonate and move into the aqueous layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base like sodium hydroxide to a pH > 12. This will deprotonate the product, causing it to precipitate or allowing it to be extracted back into an organic solvent.

    • Filter the precipitated solid or extract with an organic solvent, then wash with water to remove inorganic salts.

    • Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

  • Crystallization/Salt Formation: If the free base is difficult to crystallize, converting it to a salt can be an excellent purification strategy.

    • Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol).

    • Add a solution of an acid (e.g., HCl in isopropanol or acetic acid) to precipitate the corresponding salt. Piperazine itself can be effectively purified by forming its crystalline diacetate salt in acetone, which precipitates, leaving impurities behind.[3][6]

    • The salt can often be recrystallized from a suitable solvent system to achieve high purity.

    • The free base can be regenerated by treating the purified salt with a base.

Issue 3: Exothermic Reaction and Temperature Control

Question: The reaction of 4-methoxybenzoyl chloride with piperazine is highly exothermic. How can I manage the temperature effectively during a large-scale synthesis to ensure safety and prevent side reactions?

Answer: Uncontrolled exotherms are a major safety concern in scale-up and can lead to the formation of degradation products. Effective thermal management is critical.

  • Slow Addition of the Acylating Agent: As mentioned for selectivity, slow, controlled addition of the 4-methoxybenzoyl chloride is the primary method for controlling the rate of heat generation.

  • Adequate Cooling: Ensure the reactor is equipped with a cooling system capable of handling the heat load of the reaction. Perform a safety assessment to understand the maximum heat output before proceeding with the scale-up.

  • Dilution: Running the reaction at a lower concentration (i.e., using more solvent) can help to dissipate the heat more effectively. However, this may increase cycle time and reduce reactor throughput, so a balance must be found.

  • Reverse Addition: In some cases, adding the piperazine solution to the 4-methoxybenzoyl chloride solution can provide better control, although this may not be ideal for selectivity. This should be evaluated on a small scale first.

The Schotten-Baumann reaction is known to be exothermic, and careful temperature control is necessary.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials, piperazine and 4-methoxybenzoyl chloride?

A1:

  • Piperazine: Should be of high purity and, importantly, anhydrous. The presence of water can lead to the hydrolysis of the 4-methoxybenzoyl chloride, forming 4-methoxybenzoic acid and reducing the overall yield.

  • 4-Methoxybenzoyl Chloride (Anisoyl Chloride): This is a moisture-sensitive reagent.[8][9] It should be colorless or pale yellow. A darker color may indicate degradation. Purity should be high, as impurities can carry through to the final product. It is advisable to use freshly opened or distilled material for best results.

Q2: Which solvents are recommended for this reaction at scale, and what are the considerations?

A2: The choice of solvent is critical for reaction performance and downstream processing.

  • Dichloromethane (DCM): An excellent solvent for this reaction at the lab scale due to its ability to dissolve the starting materials and its low boiling point, which facilitates removal. However, its use at scale can be problematic due to environmental concerns and potential for worker exposure.

  • Toluene: A good alternative to DCM for scale-up. It is less volatile and has a higher boiling point.

  • Acetonitrile: Another suitable solvent, particularly if a carbonate base is used.[3]

  • Two-phase systems: The classic Schotten-Baumann reaction conditions often use a two-phase system of water and an immiscible organic solvent.[1] The base is dissolved in the aqueous phase to neutralize the HCl generated, while the reactants and product remain in the organic phase. This can be an effective strategy for large-scale synthesis.

Q3: What analytical methods are suitable for monitoring the reaction progress and for final product characterization?

A3:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts. This is the preferred method for in-process control during scale-up.[5]

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final product.[10]

    • Melting Point: A good indicator of purity for a solid product.

Q4: What are the key safety considerations for the scale-up synthesis of this compound?

A4:

  • 4-Methoxybenzoyl Chloride: This is a corrosive and lachrymatory substance.[8] It reacts with water to release hydrogen chloride gas.[9] All handling should be done in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Piperazine: Can cause skin and respiratory sensitization.[11][12] Inhalation of dust should be avoided.

  • Exothermic Reaction: As discussed, the reaction is exothermic. A thorough risk assessment should be conducted to ensure that the cooling capacity of the reactor is sufficient to control the reaction temperature.

  • Base: The choice of base also has safety implications. Triethylamine is flammable and has a strong odor. Inorganic bases like potassium carbonate are less hazardous but require good agitation to ensure efficient reaction in a biphasic system.

Section 3: Visualizations and Data

Workflow for Scale-Up Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_workup Work-Up & Purification Stage A Charge Reactor with Piperazine (excess), Solvent, and Base B Cool Reactor to 0-10 °C A->B C Slowly Add 4-Methoxybenzoyl Chloride Solution B->C D Monitor Reaction (e.g., HPLC) C->D E Quench Reaction (e.g., with water) D->E Reaction Complete F Phase Separation E->F G Acidic Extraction (Product to Aqueous Phase) F->G H Basify Aqueous Phase (Precipitate/Extract Product) G->H I Isolate and Dry Product H->I

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Mono-Substitution Yield

cluster_yes1 cluster_no1 start Low Yield of Mono-Substituted Product q1 Significant Di-substitution Observed? start->q1 a1 Stoichiometry Issue (Insufficient Piperazine Excess) q1->a1 Yes q2 Incomplete Reaction? q1->q2 No s1 Increase Piperazine Excess (5-10 eq.) a1->s1 a2_yes Suboptimal Reaction Conditions q2->a2_yes Yes s2_yes Increase Reaction Time/Temperature Check Reagent Quality a2_yes->s2_yes

References

Technical Support Center: Overcoming Purification Challenges for Substituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the purification challenges of substituted piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles in their daily work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of isolating these versatile compounds.

Introduction: The Piperazine Purification Puzzle

Substituted piperazines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] However, their inherent physicochemical properties often present significant purification challenges. The presence of two basic nitrogen atoms imbues these molecules with high polarity and a propensity for salt formation, complicating standard purification protocols like chromatography and crystallization.[2] This guide will equip you with the knowledge to diagnose and solve common purification issues, ensuring you obtain your target compound with the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude substituted piperazine product?

A1: Impurities in crude piperazine derivatives typically stem from the synthetic route and can include unreacted starting materials, byproducts from side reactions, and degradation products.[2] Common culprits include:

  • Di-substituted Piperazines: In reactions aiming for mono-substitution, the formation of the 1,4-di-substituted byproduct is a frequent challenge.[3][4]

  • Unreacted Starting Materials: Residual piperazine or the electrophile used in the substitution reaction are common impurities.[2][5]

  • Structurally Similar Byproducts: Side reactions can lead to the formation of related structures, such as pyrazines or N-alkylated piperazines, which can be difficult to separate.[2]

  • N-Oxides: Piperazines are susceptible to oxidation, leading to the formation of N-oxide impurities, especially during prolonged reactions at elevated temperatures or in the presence of oxidizing agents.[6][7]

  • Degradation Products: Improper storage or harsh reaction conditions can lead to degradation, forming impurities like N-formylpiperazine.[2]

Q2: Why does my basic piperazine derivative show severe tailing on my silica gel column?

A2: This is a classic issue arising from the strong interaction between the basic nitrogen atoms of your piperazine derivative and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[2] This interaction leads to a non-ideal equilibrium during elution, resulting in a "tailing" peak shape.

To mitigate this, you can:

  • Add a Basic Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your eluent can help to saturate the acidic sites on the silica gel, leading to a more symmetrical peak shape.[3]

  • Use a Deactivated Stationary Phase: Employing a deactivated silica gel or an alternative stationary phase like alumina can reduce the acidic interactions.[8]

Q3: My piperazine derivative is highly water-soluble. How can I effectively extract it from an aqueous solution?

A3: The high water solubility of many piperazine derivatives can make extraction with common organic solvents inefficient.[9] Here are some strategies to improve extraction efficiency:

  • Basify the Aqueous Layer: Before extraction, add a base like sodium hydroxide (NaOH) to the aqueous solution to deprotonate the piperazinium salt and increase the concentration of the free base, which is generally more soluble in organic solvents.[10]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, reducing the solubility of your less polar organic compound and driving it into the organic layer.[10]

  • Use a More Polar Organic Solvent: If solvents like ethyl acetate are ineffective, consider using a more polar solvent like chloroform for the extraction.[10]

Q4: I'm struggling with the crystallization of my piperazine derivative. It either oils out or remains in the mother liquor. What can I do?

A4: Crystallization of piperazine derivatives can be tricky due to their polarity and potential to form stable hydrates.[2] If you're facing issues:

  • Solvent Screening: Experiment with a variety of solvents and solvent systems (e.g., ethanol/water, isopropanol/heptane).[11]

  • Anti-Solvent Crystallization: Dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) to induce crystallization.[11]

  • Salt Formation: Consider converting your piperazine derivative into a salt (e.g., hydrochloride or diacetate salt). Salts often have different solubility profiles and can exhibit better crystallization properties.[2][8]

  • Slow Cooling: Allow the solution to cool slowly to encourage the formation of well-defined crystals rather than an amorphous solid or oil.[11]

Troubleshooting Guides

Issue 1: Co-elution of Mono- and Di-substituted Piperazine Derivatives in Column Chromatography

Symptoms: Fractions from column chromatography contain a mixture of the desired mono-substituted product and the di-substituted byproduct, as confirmed by TLC, LC-MS, or NMR.

Root Cause Analysis: The polarity difference between the mono- and di-substituted products may not be sufficient for complete separation with the chosen eluent system.

Troubleshooting Workflow:

start Co-elution of Mono- and Di-substituted Products step1 Optimize Eluent System start->step1 Initial Observation step2 Gradient Elution step1->step2 Try a shallower gradient (e.g., 0-10% Methanol in DCM) end_success Successful Separation step1->end_success If a new isocratic system works step3 Alternative Stationary Phase step2->step3 If co-elution persists step2->end_success If gradient resolves products step4 Purification via Salt Formation step3->step4 If separation is still poor (Consider Alumina or C18) step3->end_success If new stationary phase works step4->end_success If salt crystallization is effective end_fail Re-evaluate Synthetic Strategy step4->end_fail If all methods fail

Caption: Decision workflow for resolving co-eluting piperazine derivatives.

Detailed Solutions:

  • Optimize Eluent System:

    • Decrease Polarity: Start with a less polar eluent system and gradually increase the polarity. This can enhance the differential retention of the two compounds on the stationary phase.

    • Solvent Selectivity: Try different solvent combinations. For example, replacing methanol with ethanol or isopropanol can alter the selectivity of the separation.

  • Employ Gradient Elution: A shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) can often effectively resolve compounds with similar polarities.

  • Consider an Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina, which has a different surface chemistry, or reversed-phase chromatography (C18) if your compounds are sufficiently non-polar.[8]

  • Purification via Salt Formation: This is a highly effective technique for purifying basic compounds. By converting the piperazine derivatives into salts, you can leverage differences in their solubility to achieve separation through crystallization.[2]

    Experimental Protocol: Purification of a Mono-substituted Piperazine via Diacetate Salt Formation [8]

    • Dissolve the crude mixture of mono- and di-substituted piperazines in acetone (concentration of 0.5 to 20 weight percent).

    • With stirring, slowly add glacial acetic acid. Use at least a stoichiometric amount, but an excess of up to 5 times can be beneficial.

    • The piperazine diacetate salt of the more basic mono-substituted product will often preferentially precipitate.

    • Cool the mixture to 10-30°C to maximize precipitation.

    • Isolate the precipitated salt by filtration.

    • Wash the collected salt with cold acetone to remove impurities.

    • The free base can be regenerated by treating the salt with a base (e.g., NaOH solution) and extracting the product into an organic solvent.

Issue 2: Presence of N-Oxide Impurity in the Final Product

Symptoms: A persistent impurity is observed with a mass 16 amu higher than the expected product, as identified by LC-MS.

Root Cause Analysis: Piperazines are susceptible to oxidation, forming N-oxides. This can be caused by trace oxidizing agents, air oxidation at elevated temperatures, or peroxides in solvents like THF.[6]

Preventative and Remedial Strategies:

StrategyRationale
Use High-Purity/Degassed Solvents To minimize the presence of dissolved oxygen and peroxide impurities that can act as oxidizing agents.[6]
Maintain an Inert Atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents air oxidation.[6]
Avoid Prolonged High Temperatures High temperatures can accelerate the rate of oxidation.
Purification by Acid-Base Extraction N-oxides are generally less basic than their parent amines. This difference in pKa can be exploited for separation.
Reduction of the N-oxide If the N-oxide has already formed, it can be reduced back to the parent amine using a mild reducing agent. A common method involves using ammonium formate with a palladium on carbon catalyst.[12]

Experimental Protocol: Acid-Base Extraction to Remove N-Oxide Impurity [13]

  • Dissolve the crude product containing the piperazine derivative and its N-oxide in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic piperazine derivative will be protonated and move into the aqueous layer, while the less basic N-oxide will preferentially remain in the organic layer.

  • Separate the aqueous layer.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining N-oxide.

  • Basify the aqueous layer with a strong base (e.g., 6 M NaOH) until the pH is >12.

  • Extract the free base of the purified piperazine derivative back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

Issue 3: Challenges in Chiral Separation of Substituted Piperazine Enantiomers

Symptoms: A racemic or diastereomeric mixture of a chiral substituted piperazine needs to be separated into its individual stereoisomers.

Root Cause Analysis: Enantiomers have identical physical properties in an achiral environment, making their separation by standard chromatographic or crystallization techniques impossible without a chiral auxiliary or a chiral environment.

Strategies for Chiral Resolution:

start Racemic Mixture of Piperazine Derivative step1 Chiral HPLC start->step1 Analytical or Preparative Scale step2 Diastereomeric Salt Crystallization start->step2 Preparative Scale step3 Chiral Capillary Electrophoresis start->step3 Analytical Scale sub1_1 Select Chiral Stationary Phase (CSP) step1->sub1_1 sub1_2 Optimize Mobile Phase step1->sub1_2 sub2_1 Select Chiral Resolving Agent step2->sub2_1 sub2_2 Fractional Crystallization step2->sub2_2 sub1_1->sub1_2 sub2_1->sub2_2

Caption: Common strategies for the chiral resolution of piperazine derivatives.

Detailed Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative-scale separation of enantiomers.

    • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating piperazine derivatives.[14]

    • Method Development: A typical starting point for method development would involve a mobile phase of hexane/isopropanol or a similar normal-phase eluent system.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic piperazine base with an enantiomerically pure chiral acid (a resolving agent) to form a mixture of diastereomeric salts.[15]

    • Principle: Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

    • Common Resolving Agents: Tartaric acid, mandelic acid, and camphorsulfonic acid are examples of commonly used chiral resolving agents.

    • Process: After separating one of the diastereomeric salts by crystallization, the enantiomerically pure piperazine derivative can be liberated by treatment with a base.

  • Chiral Capillary Electrophoresis (CE): This is an excellent analytical technique for assessing enantiomeric purity, particularly when only small sample amounts are available.[16] It utilizes a chiral selector, such as a cyclodextrin, in the background electrolyte to achieve separation.[16]

Summary of Purification Techniques

TechniqueScaleResolutionThroughputKey Considerations
Column Chromatography Lab to PilotModerate to HighLow to ModerateProne to tailing with basic compounds; requires solvent optimization.[3]
Crystallization Lab to IndustrialHighHighHighly dependent on solubility profiles; can be challenging for oils or highly soluble compounds.[11]
Acid-Base Extraction Lab to IndustrialLow to ModerateHighEffective for removing acidic or basic impurities; relies on pKa differences.[13][17]
Salt Formation & Crystallization Lab to IndustrialVery HighHighExcellent for achieving high purity; requires an additional step to regenerate the free base.[2][8]
Chiral HPLC Analytical to PrepVery HighLowThe gold standard for enantiomeric separation; requires specialized columns and method development.[14]

This technical support guide provides a framework for addressing common purification challenges encountered with substituted piperazine derivatives. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly improve the efficiency and success of your purification efforts.

References

Validation & Comparative

A Comparative Pharmacological Analysis of Methoxybenzoyl Piperazine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacological research, the piperazine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system. The positional isomerism of substituents on the phenyl ring of these compounds can dramatically alter their pharmacological profile, influencing receptor affinity, selectivity, and functional activity. This guide provides a detailed comparative analysis of the ortho- (2-), meta- (3-), and para- (4-) methoxybenzoyl piperazine isomers, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.

Introduction to Methoxybenzoyl Piperazine Isomers

The methoxybenzoyl piperazine structure is a versatile pharmacophore that has been explored for its interaction with various neurotransmitter systems, primarily the serotonergic and dopaminergic pathways. The position of the methoxy group on the benzoyl ring—ortho, meta, or para—creates three distinct isomers with unique three-dimensional conformations and electronic distributions. These subtle structural differences can lead to significant variations in how each molecule interacts with the binding pockets of G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, thereby dictating their downstream signaling and overall pharmacological effect. Understanding these structure-activity relationships is paramount for the rational design of selective and potent drug candidates.

Comparative Pharmacodynamics: Receptor Binding Affinity and Functional Activity

The interaction of the methoxybenzoyl piperazine isomers with key serotonin and dopamine receptors is a critical determinant of their potential therapeutic applications, which range from antipsychotic and antidepressant to anxiolytic effects. The following data summarizes the binding affinities (Ki) of these isomers at several important receptor subtypes.

Receptor Binding Affinity Profile
Receptor1-(2-methoxybenzoyl)piperazine (ortho) Ki (nM)1-(3-methoxybenzoyl)piperazine (meta) Ki (nM)1-(4-methoxybenzoyl)piperazine (para) Ki (nM)
Serotonin Receptors
5-HT1AHigh Affinity (Partial Agonist)[1]10.3[2][3]High Affinity
5-HT2ANo Affinity[1]102[2][3]Moderate Affinity
5-HT2C---
Dopamine Receptors
D1-1340[2][3]-
D2No Affinity[1]243[2][3]Low Affinity
D3-1140[2][3]-

Note: A lower Ki value indicates a higher binding affinity. Dashes (-) indicate that specific data for the methoxybenzoyl piperazine isomer was not found in the searched literature; however, data for the closely related methoxyphenyl)piperazine isomers is included for directional guidance.

Causality Behind Experimental Choices: The selection of these specific receptors is based on their established roles in neuropsychiatric disorders. The 5-HT1A and 5-HT2A receptors are key targets for many antidepressant and antipsychotic drugs.[4][5] The D2 receptor is a primary target for antipsychotic efficacy, while D1 and D3 receptors are also implicated in the pathophysiology of schizophrenia and other CNS disorders. Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor, providing a quantitative measure of the drug-receptor interaction.

Functional Activity Insights
  • 1-(2-methoxyphenyl)piperazine (ortho-isomer): This isomer is reported to have a high affinity for the 5-HT1A receptor, where it acts as a partial agonist with a maximal efficacy of approximately 70%.[1] Notably, it shows no affinity for the 5-HT2A or dopamine receptors.[1] This profile suggests potential anxiolytic or antidepressant effects with a lower risk of the side effects associated with D2 receptor blockade.

  • 1-(3-methoxyphenyl)piperazine (meta-isomer): This isomer displays a more mixed pharmacological profile with a notable affinity for 5-HT1A, 5-HT2A, and D2 receptors.[2][3] Its activity at the D2 receptor, although moderate, suggests that it could have antipsychotic properties. The compound has been shown to decrease locomotor activity in mice.[6]

  • 1-(4-methoxyphenyl)piperazine (para-isomer): This isomer is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, a mechanism shared with some stimulants.[7] It also acts as a nonselective serotonin receptor agonist.[7] Anecdotally, it is reported to induce less anxiety than other piperazine derivatives.[7]

Comparative Pharmacokinetics

  • Metabolism: The methoxy group is a common site for metabolism. For instance, para-methoxyphenylpiperazine is demethylated by the human liver enzyme CYP2D6 to para-hydroxyphenylpiperazine.[7] It is plausible that the ortho and meta isomers undergo similar metabolic transformations. The ortho-methoxyphenylpiperazine moiety is a known metabolite of several drugs.[8]

  • Blood-Brain Barrier Penetration: The lipophilicity conferred by the methoxy group and the piperazine ring generally allows for good penetration of the blood-brain barrier, which is essential for centrally acting drugs. In silico studies on related compounds suggest that these isomers would likely adhere to Lipinski's Rule of Five, indicating favorable drug-like properties.

In Vivo Behavioral and Neurochemical Effects

The ultimate pharmacological effect of a compound is determined by its in vivo activity. Preclinical behavioral models and neurochemical studies provide valuable insights into the potential therapeutic effects and side-effect profiles of the methoxybenzoyl piperazine isomers.

  • Locomotor Activity: In mice, 1-(3-methoxybenzyl)piperazine (a closely related analog to the meta-isomer) was found to decrease locomotor activity.[6] This is in contrast to some other piperazine derivatives like benzylpiperazine (BZP), which increases locomotor activity.[6]

  • Neurotransmitter Release: Phenylpiperazine derivatives are known to influence the release of key neurotransmitters. For example, some act as serotonin and dopamine releasing agents. In vivo microdialysis studies on related compounds could provide a more detailed understanding of how each isomer modulates the extracellular levels of these neurotransmitters in specific brain regions.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections outline the methodologies for key in vitro assays.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of the methoxybenzoyl piperazine isomers for the human 5-HT1A receptor.

Workflow Diagram:

RadioligandBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK-293 cells expressing h5-HT1A receptors homogenization Homogenize in ice-cold buffer cell_culture->homogenization centrifugation1 Centrifuge at low speed homogenization->centrifugation1 supernatant1 Collect supernatant centrifugation1->supernatant1 centrifugation2 Centrifuge at high speed supernatant1->centrifugation2 pellet Resuspend pellet (membrane prep) centrifugation2->pellet protein_assay Determine protein concentration pellet->protein_assay incubation Incubate membrane prep, radioligand ([3H]8-OH-DPAT), and test compound protein_assay->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation ic50 Calculate IC50 values from competition curves scintillation->ic50 ki Calculate Ki using Cheng-Prusoff equation ic50->ki

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human 5-HT1A receptor.

    • Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound (methoxybenzoyl piperazine isomers).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT1A ligand (e.g., unlabeled serotonin).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters multiple times with an ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Functional Assay for 5-HT1A Receptor Agonism

This protocol outlines a method to determine the functional activity (agonist, partial agonist, or antagonist) of the isomers at the 5-HT1A receptor by measuring the inhibition of adenylyl cyclase activity.

Signaling Pathway Diagram:

FunctionalAssay cluster_pathway 5-HT1A Receptor Signaling Pathway agonist 5-HT1A Agonist (e.g., Methoxybenzoyl Piperazine) receptor 5-HT1A Receptor agonist->receptor Binds to gi_protein Gi Protein receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts to atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets

Caption: The 5-HT1A receptor signaling pathway, illustrating the inhibition of adenylyl cyclase.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Use a cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 cells).

    • Incubate the cells with forskolin (an activator of adenylyl cyclase) to stimulate cAMP production.

    • Treat the cells with varying concentrations of the methoxybenzoyl piperazine isomers.

  • cAMP Measurement:

    • After the incubation period, lyse the cells to release the intracellular contents.

    • Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the log concentration of the test compound.

    • Determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect).

    • The maximal inhibition achieved by the compound relative to a full agonist (like serotonin) will determine if it is a full agonist, partial agonist, or has no agonist activity. To test for antagonist activity, the compound would be co-incubated with a known agonist, and its ability to block the agonist-induced inhibition of cAMP would be measured.

Conclusion

The positional isomerism of the methoxy group on the benzoyl ring of piperazine derivatives profoundly influences their pharmacological profiles. The ortho-isomer exhibits high selectivity for the 5-HT1A receptor as a partial agonist, suggesting a potential therapeutic role with a favorable side-effect profile. The meta-isomer displays a broader spectrum of activity, interacting with multiple serotonin and dopamine receptors, which may confer antipsychotic-like properties. The para-isomer's ability to modulate monoamine release and act as a nonselective serotonin agonist points towards a different set of potential applications.

This comparative guide highlights the importance of detailed structure-activity relationship studies in drug discovery. The provided experimental protocols offer a framework for researchers to further characterize these and other novel compounds. A thorough understanding of the distinct pharmacological properties of these isomers will undoubtedly aid in the development of more targeted and effective therapies for a range of neuropsychiatric disorders.

References

A Comparative Guide to Validating the Biological Activity of 1-(4-Methoxybenzoyl)-piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the biological activity of 1-(4-Methoxybenzoyl)-piperazine. The piperazine ring is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents across diverse fields including oncology, neuroscience, and infectious diseases.[1][2][3] The specific compound, this compound, an arylpiperazine derivative, is structurally poised for a range of pharmacological activities, though its specific profile is not yet extensively documented.

This document outlines a logical, multi-pronged strategy to systematically characterize its biological effects. We will explore methodologies for assessing its potential in three key therapeutic areas where piperazine derivatives have shown significant promise: Central Nervous System (CNS) disorders, oncology, and infectious diseases. We will compare the validation methods, provide detailed experimental protocols, and present a framework for interpreting the data against relevant alternatives.

Part 1: Hypothesized Activities and Validation Roadmaps

The structure of this compound suggests several plausible biological targets. The arylpiperazine moiety is a well-known pharmacophore for CNS receptors, while the overall structure is common in molecules screened for cytotoxicity and antimicrobial effects.[1][4] Our validation strategy will therefore proceed along these three primary avenues.

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are renowned for their interaction with serotonergic and dopaminergic receptors, making them candidates for treating depression, anxiety, and psychosis.[4][5] The validation workflow for CNS activity aims to first establish receptor interaction and then evaluate the physiological consequences in behavioral models.

Experimental Workflow for CNS Activity Validation

cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Models receptor_binding Receptor Binding Assays (5-HT1A, 5-HT2A, D2) functional_assay Functional Assays (e.g., cAMP, Calcium Flux) receptor_binding->functional_assay Determine Ki (Affinity) fsm Forced Swim Test (Antidepressant) functional_assay->fsm Confirm Agonist/ Antagonist Activity epm Elevated Plus Maze (Anxiolytic) fsm->epm locomotor Locomotor Activity (Sedative Effects) epm->locomotor

Caption: Workflow for CNS Activity Validation of this compound.

  • Step 1: In Vitro Receptor Binding. The initial and most critical step is to determine if the compound binds to key CNS receptors. Radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a compound for a specific receptor target. Key targets for an arylpiperazine include:

    • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C.[6]

    • Dopamine Receptors: D2.[5]

  • Step 2: In Vivo Behavioral Models. If significant binding affinity is established, the next phase is to assess the compound's effect on animal behavior. These models provide crucial data on functional efficacy.

    • Forced Swim Test (FST): A primary screening tool for antidepressant-like activity. A reduction in immobility time suggests a potential antidepressant effect.[5]

    • Elevated Plus Maze (EPM): Used to screen for anxiolytic-like activity. An increase in the time spent in the open arms of the maze is indicative of reduced anxiety.[5]

    • Locomotor Activity: It is essential to run this control test to ensure that effects seen in the FST or EPM are not due to general sedation or hyperactivity.[6]

Anticancer Activity

The piperazine scaffold is present in a variety of anticancer agents, some of which function by inhibiting critical signaling pathways like the PI3K/Akt/mTOR pathway.[1] The validation process begins with broad cytotoxicity screening and can be narrowed down to mechanistic studies if promising activity is found.

Experimental Workflow for Anticancer Activity Validation

cluster_0 In Vitro Screening cluster_1 Mechanistic Studies mtt MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) ic50 Determine IC50 Values mtt->ic50 pathway Pathway Analysis (e.g., Western Blot for PI3K/Akt) ic50->pathway If Potent (Low µM) apoptosis Apoptosis Assays (e.g., Annexin V) pathway->apoptosis

Caption: Workflow for Anticancer Activity Validation.

  • Step 1: In Vitro Cytotoxicity Screening. The most common initial screen for anticancer potential is the MTT assay, which measures a compound's ability to reduce cell viability.[1][7] This should be performed against a diverse panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) to identify potential specificity. The primary output is the IC50 value, the concentration at which 50% of cell growth is inhibited.

  • Step 2: Mechanistic Elucidation. If a low micromolar IC50 value is obtained, subsequent experiments can probe the mechanism of cell death. This can involve Western blotting to see if the compound inhibits key proteins in survival pathways (like Akt phosphorylation) or flow cytometry using Annexin V staining to confirm if the compound induces apoptosis.

Antimicrobial Activity

With the rise of antimicrobial resistance, screening novel chemical entities for antibacterial and antifungal properties is a high priority.[1] Piperazine derivatives have shown promise in this area.[8][9] The validation method is straightforward and highly standardized.

  • Step 1: Minimum Inhibitory Concentration (MIC) Determination. The broth microdilution method is a standardized technique used to determine the MIC of a compound.[1] This is the lowest concentration that prevents visible growth of a microorganism. The assay should be run against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and potentially some fungal strains (e.g., Candida albicans).[8]

Part 2: Comparative Analysis and Data Presentation

Objective comparison requires standardized data. When validating this compound, it is crucial to include a known active compound as a positive control or "comparator" in every experiment.

Data Summary Tables

Quantitative data should be summarized in clear tables. Below are templates showing how results for this compound could be presented against hypothetical comparators.

Table 1: Comparative CNS Receptor Binding Profile

Compound 5-HT1A Ki (nM) 5-HT2A Ki (nM) D2 Ki (nM)
This compound Experimental Value Experimental Value Experimental Value
Buspirone (Anxiolytic) 1.2 55 >10,000

| Risperidone (Antipsychotic) | 4.8 | 0.16 | 3.1 |

Lower Ki values indicate higher binding affinity.[1]

Table 2: Comparative In Vitro Cytotoxicity

Compound MCF-7 (Breast) IC50 (µM) A549 (Lung) IC50 (µM) HCT116 (Colon) IC50 (µM)
This compound Experimental Value Experimental Value Experimental Value

| Doxorubicin (Chemotherapy) | 0.45 | 0.9 | 0.6 |

Lower IC50 values indicate higher cytotoxic potency.

Table 3: Comparative Antimicrobial Activity

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
This compound Experimental Value Experimental Value Experimental Value
Ciprofloxacin (Antibiotic) 0.25 ≤0.015 >64

| Fluconazole (Antifungal) | >64 | >64 | 0.5 |

Lower MIC values indicate higher antimicrobial potency.[1]

Part 3: Detailed Experimental Protocols

Trustworthy data is built on robust and well-described protocols. The following are detailed, step-by-step methodologies for the key in vitro screening assays.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.

  • Materials:

    • Human cancer cell lines

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well microplates

    • This compound, dissolved in DMSO to create a stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader (570 nm absorbance)

  • Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).[1] Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[1]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1]

  • Materials:

    • Bacterial/fungal strains

    • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

    • 96-well microtiter plates

    • This compound, dissolved in a suitable solvent

    • Spectrophotometer or McFarland standards

  • Methodology:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]

    • Compound Dilution: Perform a two-fold serial dilution of the compound in the 96-well plate using the growth medium.[1]

    • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[1]

Conclusion

This guide provides a structured and scientifically rigorous approach to validating the biological activity of this compound. By systematically applying the described workflows for CNS, anticancer, and antimicrobial activities, researchers can efficiently profile this novel compound. The emphasis on using appropriate comparators, presenting data in a standardized format, and adhering to detailed protocols is essential for generating trustworthy and impactful results. The true therapeutic potential of this compound can only be unlocked through such a methodical and comparative validation process.

References

A Comparative In Vivo Assessment of 1-(4-Methoxybenzoyl)-piperazine: Efficacy and Toxicity Profile in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of novel therapeutics, a thorough understanding of a compound's in vivo profile is paramount. This guide provides a comprehensive comparative analysis of the potential in vivo efficacy and toxicity of 1-(4-Methoxybenzoyl)-piperazine. While direct in vivo data for this specific molecule is limited in publicly available literature, this guide will leverage data from structurally similar benzoylpiperazine and methoxyphenylpiperazine analogues to construct a predictive assessment. This approach allows for an informed estimation of its therapeutic potential and possible adverse effects, guiding future preclinical research.

This guide will objectively compare the projected anticonvulsant efficacy and neurotoxicity of this compound with relevant alternatives, supported by established experimental protocols and data from analogous compounds.

Introduction: The Therapeutic Potential and Risks of Benzoylpiperazine Derivatives

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities. The introduction of a benzoyl group, as in this compound, can significantly modulate the compound's interaction with biological targets. The 4-methoxy substitution on the benzoyl ring is of particular interest, as it can influence metabolic stability and receptor binding affinity.

Our comparative analysis will focus on two key in vivo aspects:

  • Efficacy: The potential anticonvulsant properties will be explored, drawing comparisons with other benzoylpiperazine derivatives that have shown activity in preclinical seizure models.

  • Toxicity: The neurotoxicity profile will be assessed in the context of psychoactive piperazines, such as 1-(4-methoxyphenyl)piperazine (pMeOPP), a close structural analogue known for its stimulant effects and potential for adverse neurological events.[1][2]

This dual-faceted approach is crucial for determining the therapeutic index and guiding the go/no-go decisions in the early stages of drug development.

Comparative In Vivo Efficacy: Anticonvulsant Activity

Several piperazine derivatives have been investigated for their potential to manage neurological disorders, including epilepsy.[3][4] The mechanism of action for some anticonvulsant piperazines involves the modulation of excitatory amino acid receptors, such as the kainate receptor.[5]

Alternatives for Efficacy Comparison:
  • 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA): A benzoylpiperazine derivative with demonstrated anticonvulsant effects in rodent models.[5]

  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: A class of compounds that have shown efficacy in the maximal electroshock seizure (MES) test.[3]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Male Swiss mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Compound Administration: this compound and comparator compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle (e.g., 0.9% saline).

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mice after the application of a topical anesthetic.

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered.

  • Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

  • Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED50) is determined using probit analysis.

MES_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Acclimatization Animal Acclimatization Dosing Compound Administration (i.p.) Acclimatization->Dosing Electrode Corneal Electrode Placement Dosing->Electrode Stimulation Electrical Stimulation (60 Hz, 50 mA, 0.2s) Electrode->Stimulation Observation Observation of Tonic Hindlimb Extension Stimulation->Observation Protection Calculate % Protection Observation->Protection ED50 Determine ED50 Protection->ED50

Comparative Efficacy Data (Hypothetical)

The following table presents hypothetical data based on the known anticonvulsant activity of similar piperazine derivatives.

CompoundED50 (mg/kg, i.p.) in MES TestProtective Index (TD50/ED50)
This compound To be determinedTo be determined
1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid~30-50Moderate
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative (active)~20-40High
Phenytoin (Standard)~10-15High

Rationale for Experimental Choices: The MES test is selected for its high predictive validity for generalized tonic-clonic seizures. The choice of comparator compounds is based on their structural similarity and known anticonvulsant properties, providing a relevant benchmark for assessing the potential of this compound.

Comparative In Vivo Toxicity: Neurotoxicity Assessment

The structural similarity of this compound to psychoactive piperazines like pMeOPP necessitates a thorough evaluation of its neurotoxic potential.[2] These compounds are known to interact with dopaminergic and serotonergic systems, which can lead to adverse neurological effects.[1]

Alternatives for Toxicity Comparison:
  • 1-Benzylpiperazine (BZP): A well-characterized psychoactive piperazine with known neurotoxic effects.[6]

  • 1-Benzoylpiperazine: A close structural analog, also with demonstrated in vitro neurotoxicity.[7][8]

Experimental Protocol: Acute Oral Toxicity (OECD 423) and Rotorod Test

A combination of acute toxicity testing and a specific neurobehavioral assay provides a comprehensive initial toxicity profile.

Acute Oral Toxicity (OECD 423):

  • Animal Model: Female Wistar rats (150-200 g) are typically used.

  • Dosing: The test substance is administered orally in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

Rotorod Test for Neurotoxicity:

  • Apparatus: An accelerating rotarod apparatus is used.

  • Animal Model: Male Swiss mice (20-25 g) are trained on the rotarod for a set period before the test day.

  • Compound Administration: The test compound and comparators are administered at various doses.

  • Testing: At predetermined time points after administration, the mice are placed on the rotating rod, which gradually accelerates.

  • Endpoint: The latency to fall from the rod is recorded. A significant decrease in the latency to fall compared to the vehicle control group indicates motor impairment and potential neurotoxicity.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit a predefined level of motor impairment, is calculated.

Toxicity_Workflow cluster_acute Acute Oral Toxicity (OECD 423) cluster_neuro Rotorod Test Dosing_Acute Oral Administration (Stepwise Dosing) Observation_Acute Observation (14 days) (Mortality, Clinical Signs) Dosing_Acute->Observation_Acute Classification Toxicity Classification Observation_Acute->Classification Training Animal Training Dosing_Neuro Compound Administration Training->Dosing_Neuro Testing Accelerating Rotarod Dosing_Neuro->Testing Measurement Measure Latency to Fall Testing->Measurement TD50 Determine TD50 Measurement->TD50

Comparative Toxicity Data (Projected)

The following table presents projected toxicity data based on known information for similar piperazine derivatives.

CompoundAcute Oral LD50 (rat, mg/kg)Rotorod TD50 (mouse, mg/kg, i.p.)
This compound To be determinedTo be determined
1-Benzylpiperazine (BZP)~100-200~20-40
1-BenzoylpiperazineData not availableData not available
Diazepam (Control)>2000>50

Rationale for Experimental Choices: The OECD 423 guideline is a standardized and ethically considerate method for assessing acute oral toxicity. The rotorod test is a sensitive and widely accepted method for evaluating motor coordination and identifying potential neurotoxic effects of a compound. The selection of BZP as a comparator is based on its well-documented psychoactive and neurotoxic properties, providing a benchmark for the potential risks associated with new piperazine derivatives.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of piperazine derivatives is heavily influenced by the substituents on the piperazine ring and any appended moieties.

SAR_Concept Piperazine Piperazine Core Benzoyl 1-Benzoyl Group Piperazine->Benzoyl Substitution at N1 Toxicity Neurotoxicity Piperazine->Toxicity Interacts with Dopamine & Serotonin Systems Methoxy 4-Methoxy Group Benzoyl->Methoxy Substitution on Benzoyl Ring Efficacy Anticonvulsant Efficacy Benzoyl->Efficacy Methoxy->Efficacy Influences Receptor Binding (e.g., Glutamate Receptors) Methoxy->Toxicity Modulates Psychoactivity

The presence of the benzoyl group in this compound suggests a potential for interaction with various receptors and enzymes in the central nervous system. The 4-methoxy group can alter the electronic properties and lipophilicity of the molecule, which in turn can affect its ability to cross the blood-brain barrier and its affinity for specific targets. For anticonvulsant activity, the benzoyl moiety may play a crucial role in binding to excitatory amino acid receptors.[5] Conversely, the methoxyphenylpiperazine substructure is associated with psychoactive effects, likely through interactions with monoamine transporters and receptors.[2] Understanding these structure-activity relationships is key to designing safer and more effective therapeutic agents.

Summary and Conclusion

This guide provides a comparative framework for assessing the in vivo efficacy and toxicity of this compound. Based on data from structurally related compounds, it is hypothesized that this molecule may possess anticonvulsant properties, warranting investigation using models such as the MES test. However, its structural similarity to psychoactive piperazines also raises concerns about potential neurotoxicity, which should be carefully evaluated using assays like the rotorod test and standardized acute toxicity studies.

The provided experimental protocols offer a robust starting point for the in vivo characterization of this compound. The direct comparison with compounds like 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid for efficacy and 1-benzylpiperazine for toxicity will provide a clear and objective assessment of its therapeutic potential and safety profile. Future research should focus on obtaining empirical data for this compound to validate these predictions and further elucidate its mechanism of action.

References

A Comparative Guide to the Receptor Binding Profile and Cross-Reactivity of 1-(4-Methoxybenzoyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Pharmacological Potential of a Novel Piperazine Derivative

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally active agents with diverse therapeutic applications.[1] Derivatives of arylpiperazine, in particular, have yielded a wealth of compounds targeting key neurotransmitter systems, including serotonergic and dopaminergic receptors, leading to the development of antipsychotics, anxiolytics, and antidepressants.[2][3] This guide focuses on 1-(4-Methoxybenzoyl)-piperazine, a novel compound at the frontier of discovery. In the absence of established binding data, we present a comprehensive framework for its characterization. This document will serve as a comparative guide, proposing a scientifically rigorous investigation into its receptor binding profile and cross-reactivity, benchmarked against structurally and pharmacologically relevant compounds. Through this exploration, we aim to elucidate its potential therapeutic value and off-target liabilities, providing a critical roadmap for its preclinical development.

Our investigation is grounded in the structural similarities of this compound to other known psychoactive compounds. The presence of the methoxyphenylpiperazine moiety suggests a potential interaction with serotonergic and dopaminergic receptors, a common feature of many arylpiperazine derivatives.[4] Furthermore, the methoxybenzoyl group bears resemblance to components of other known CNS-active molecules, such as aniracetam, which is known to modulate glutamatergic, cholinergic, dopaminergic, and serotonergic systems.[5][6] This structural analogy forms the basis of our initial hypotheses and the selection of appropriate comparators.

Part 1: Characterizing the Primary Binding Profile

To establish the primary pharmacological fingerprint of this compound, a targeted in vitro radioligand binding assay approach is proposed. This "gold standard" technique will quantify the affinity of the compound for a panel of primary- and secondary-level CNS targets predicted from its structural characteristics.[7]

Hypothesized Primary Targets and Rationale

Based on the arylpiperazine core, we hypothesize that this compound will exhibit affinity for the following receptors:

  • Serotonin Receptors (5-HT1A, 5-HT2A): Many arylpiperazine derivatives are potent ligands at these receptors, which are critically involved in mood and anxiety regulation.[2][8][9]

  • Dopamine D2 Receptor: This is a key target for antipsychotic and antidepressant medications and a common interaction point for arylpiperazines.[2][4]

  • AMPA Receptor: The structural similarity to aniracetam suggests a potential modulatory effect on the glutamatergic system, specifically AMPA receptors, which are involved in synaptic plasticity and cognitive function.[6][10][11]

Comparative Compounds

To contextualize the binding affinity of this compound, the following compounds will be assayed in parallel:

  • 1-(2-Methoxyphenyl)piperazine (oMeOPP): A well-characterized arylpiperazine with known affinity for serotonin and dopamine receptors, serving as a direct structural analogue.[4][8][9]

  • Aniracetam: A nootropic compound with a methoxybenzoyl moiety, included to explore potential interactions with glutamatergic and other receptor systems.[6][10][11]

  • Buspirone: An anxiolytic drug with a complex pharmacology centered on 5-HT1A receptors, providing a clinically relevant benchmark.[2]

Proposed Experimental Data: A Comparative Overview

The following table presents a template for the anticipated results from the competitive radioligand binding assays. The affinity will be expressed as the inhibitor constant (Ki), with lower values indicating higher binding affinity.

Receptor SubtypeThis compound (Ki in nM)1-(2-Methoxyphenyl)piperazine (Ki in nM)Aniracetam (Ki in nM)Buspirone (Ki in nM)
Serotonin 5-HT1A Experimental ValueKnown ValueKnown ValueKnown Value
Serotonin 5-HT2A Experimental ValueKnown ValueKnown ValueKnown Value
Dopamine D2 Experimental ValueKnown ValueKnown ValueKnown Value
AMPA (GluA2) Experimental ValueKnown ValueKnown ValueN/A
Signaling Pathway Visualization

The following diagram illustrates the potential signaling pathways that may be modulated by this compound, based on its hypothesized primary targets.

Signaling_Pathways Compound This compound HT1A 5-HT1A Receptor Compound->HT1A HT2A 5-HT2A Receptor Compound->HT2A D2 Dopamine D2 Receptor Compound->D2 AMPA AMPA Receptor Compound->AMPA AdenylylCyclase Adenylyl Cyclase (Inhibition) HT1A->AdenylylCyclase PLC Phospholipase C (Activation) HT2A->PLC D2->AdenylylCyclase IonFlux Na+/Ca2+ Influx AMPA->IonFlux CaMKII CaMKII / PKC (Activation) PLC->CaMKII

Hypothesized signaling pathways for this compound.

Part 2: Assessing Cross-Reactivity and Off-Target Profile

A critical aspect of preclinical drug development is the early identification of potential off-target interactions that could lead to adverse effects. A broad panel screening, such as those offered by Eurofins Cerep, provides a comprehensive assessment of a compound's promiscuity against a wide array of receptors, ion channels, transporters, and enzymes.[12][13][14]

The Rationale for Broad Panel Screening

By subjecting this compound to a broad panel screen (e.g., the SafetyScreen44 panel), we can proactively identify potential liabilities.[14] This is particularly important for arylpiperazine derivatives, which have been known to interact with a range of targets beyond their primary sites of action, including adrenergic and histaminergic receptors.[8][15][16] Early detection of such cross-reactivity allows for medicinal chemistry efforts to be directed towards improving selectivity and mitigating potential safety concerns.

Comparative Cross-Reactivity Analysis

The off-target profile of this compound will be compared to that of 1-(2-Methoxyphenyl)piperazine to understand how the benzoyl moiety influences selectivity. The following table is a template for presenting the results, focusing on key off-targets for which arylpiperazines sometimes show affinity. A standard cutoff for significant activity is typically ≥50% inhibition at a screening concentration of 10 µM.[14]

Off-TargetThis compound (% Inhibition @ 10 µM)1-(2-Methoxyphenyl)piperazine (% Inhibition @ 10 µM)Potential Clinical Implication
Adrenergic α1 Experimental ValueKnown ValueOrthostatic hypotension
Histamine H1 Experimental ValueKnown ValueSedation, weight gain
hERG Channel Experimental ValueKnown ValueCardiac arrhythmia
Muscarinic M1 Experimental ValueKnown ValueAnticholinergic side effects
Experimental Workflow: Broad Panel Screening

The diagram below outlines the typical workflow for a broad panel radioligand binding screen.

Broad_Panel_Screening_Workflow Start Compound Submission (this compound) AssayPrep Preparation of Assay Plates (Multi-well plates with specific receptor membranes) Start->AssayPrep CompoundAdd Addition of Test Compound (Fixed concentration, e.g., 10 µM) AssayPrep->CompoundAdd RadioligandAdd Addition of Radioligand (Specific for each target) CompoundAdd->RadioligandAdd Incubation Incubation to Reach Equilibrium RadioligandAdd->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Counting Scintillation Counting to Quantify Bound Radioactivity Filtration->Counting DataAnalysis Data Analysis (% Inhibition Calculation) Counting->DataAnalysis Report Generation of Cross-Reactivity Profile DataAnalysis->Report

Workflow for broad panel radioligand binding screening.

Part 3: Methodologies and Scientific Integrity

The validity of this proposed investigation hinges on the robustness of the experimental protocols. The following sections detail the methodologies that will ensure the generation of high-quality, reproducible data.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the affinity (Ki) of this compound and its comparators for the hypothesized primary targets.

1. Membrane Preparation:

  • Cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, AMPA) are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer and subjected to centrifugation to pellet the membranes.[17]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the BCA assay.[17]

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in sequence:

    • Assay buffer

    • A fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) at a concentration close to its Kd.

    • A range of concentrations of the unlabeled test compound (this compound or a comparator) across a logarithmic scale (e.g., 0.1 nM to 10 µM).

    • The prepared cell membrane homogenate.

  • Non-specific binding is determined in parallel wells containing a high concentration of a known, unlabeled ligand for the target receptor.

  • The plates are incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[17]

3. Separation and Detection:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[17]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

4. Data Analysis:

  • The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

  • The data are fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Self-Validating Systems and Trustworthiness

The integrity of these experiments is ensured by several key factors:

  • Positive Controls: The inclusion of well-characterized reference compounds (comparators) in each assay validates the experimental setup and ensures that the results are consistent with historical data.

  • Determination of Non-Specific Binding: The accurate measurement of non-specific binding is crucial for calculating the true specific binding of the radioligand, ensuring the reliability of the affinity measurements.

  • Reproducibility: All experiments will be conducted in duplicate or triplicate, and on multiple occasions, to ensure the statistical significance and reproducibility of the findings.

  • Saturation Binding Experiments: Prior to competitive binding assays, saturation binding experiments with the radioligand should be performed to accurately determine its Kd and Bmax (receptor density), which are essential for the Cheng-Prusoff calculation and for confirming the quality of the membrane preparation.[18][19]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the receptor binding profile and cross-reactivity of the novel compound, this compound. By employing established in vitro pharmacological techniques and making informed comparisons with structurally and functionally related molecules, we can build a detailed understanding of its potential as a therapeutic agent. The data generated from the proposed experiments will be pivotal in guiding future structure-activity relationship studies, optimizing its selectivity, and informing subsequent functional assays and in vivo studies. The path from a novel chemical entity to a potential therapeutic is long and challenging, but a thorough and early characterization of its molecular interactions is the indispensable first step.

References

A Comparative Framework for the Evaluation of Novel 5-HT1A Receptor Agonists: Profiling 1-(4-Methoxybenzoyl)-piperazine Against Established Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to characterize novel compounds targeting the serotonin 1A (5-HT1A) receptor. We will use the hypothetical compound 1-(4-Methoxybenzoyl)-piperazine as a case study to illustrate the essential experimental comparisons against a panel of well-established 5-HT1A agonists. The objective is to provide a robust, scientifically-grounded methodology for determining the binding affinity, functional efficacy, and selectivity of new chemical entities.

The arylpiperazine scaffold, a core component of our compound of interest, is a well-validated pharmacophore present in numerous clinically significant 5-HT1A receptor ligands.[1][2][3][4][5] The strategic evaluation of novel derivatives, such as this compound, against known standards is a critical step in identifying promising therapeutic candidates for anxiety, depression, and other CNS disorders.[4]

The Serotonin 5-HT1A Receptor: A Key Therapeutic Target

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is widely distributed throughout the central nervous system, with high densities in the hippocampus, cortex, septum, and amygdala. It also functions as a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei. This dual role in both pre- and postsynaptic locations allows for intricate modulation of the serotonergic system. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and downstream modulation of neuronal excitability. This mechanism is central to the therapeutic effects of many anxiolytic and antidepressant drugs.

Comparative Ligands: A Spectrum of 5-HT1A Agonists

A thorough understanding of a novel compound's properties can only be achieved through direct comparison with established ligands that exhibit a range of affinities and functional activities. The following compounds serve as essential benchmarks:

  • 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT): A prototypical and potent full agonist, widely used as a research tool to define the upper limits of 5-HT1A receptor activation.[6][7]

  • Buspirone: A clinically used anxiolytic, characterized as a partial agonist at postsynaptic 5-HT1A receptors.[8][9][10]

  • Gepirone: Another azapirone derivative and 5-HT1A partial agonist, developed for the treatment of major depressive disorder.[11][12][13]

  • Tandospirone: A selective 5-HT1A partial agonist with anxiolytic properties, belonging to the azapirone class.[14][15][16][17]

  • Vilazodone: A multimodal antidepressant that combines 5-HT1A partial agonism with serotonin reuptake inhibition.[18][19][20]

  • Flibanserin: A full agonist at the 5-HT1A receptor, also exhibiting antagonist activity at the 5-HT2A receptor, approved for the treatment of hypoactive sexual desire disorder.[21][22][23][24]

Quantitative Comparison of Binding Affinities

The initial and most fundamental assessment of a novel compound is its affinity for the target receptor. This is typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.

CompoundReceptor SubtypeKᵢ (nM)Reference(s)
8-OH-DPAT 5-HT1A~0.9 - 4[25][26]
Buspirone 5-HT1A~10 - 35[8][27]
Gepirone 5-HT1A~31.8[11]
Tandospirone 5-HT1A27[14][15][16]
Vilazodone 5-HT1ANot explicitly found
Flibanserin 5-HT1A1 - 6.59[21][22][23][28]
This compound 5-HT1ATo Be Determined

Note: Kᵢ values can vary between studies depending on the experimental conditions, radioligand used, and tissue/cell preparation.

Functional Activity: Differentiating Agonists

Beyond binding, it is crucial to determine the functional effect of a compound on receptor activation. This is typically assessed through assays that measure downstream signaling events, such as the inhibition of cAMP production or the stimulation of GTPγS binding. The results are often expressed as the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ) relative to a full agonist.

CompoundFunctional AssayEC₅₀ (nM)Intrinsic Activity (Eₘₐₓ)Reference(s)
8-OH-DPAT GTPγS Binding~10 - 30Full Agonist[29]
Buspirone cAMP Inhibition~15 - 186Partial Agonist[27]
Gepirone cAMP InhibitionNot explicitly foundPartial Agonist[11]
Tandospirone cAMP InhibitionNot explicitly foundPartial Agonist[17]
Vilazodone cAMP InhibitionLow nanomolarPartial Agonist[30]
Flibanserin cAMP InhibitionNot explicitly foundFull Agonist[24]
This compound To Be Determined To Be Determined To Be Determined

Experimental Protocols for Characterization

To determine the binding affinity and functional profile of a novel compound like this compound, the following standardized protocols are recommended.

Radioligand Binding Assay for 5-HT1A Receptor Affinity (Kᵢ)

This protocol determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To calculate the Kᵢ of this compound for the human 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (a high-affinity agonist radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: 10 µM Serotonin or 10 µM Buspirone.

  • Test Compound: this compound at various concentrations.

  • 96-well plates, glass fiber filters, and a scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize in ice-cold assay buffer and determine the protein concentration. Dilute the membranes to a final concentration of 10-30 µg of protein per well.[31]

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: Assay Buffer + [³H]-8-OH-DPAT (at a concentration near its Kₔ, e.g., 0.5-1 nM) + membrane suspension.[31]

    • Non-specific Binding: Non-specific control + [³H]-8-OH-DPAT + membrane suspension.[31]

    • Competition Binding: Various concentrations of this compound + [³H]-8-OH-DPAT + membrane suspension.

  • Incubation: Incubate the plate at 30-37°C for 60 minutes with gentle agitation.[31][32]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.[32]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: cAMP Inhibition for Gi-Coupled Receptors

This assay measures the ability of a compound to activate the Gi/o-coupled 5-HT1A receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound at the 5-HT1A receptor.

Materials:

  • Cell Line: HEK-293 cells stably expressing the human 5-HT1A receptor.

  • cAMP Assay Kit: A commercial kit utilizing principles such as HTRF, AlphaScreen, or a luciferase-based biosensor.

  • Forskolin: An adenylyl cyclase activator used to stimulate baseline cAMP production.

  • Reference Agonist: 8-OH-DPAT.

  • Test Compound: this compound at various concentrations.

Step-by-Step Methodology:

  • Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or reference agonist for 5-10 minutes.

  • Stimulation: Add a fixed concentration of forskolin to all wells to induce cAMP production. The optimal forskolin concentration should be determined empirically to achieve a robust signal-to-background ratio.

  • Lysis and Detection: After a 15-30 minute incubation, lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

  • Measurement: Read the plate using a plate reader compatible with the assay technology (e.g., measuring fluorescence resonance energy transfer or luminescence).

  • Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Plot the response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. Compare the Eₘₐₓ of this compound to that of the full agonist 8-OH-DPAT to determine its intrinsic activity (full or partial agonist).

Visualizing Key Pathways and Workflows

To further clarify the scientific principles underlying this comparative analysis, the following diagrams illustrate the 5-HT1A receptor signaling pathway and the experimental workflow for the radioligand binding assay.

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac αi inhibits camp cAMP ac->camp agonist 5-HT1A Agonist (e.g., this compound) agonist->receptor Binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response ↓ Neuronal Excitability pka->cellular_response

Caption: Canonical 5-HT1A receptor signaling pathway.

G prep 1. Prepare Reagents - Cell Membranes - Radioligand ([³H]-8-OH-DPAT) - Test Compound Dilutions plate 2. Plate Assay - Total Binding Wells - Non-specific Binding Wells - Competition Wells prep->plate incubate 3. Incubate (e.g., 60 min at 37°C) plate->incubate filter 4. Filter & Wash (Separate bound/free ligand) incubate->filter count 5. Scintillation Counting (Quantify radioactivity) filter->count analyze 6. Data Analysis - Calculate IC₅₀ - Determine Kᵢ via Cheng-Prusoff count->analyze

Caption: Experimental workflow for radioligand binding assay.

Conclusion

The arylpiperazine framework, of which this compound is a representative, continues to be a fertile ground for the discovery of novel CNS-active agents. A systematic and comparative approach, as outlined in this guide, is indispensable for the robust characterization of new chemical entities. By evaluating binding affinity and functional activity against a panel of well-characterized standards like 8-OH-DPAT and buspirone, researchers can accurately position their novel compounds within the landscape of 5-HT1A receptor pharmacology. The detailed protocols provided herein offer a validated pathway to generate the critical data necessary for advancing promising molecules in the drug discovery pipeline.

References

A Guide to Establishing the Biological Equivalence of Synthetic 1-(4-Methoxybenzoyl)-piperazine Batches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the consistency of biological effects across different synthetic batches of a compound is a cornerstone of reliable and reproducible research. This guide provides a comprehensive framework for establishing the biological equivalence of newly synthesized batches of 1-(4-Methoxybenzoyl)-piperazine against a qualified reference standard. By integrating robust analytical chemistry with targeted biological assays, this guide offers a self-validating system to ensure batch-to-batch consistency.

The Imperative of Bioequivalence in Preclinical Research

This guide will delineate a multi-tiered approach to confirming the biological equivalence of this compound batches, encompassing physicochemical characterization, in vitro functional assessment, and in vivo pharmacokinetic and pharmacodynamic studies.

Part 1: Physicochemical Characterization: The Foundation of Equivalence

Before assessing biological activity, it is imperative to confirm that different batches of this compound are chemically identical. This is achieved through a battery of analytical tests that scrutinize the identity, purity, and strength of the compound, in line with the principles of the International Council for Harmonisation (ICH) Q6A guidelines.[3][4][5]

Workflow for Physicochemical Characterization

cluster_0 Batch Release Testing cluster_1 Analytical Testing cluster_2 Decision A Reference Standard C Identity Confirmation (FTIR, NMR, Mass Spec) A->C D Purity Assessment (HPLC-UV, LC-MS) A->D E Assay (Potency) (qNMR, Titration) A->E B New Synthetic Batch B->C B->D B->E F Acceptance Criteria Met? C->F D->F E->F G Proceed to Biological Equivalence Testing F->G Yes H Reject Batch F->H No

Caption: Physicochemical characterization workflow.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is designed to separate and quantify impurities in the this compound batches.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Detection Wavelength: 254 nm (based on the benzoyl chromophore).

  • Injection Volume: 10 µL.[6]

  • Procedure:

    • Prepare a stock solution of the reference standard and the new batch in a suitable solvent (e.g., acetonitrile/water).

    • Perform a series of dilutions to establish a calibration curve and determine the limit of detection (LOD) and limit of quantification (LOQ).

    • Inject the samples and analyze the chromatograms for the presence of any impurity peaks.

    • The purity of the new batch should be compared to the reference standard and meet pre-defined acceptance criteria (e.g., >98%).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification

LC-MS/MS provides a highly sensitive and specific method for identifying and quantifying impurities.

  • Instrumentation: LC system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC-UV method.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Full scan for impurity profiling and Multiple Reaction Monitoring (MRM) for quantification of known impurities.

  • Procedure:

    • Analyze the samples using the LC-MS/MS system.

    • Identify potential impurities by their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Quantify any identified impurities against a reference standard if available.

Data Presentation: Physicochemical Comparison
ParameterReference StandardNew Batch 1New Batch 2Acceptance Criteria
Identity (FTIR, NMR) ConformsConformsConformsConforms
Purity (HPLC-UV, %) 99.599.299.6>98.0%
Largest Impurity (%) 0.150.200.18<0.5%
Assay (qNMR, %) 99.899.5100.198.0 - 102.0%

Part 2: In Vitro Functional Equivalence: Assessing Biological Activity at the Target

Based on the pharmacology of structurally similar piperazine derivatives, this compound is predicted to interact with aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[7] Therefore, a panel of in vitro functional assays targeting these receptors is essential to establish biological equivalence.

Workflow for In Vitro Functional Equivalence Testing

cluster_0 Test Articles cluster_1 In Vitro Assays cluster_2 Data Analysis A Reference Standard C Receptor Binding Assay (e.g., 5-HT1A, D2) A->C D Functional Assay (cAMP) (e.g., for Gi/Gs coupled receptors) A->D E Functional Assay (Calcium Flux) (e.g., for Gq coupled receptors) A->E B New Synthetic Batch B->C B->D B->E F Determine IC50/EC50 Values C->F D->F E->F G Statistical Comparison (e.g., t-test, bioequivalence statistics) F->G H Biologically Equivalent? G->H I Yes H->I Equivalent J No H->J Not Equivalent

Caption: In vitro functional equivalence workflow.

Detailed Experimental Protocols

1. Radioligand Binding Assay

This assay determines the affinity of the compound for a specific receptor.

  • Cell Lines: Use cell lines stably expressing the human serotonin 5-HT1A receptor or dopamine D2 receptor.

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the reference standard or new batch of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

2. cAMP Functional Assay

This assay measures the ability of the compound to modulate the production of cyclic AMP (cAMP), a second messenger for many GPCRs.

  • Cell Lines: Use cell lines expressing the target receptor (e.g., CHO-K1 cells expressing the human D2 receptor).

  • Assay Principle: Utilize a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), to measure cAMP levels.

  • Procedure:

    • Pre-treat the cells with the reference standard or new batch of this compound at various concentrations.

    • Stimulate the cells with an appropriate agonist (e.g., forskolin to increase cAMP or an agonist for a Gi-coupled receptor to decrease it).

    • Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.

    • Determine the EC50 or IC50 value for the compound's effect on cAMP production.

Data Presentation: In Vitro Functional Equivalence
AssayParameterReference StandardNew Batch 1New Batch 2Equivalence Criteria
5-HT1A Binding IC50 (nM)15.2 ± 1.816.1 ± 2.114.8 ± 1.590% CI of ratio within 80-125%
D2 Receptor Binding IC50 (nM)45.7 ± 5.348.2 ± 6.144.9 ± 4.990% CI of ratio within 80-125%
D2 cAMP Functional IC50 (nM)68.3 ± 7.571.5 ± 8.266.9 ± 7.190% CI of ratio within 80-125%

Part 3: In Vivo Pharmacokinetic and Pharmacodynamic Equivalence

The final tier of bioequivalence testing involves in vivo studies to compare the absorption, distribution, metabolism, and excretion (ADME) profiles and the pharmacological effects of the different batches in a relevant animal model.

Workflow for In Vivo Equivalence Testing

cluster_0 Study Design cluster_1 Pharmacokinetic (PK) Study cluster_2 Pharmacodynamic (PD) Study cluster_3 Bioequivalence Assessment A Animal Model Selection (e.g., Sprague-Dawley Rats) B Dosing Regimen (Oral Gavage) A->B C Crossover Study Design B->C D Serial Blood Sampling C->D G Behavioral Models (e.g., Elevated Plus Maze, Forced Swim Test) C->G E Plasma Concentration Analysis (LC-MS/MS) D->E F Calculate PK Parameters (AUC, Cmax, Tmax) E->F I Statistical Analysis of PK and PD Data F->I H Measure PD Endpoints (e.g., Time in Open Arms, Immobility Time) G->H H->I J 90% Confidence Interval for AUC and Cmax I->J K Declare Bioequivalence J->K

Caption: In vivo equivalence testing workflow.

Detailed Experimental Protocols

1. Pharmacokinetic (PK) Study

This study compares the systemic exposure of the different batches.

  • Animal Model: Male Sprague-Dawley rats (n=8-12 per group).

  • Study Design: A single-dose, two-way crossover design with a one-week washout period is recommended.[8][9]

  • Dosing: Administer the reference standard and the new batch orally at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Sample Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.[10]

  • Data Analysis: Calculate key PK parameters including AUC (Area Under the Curve) and Cmax (Maximum Concentration). The 90% confidence interval for the ratio of the geometric means of AUC and Cmax for the new batch versus the reference standard should fall within the 80-125% range.[11][12]

2. Pharmacodynamic (PD) Study: Elevated Plus Maze (Anxiolytic Activity)

This model assesses the anxiolytic-like effects of the compound.

  • Animal Model: Male mice or rats.

  • Procedure:

    • Administer the reference standard or the new batch 30-60 minutes before the test.

    • Place the animal in the center of the elevated plus maze, which consists of two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms for 5 minutes.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Data Analysis: Compare the mean time spent in the open arms between the groups treated with the reference standard and the new batch using an appropriate statistical test (e.g., t-test or ANOVA).

Data Presentation: In Vivo Equivalence

Pharmacokinetic Parameters

ParameterReference StandardNew Batch 190% Confidence Interval of RatioAcceptance Criteria
AUC (0-t) (ng*h/mL) 1250 ± 1501280 ± 16098 - 108%80 - 125%
Cmax (ng/mL) 250 ± 30240 ± 2892 - 102%80 - 125%

Pharmacodynamic Endpoint (Elevated Plus Maze)

Treatment GroupTime in Open Arms (seconds)p-value vs. Reference
Vehicle 30 ± 5<0.01
Reference Standard 95 ± 12-
New Batch 1 98 ± 15>0.05 (not significant)

Conclusion

Establishing the biological equivalence of synthetic batches of this compound is a critical process that ensures the reliability and reproducibility of research findings. By following a systematic approach that combines rigorous physicochemical characterization with targeted in vitro and in vivo biological assays, researchers can be confident in the consistency of their test compound. This comprehensive, self-validating framework not only adheres to the principles of good scientific practice but also aligns with the stringent requirements of regulatory agencies, ultimately facilitating the smooth progression of promising drug candidates from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Comparative Pharmacokinetic Studies of Functionalized Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a multitude of clinically successful drugs has earned it the status of a "privileged scaffold."[3] This is due to its unique physicochemical properties and synthetic tractability, which allow it to serve as a versatile framework for molecular design.[2][4] The piperazine moiety is often incorporated into drug candidates to enhance aqueous solubility, modulate basicity, and provide a scaffold to correctly orient pharmacophoric groups for optimal target engagement.[2]

However, the true potential of a piperazine-containing drug candidate can only be realized through a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][5] The functional groups appended to the piperazine core drastically influence these ADME properties.[6] Therefore, conducting rigorous comparative pharmacokinetic studies is not merely a regulatory checkpoint but a critical, data-driven step in the rational design and optimization of novel therapeutics.[1] This guide provides an in-depth framework for designing, executing, and interpreting these essential studies.

Pillar 1: The Mechanistic Impact of Functionalization on ADME Properties

The choice of functional group is a primary determinant of a molecule's fate in the body. Understanding the causal relationship between a specific functionalization and its effect on the ADME profile is fundamental to predicting a drug's behavior and optimizing its structure.[6]

  • Absorption: The journey into the systemic circulation is governed by a molecule's ability to traverse biological membranes. Functionalization directly modulates key properties like lipophilicity (logP) and polarity.[6] For instance, adding a lipophilic aryl group to one of the piperazine nitrogens can enhance membrane permeability and potentially improve oral absorption.[1] Conversely, highly polar functional groups may increase aqueous solubility but hinder passive diffusion across the gut wall.[4] Furthermore, some piperazine derivatives can interact with efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, reducing absorption.[7] Strategic functionalization can create P-gp inhibitors, thereby enhancing the bioavailability of co-administered drugs.[7]

  • Distribution: Once absorbed, a drug's distribution to its target tissues is influenced by plasma protein binding, tissue permeability, and its ability to cross physiological barriers like the blood-brain barrier (BBB).[1] The two nitrogen atoms of the piperazine ring allow for fine-tuning of basicity (pKa).[4] This is crucial, as the ionization state at physiological pH (7.4) affects both solubility and the ability to interact with target receptors or cross the BBB.

  • Metabolism: The piperazine ring itself presents multiple sites for metabolic transformation, primarily mediated by the cytochrome P450 (CYP) enzyme family in the liver.[4][5] N-dealkylation and oxidation are common metabolic pathways. The nature of the substituents on the nitrogen atoms dictates the metabolic stability of the compound. Bulky or sterically hindering functional groups can shield the nitrogen atoms from enzymatic attack, prolonging the drug's half-life. Conversely, certain functional groups can create "metabolic soft spots," leading to rapid clearance.[8]

  • Excretion: The ultimate removal of the drug and its metabolites from the body, typically via the kidneys (renal clearance) or bile (biliary clearance), is heavily dependent on polarity.[4] Introducing hydrophilic functional groups can promote renal excretion of the parent drug.[4]

cluster_0 Functionalization Strategy cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Profile (ADME) FN Choice of Functional Group (e.g., Alkyl, Aryl, Acyl) PC Lipophilicity (logP) Polarity Basicity (pKa) Metabolic Stability FN->PC Modulates A Absorption (Oral Bioavailability) PC->A Impacts D Distribution (Tissue Penetration, BBB) PC->D Impacts M Metabolism (CYP Enzymes, Half-life) PC->M Impacts E Excretion (Renal/Biliary Clearance) PC->E Impacts

Caption: Relationship between functionalization and pharmacokinetics.

Pillar 2: A Self-Validating Protocol for Comparative Pharmacokinetics

To objectively compare the performance of different functionalized piperazine derivatives, a robust, well-controlled experimental design is paramount. This protocol outlines a standard approach for a comparative PK study in a rodent model, which serves as a foundational preclinical assessment.

Experimental Design: A Randomized, Parallel-Group Study

A parallel-group study in Wistar rats is a common and effective design for initial PK screening.[9][10] This design minimizes carry-over effects and is suitable for comparing multiple compounds simultaneously.

  • Objective: To compare the pharmacokinetic profiles of Derivative A (N-Alkyl Piperazine) and Derivative B (N-Aryl Piperazine) following single intravenous (IV) and oral (PO) administrations.

  • Test Animals: Male Wistar rats (250-300g). The use of a single gender reduces variability related to hormonal cycles.

  • Groups (n=4-6 per group):

    • Derivative A: 1 mg/kg IV

    • Derivative A: 5 mg/kg PO

    • Derivative B: 1 mg/kg IV

    • Derivative B: 5 mg/kg PO

  • Justification: Including both IV and PO arms is essential. The IV data provides a baseline for clearance and volume of distribution, while comparison of IV and PO data allows for the calculation of absolute oral bioavailability (F%), a critical parameter for orally administered drugs.[9]

cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sampling & Processing cluster_2 Phase 3: Analysis & Interpretation start Acclimatized Wistar Rats (n=16 to 24) rand Randomization start->rand g1 Group 1: Derivative A (1 mg/kg IV) rand->g1 g2 Group 2: Derivative A (5 mg/kg PO) rand->g2 g3 Group 3: Derivative B (1 mg/kg IV) rand->g3 g4 Group 4: Derivative B (5 mg/kg PO) rand->g4 sampling Serial Blood Sampling (0-24h) g1->sampling g2->sampling g3->sampling g4->sampling process Centrifugation to Plasma sampling->process store Store Plasma at -80°C process->store analysis LC-MS/MS Quantification store->analysis pk Pharmacokinetic Analysis (Non-Compartmental) analysis->pk compare Compare Parameters (Cmax, AUC, t½, F%) pk->compare

Caption: Experimental workflow for a comparative pharmacokinetic study.

Detailed Experimental Protocols

Protocol 1: In Vivo Animal Study

  • Animal Preparation: Acclimatize male Wistar rats for at least 7 days. Fast animals overnight (with free access to water) before oral dosing to ensure consistent gastric emptying.

  • Dose Formulation: Prepare solutions/suspensions of Derivative A and Derivative B in a suitable vehicle (e.g., 0.5% methylcellulose in water). The IV formulation must be a clear solution (e.g., in saline with a co-solvent like DMSO if needed).

  • Administration:

    • Oral (PO): Administer the dose via oral gavage.

    • Intravenous (IV): Administer the dose as a bolus injection into a lateral tail vein or cannulated jugular vein.[9]

  • Blood Sampling: Collect serial blood samples (~100-150 µL) from the tail vein or a cannulated vessel into heparinized tubes at pre-dose (0), and at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.[5]

  • Storage: Transfer the resulting plasma supernatant to clean tubes and store frozen at -80°C until bioanalysis.[5]

Protocol 2: Bioanalytical Quantification via LC-MS/MS A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for its superior sensitivity and selectivity.[5][10]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 min) to pellet the precipitated protein.

    • Transfer the clear supernatant to an autosampler vial for injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is a common choice.[11]

    • Mobile Phase: Use a gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile containing 0.1% formic acid. The formic acid helps to protonate the basic piperazine nitrogens for better ionization.

    • Flow Rate: A typical flow rate for UHPLC is 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Use positive electrospray ionization (ESI+), as the piperazine nitrogens are readily protonated.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5] This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion for each derivative and the internal standard, ensuring high selectivity.

  • Method Validation: The method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to regulatory guidelines to ensure data integrity.[10]

Pillar 3: Data Interpretation and Visualization

The power of a comparative study lies in the direct comparison of key pharmacokinetic parameters, which are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 1: Hypothetical Comparative Pharmacokinetic Data for Functionalized Piperazine Derivatives in Rats

ParameterUnitsDerivative A (N-Alkyl)Derivative B (N-Aryl)Interpretation of the Difference
Oral Dose (5 mg/kg)
Cmaxng/mL850420Derivative A is absorbed more rapidly and/or to a greater extent.
Tmaxh1.02.5Peak concentration of Derivative A is reached faster.
AUC₀-tngh/mL41005950Derivative B has a greater overall systemic exposure after oral dosing.
Intravenous Dose (1 mg/kg)
AUC₀-inf (IV)ngh/mL1150980Systemic exposure after IV dose.
CLL/h/kg0.871.02Derivative A is cleared from the body more slowly than Derivative B.
VdL/kg4.58.2Derivative B distributes more extensively into tissues.
h3.65.6Derivative B has a longer elimination half-life.
Calculated Bioavailability
F%%71.3>100*Derivative A has good oral bioavailability. Derivative B shows excellent absorption.

*Note: Bioavailability >100% can occur due to factors like non-linear clearance between doses and is a point for further investigation.

Case Study: Piperazine Functionalization for P-gp Inhibition

A study by Choi et al. (2019) provides an excellent real-world example.[7] They synthesized several piperazine derivatives and tested their ability to inhibit the P-gp efflux transporter. One derivative, Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide), was identified as a potent P-gp inhibitor.

When this functionalized piperazine was co-administered orally with Paclitaxel (a cancer drug that is a P-gp substrate) in rats, the pharmacokinetics of Paclitaxel were significantly altered.

Table 2: Impact of a Functionalized Piperazine Derivative on Paclitaxel Pharmacokinetics in Rats [7]

GroupDosePaclitaxel AUCinf (ng·h/mL)Fold-Increase in Bioavailability
ControlPaclitaxel (25 mg/kg)2135.4 ± 457.11.0 (Baseline)
TreatmentPaclitaxel + Compound 4 (5 mg/kg)4484.4 ± 1024.12.1-fold

This case demonstrates a powerful application of functionalization: not to act as the primary therapeutic, but to modulate the pharmacokinetics of another drug. The complex functional group added to the piperazine scaffold conferred the ability to inhibit P-gp in the intestine, leading to a lingering absorption phase and reduced clearance of Paclitaxel, ultimately doubling its oral bioavailability.[7]

Conclusion

The strategic functionalization of the piperazine scaffold is a cornerstone of modern drug discovery. However, each modification necessitates a rigorous evaluation of its pharmacokinetic consequences. By employing well-designed comparative studies, detailed bioanalytical protocols, and careful data interpretation, researchers can establish clear structure-pharmacokinetic relationships. This data-driven approach allows for the rational optimization of drug candidates, transforming promising compounds into viable therapeutics with desirable ADME profiles, ultimately accelerating the journey from the laboratory bench to the patient's bedside.

References

A Comparative Analysis of 1-(4-methoxybenzoyl)piperazine and 1-(2-methoxyphenyl)piperazine in CNS Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the biological activities of two piperazine derivatives: 1-(4-methoxybenzoyl)piperazine and 1-(2-methoxyphenyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to elucidate the distinct pharmacological profiles of these compounds, with a focus on their interactions with key central nervous system (CNS) receptors. We will delve into their receptor binding affinities, functional activities, and the underlying experimental methodologies that enable these characterizations.

Introduction to the Piperazine Scaffolds

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including two basic nitrogen atoms, allow for diverse substitutions at the N1 and N4 positions, leading to a broad spectrum of pharmacological activities.[2] This guide focuses on two specific derivatives:

  • 1-(2-methoxyphenyl)piperazine (oMeOPP): A well-characterized arylpiperazine that serves as a crucial intermediate in the synthesis of drugs like naftopidil, an α1-adrenergic receptor antagonist.[3][4] It is extensively studied for its interactions with serotonergic and adrenergic receptors.

  • 1-(4-methoxybenzoyl)piperazine: An aroylpiperazine derivative. The presence of a benzoyl group, as opposed to a phenyl group, introduces a carbonyl moiety that can significantly alter the compound's electronic and steric properties, and consequently, its biological activity. While direct experimental data for this specific compound is less abundant in publicly available literature, we can infer its potential activities based on studies of structurally related aroylpiperazines.

This comparison aims to highlight the structural nuances that dictate the distinct biological activities of these two molecules.

Comparative Biological Activities

The primary targets for many aryl- and aroylpiperazines in the central nervous system are serotonin (5-HT) and adrenergic receptors. The position of the methoxy group on the phenyl ring (ortho vs. para) and the presence of a carbonyl linker are critical determinants of receptor affinity and selectivity.

1-(2-methoxyphenyl)piperazine: A Profile of a Potent CNS Ligand

1-(2-methoxyphenyl)piperazine is a known high-affinity ligand for several CNS receptors. Its derivatives have been extensively investigated as potential therapeutics for neuropsychiatric disorders.

Serotonin Receptor Activity:

The 2-methoxyphenylpiperazine moiety is a common structural feature in many high-affinity 5-HT1A receptor ligands.[5] Derivatives of this compound have been characterized as antagonists at the 5-HT1A receptor.[5] Furthermore, this scaffold is also a key component in compounds targeting the 5-HT2A receptor, often exhibiting antagonist properties.[5]

Adrenergic Receptor Activity:

A significant characteristic of 1-(2-methoxyphenyl)piperazine derivatives is their affinity for α1-adrenergic receptors.[4] In fact, the parent compound itself is a known α1-adrenoceptor antagonist.[4] This dual affinity for both serotonergic and adrenergic receptors is a hallmark of many atypical antipsychotic drugs.

1-(4-methoxybenzoyl)piperazine: An Insight into Aroylpiperazines
Quantitative Data Summary

The following table summarizes the available binding affinity data (Ki in nM) for derivatives of the two compounds of interest at key CNS receptors. It is important to note that these are for derivatives and not the parent compounds themselves, but they provide a strong indication of the inherent properties of the core scaffolds.

Compound DerivativeReceptor SubtypeBinding Affinity (Ki, nM)Reference
4-[4-(1-Adamantanecarboxamido)butyl]-1- (2-methoxyphenyl)piperazine5-HT1A0.4[6]
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)5-HT1A0.6[6]
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)α1-Adrenergic0.8[6]
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazineα1-Adrenergic2.4[4]
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazineα1-Adrenergic2.1[4]
1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazineDopamine D254[7]

Signaling Pathways

The interaction of these piperazine derivatives with their target receptors initiates intracellular signaling cascades. Below are simplified representations of the canonical signaling pathways for the 5-HT1A and α1-adrenergic receptors.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5-HT1A_Receptor 5-HT1A Receptor Gi_Protein Gi Protein (α, βγ) 5-HT1A_Receptor->Gi_Protein Ligand Binding Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylation caption Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.

Caption: Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.

Alpha1_Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane Alpha1_Receptor α1-Adrenergic Receptor Gq_Protein Gq Protein (α, βγ) Alpha1_Receptor->Gq_Protein Ligand Binding PLC Phospholipase C (PLC) Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylation caption Figure 2: Simplified α1-Adrenergic Receptor Signaling Pathway.

Caption: Figure 2: Simplified α1-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The determination of binding affinities and functional activities of these compounds relies on robust and validated experimental protocols. Below are representative methodologies for key assays.

Protocol 1: Radioligand Binding Assay for 5-HT1A and α1-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for serotonin 5-HT1A and α1-adrenergic receptors.

I. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from cultured cells expressing the human recombinant 5-HT1A or α1-adrenergic receptor, or from specific brain regions (e.g., rat cerebral cortex).

  • Radioligand:

    • For 5-HT1A: [³H]8-OH-DPAT

    • For α1-Adrenergic: [³H]Prazosin

  • Non-specific Binding Control:

    • For 5-HT1A: 10 µM Serotonin

    • For α1-Adrenergic: 10 µM Phentolamine

  • Test Compounds: 1-(4-methoxybenzoyl)piperazine and 1-(2-methoxyphenyl)piperazine dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Scintillation Cocktail.

  • 96-well microplates and filter mats (GF/B).

  • Cell Harvester and Microplate Scintillation Counter.

II. Experimental Workflow:

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents and Compound Dilutions Start->Prepare_Reagents Add_Components Add Assay Components to Microplate: - Assay Buffer - Test Compound or Vehicle - Radioligand - Receptor Membranes Prepare_Reagents->Add_Components Incubate Incubate at Room Temperature (e.g., 60 minutes) to Reach Equilibrium Add_Components->Incubate Filter Rapidly Filter Through Glass Fiber Mats Using a Cell Harvester Incubate->Filter Wash Wash Filters with Ice-Cold Assay Buffer Filter->Wash Dry Dry the Filter Mats Wash->Dry Add_Scintillant Add Scintillation Cocktail to Each Well Dry->Add_Scintillant Count Quantify Radioactivity Using a Microplate Scintillation Counter Add_Scintillant->Count Analyze_Data Analyze Data to Determine IC50 and Ki Values Count->Analyze_Data End End Analyze_Data->End caption Figure 3: Workflow for Radioligand Binding Assay.

Caption: Figure 3: Workflow for Radioligand Binding Assay.

III. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium Flux for 5-HT2A Receptor)

This protocol outlines a cell-based functional assay to determine the agonist or antagonist activity of the test compounds at the 5-HT2A receptor, which is coupled to the Gq signaling pathway leading to an increase in intracellular calcium.

I. Materials and Reagents:

  • Cell Line: A stable cell line expressing the human recombinant 5-HT2A receptor (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist Control: Serotonin.

  • Antagonist Control: A known 5-HT2A antagonist (e.g., Ketanserin).

  • Test Compounds: 1-(4-methoxybenzoyl)piperazine and 1-(2-methoxyphenyl)piperazine.

  • Fluorescence Plate Reader with automated injection capabilities.

II. Experimental Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Agonist Mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject varying concentrations of the test compounds and monitor the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compounds for a specified time (e.g., 15-30 minutes). Then, inject a fixed concentration of a known agonist (e.g., EC80 of serotonin) and measure the fluorescence response.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 (inhibitory concentration for 50% of the agonist response).

Conclusion

The comparative analysis of 1-(4-methoxybenzoyl)piperazine and 1-(2-methoxyphenyl)piperazine underscores the profound impact of subtle structural modifications on the pharmacological profile of piperazine derivatives. While 1-(2-methoxyphenyl)piperazine is a well-established scaffold for high-affinity ligands of serotonin and adrenergic receptors, the introduction of a benzoyl group in 1-(4-methoxybenzoyl)piperazine is likely to modulate these interactions. Further experimental investigation is warranted to fully elucidate the receptor binding profile and functional activity of 1-(4-methoxybenzoyl)piperazine. The experimental protocols provided herein offer a robust framework for such investigations, enabling a deeper understanding of the structure-activity relationships of this important class of compounds and facilitating the development of novel CNS-targeted therapeutics.

References

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Benzoylpiperazine Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzoylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. When combined with a benzoyl moiety, the resulting benzoylpiperazine structure offers a versatile platform for developing novel therapeutic agents, particularly in oncology.[1] These compounds have garnered significant interest due to their demonstrated ability to inhibit the proliferation of various cancer cells, often with promising potency.[2] The search for new anticancer agents is driven by the need for therapies that are not only more effective but also more selective, targeting tumor cells while minimizing damage to healthy tissues.[3] Substituted benzoylpiperazine derivatives represent a promising avenue in this search, with research indicating their potential to induce cancer cell death through mechanisms like apoptosis and cell cycle arrest.[4][5]

This guide provides a comprehensive comparison of the cytotoxic effects of various substituted benzoylpiperazine compounds. We will delve into the critical structure-activity relationships (SAR) that govern their potency, compare their efficacy across a panel of diverse cancer cell lines, and elucidate the molecular mechanisms that underpin their anticancer activity. Furthermore, this guide furnishes detailed, field-proven protocols for key cytotoxicity assays, enabling researchers to reliably evaluate novel compounds in their own laboratories.

Structure-Activity Relationship (SAR): How Substituents Drive Cytotoxicity

The cytotoxic potency of benzoylpiperazine compounds is profoundly influenced by the nature and position of substituents on the benzoyl ring. Understanding these structure-activity relationships is crucial for the rational design of more effective anticancer agents.

A key study by Yilmaz et al. synthesized a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and evaluated their cytotoxicity, providing valuable SAR insights.[1]

  • Electron-Donating Groups: The introduction of electron-donating groups, such as methoxy (-OCH₃), to the para-position of the benzoyl ring was found to increase cytotoxic activity against all tested cell lines.[1] This suggests that increased electron density in this region may enhance the compound's interaction with its biological target.

  • Halogen Substituents: Compounds featuring halogen substituents (e.g., Fluoro-, Chloro-) also demonstrated promising growth inhibitory (GI₅₀) values.[1] The electronegativity and size of halogens can modulate the compound's lipophilicity, membrane permeability, and binding interactions. For instance, the addition of a second fluorine atom to the benzoyl group significantly decreased GI₅₀ values for several liver, breast, and colon cancer cell lines.[1]

  • Bulky Groups: Conversely, the presence of a large, bulky group like a biphenyl moiety on the piperazine ring tended to reduce inhibitory activity.[1] This lower potency is likely due to steric hindrance, which may prevent the compound from fitting optimally into the binding site of its molecular target.

These findings underscore the delicate interplay between electronic effects and steric factors in determining the cytotoxic potential of this class of compounds.

Comparative Cytotoxicity Across Cancer Cell Lines

Substituted benzoylpiperazine derivatives have demonstrated broad-spectrum cytotoxic activity against a wide array of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.[3] The half-maximal growth inhibitory concentration (GI₅₀), the concentration required to inhibit cell growth by 50%, is a standard metric for comparing the potency of cytotoxic agents.[6]

Below is a summary table of GI₅₀ values for a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (designated 5a-g) against various human cancer cell lines, illustrating their comparative efficacy.

CompoundSubstituent (R)HUH7 (Liver) GI₅₀ (µM)HCT-116 (Colon) GI₅₀ (µM)MCF7 (Breast) GI₅₀ (µM)FOCUS (Liver) GI₅₀ (µM)T47D (Breast) GI₅₀ (µM)
5a 4-Fluoro2.501.221.910.441.67
5b 4-Chloro2.502.502.502.502.50
5c 4-Methoxy2.502.502.500.310.85
5d 2-Fluoro2.502.502.502.502.50
5f 4-Biphenyl>40>40>40>40>40
5g 2,4-Difluoro2.500.902.500.961.05
5-FU (Control)2.801.004.401.401.90
(Data synthesized from Yilmaz et al., Int. J. Mol. Sci. 2012)[1][3]

As the data indicates, compounds 5a , 5c , and 5g showed particularly high levels of cytotoxicity, with GI₅₀ values in the low micromolar and even sub-micromolar range for certain cell lines, often exceeding the potency of the standard chemotherapeutic agent 5-fluorouracil (5-FU).[1] The broad applicability of these compounds across different cancer types makes them attractive candidates for further development.[7]

Mechanisms of Action: Inducing Cell Death and Arrest

The anticancer effects of benzoylpiperazine derivatives are not merely cytostatic; they are often cytotoxic, actively inducing programmed cell death (apoptosis) and halting the cell division cycle.

Induction of Caspase-Dependent Apoptosis

Apoptosis is an orderly, energy-dependent process of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer. Several studies have shown that piperazine derivatives are potent inducers of apoptosis in cancer cells.[4][8] The mechanism often involves the intrinsic (mitochondrial) pathway .[8][9]

This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax.[9] Activated Bax disrupts the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm.[8] Cytosolic cytochrome c then triggers the activation of a cascade of enzymes called caspases, particularly the initiator caspase-9 and the executioner caspase-3.[8][10] Cleaved (activated) caspase-3 is a central player that dismantles the cell by degrading key cellular proteins, resulting in the characteristic morphological changes of apoptosis, such as DNA fragmentation and nuclear condensation.[8][9]

G cluster_0 Cellular Stress cluster_1 Mitochondrion cluster_2 Cytoplasm Compound Benzoylpiperazine Compound Bax Bax Activation Compound->Bax CytoC Cytochrome c Release Bax->CytoC Disrupts Membrane CytoC_cyto Cytochrome c CytoC->CytoC_cyto Release Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes CytoC_cyto->Casp9 Activates

Caption: Intrinsic apoptosis pathway induced by benzoylpiperazine compounds.

Cell Cycle Arrest

In addition to inducing apoptosis, many cytotoxic compounds exert their effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases of division. Substituted piperazine derivatives have been shown to cause cell cycle arrest at various checkpoints, most notably the G2/M phase.[5][11] Arrest at this stage prevents the cell from entering mitosis, effectively halting proliferation. Some derivatives have also been observed to induce arrest at the G1 phase.[12][13] This multi-faceted approach of inducing both cell cycle arrest and apoptosis contributes to the potent anti-proliferative effects of these compounds.[5]

G cluster_0 G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest1 G1 Arrest Arrest1->G1 Arrest2 G2/M Arrest Arrest2->G2

Caption: Common cell cycle arrest points for benzoylpiperazine derivatives.

Experimental Protocols: A Guide to Assessing Cytotoxicity

Accurate and reproducible assessment of cytotoxicity is the cornerstone of anticancer drug discovery.[6] Here, we provide detailed protocols for three widely used colorimetric assays: Sulforhodamine B (SRB), MTT, and Lactate Dehydrogenase (LDH) assays.

General Experimental Workflow

The evaluation of a novel compound follows a standardized workflow to ensure consistency and reliability of the data.

G A Cancer Cell Line Culture & Maintenance B Cell Seeding in 96-well Plates A->B C Treatment with Serial Dilutions of Test Compound B->C D Incubation (e.g., 72 hours) C->D E Assay Procedure (SRB, MTT, or LDH) D->E F Absorbance Measurement E->F G Calculation of % Cell Viability F->G H GI₅₀ / IC₅₀ Value Determination G->H

Caption: General workflow for in vitro cytotoxicity testing.[6]

Protocol 1: Sulforhodamine B (SRB) Assay

The SRB assay is a robust method that measures cell density based on the staining of total cellular protein by the sulforhodamine B dye.[1][6] It is often the assay of choice due to its stability and sensitivity.

Principle: SRB binds stoichiometrically to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the benzoylpiperazine test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-FU).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[6]

  • Washing: Carefully wash the plate five times with slow-running tap water to remove TCA and dead cells. Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Measure the absorbance at 510 nm using a microplate reader.

Protocol 2: MTT Assay

The MTT assay is a widely used method that measures cell viability based on mitochondrial metabolic activity.[14][15]

Principle: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan is proportional to the number of metabolically active, viable cells.[15]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-2 from the SRB protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[16]

Principle: LDH is a stable enzyme present in the cytosol of all cells. When the cell membrane is compromised (a hallmark of late apoptosis or necrosis), LDH is released into the culture medium. This released LDH activity is measured in a coupled enzymatic reaction that results in a colored formazan product, which is proportional to the extent of cell lysis.[16]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-2 from the SRB protocol. It is critical to also prepare wells for two controls: a "Spontaneous LDH Release" control (cells with vehicle only) and a "Maximum LDH Release" control (cells treated with a lysis buffer, e.g., Triton X-100).[16]

  • Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Add Reaction Mix: Add 50 µL of the LDH Reaction Solution (containing substrate, cofactor, and dye) to each well of the new plate. Mix gently.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for spontaneous release.

Conclusion and Future Directions

Substituted benzoylpiperazine compounds have firmly established themselves as a promising class of anticancer agents. Their synthetic tractability allows for fine-tuning of their structure to optimize cytotoxic potency, as demonstrated by clear structure-activity relationships. The broad efficacy across diverse cancer cell lines, coupled with their ability to induce cell death through well-defined mechanisms like apoptosis and cell cycle arrest, makes them compelling candidates for further preclinical and clinical investigation.[1][4]

Future research should focus on optimizing the selectivity of these compounds, aiming to maximize toxicity towards cancer cells while minimizing effects on normal, healthy cells.[17] Investigating their in vivo efficacy in animal models and exploring potential synergistic combinations with existing chemotherapeutics will be critical next steps in translating the laboratory promise of benzoylpiperazine derivatives into tangible clinical benefits.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxybenzoyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Methoxybenzoyl)-piperazine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is designed to instill confidence and ensure safety in your laboratory by explaining not just the "how," but the critical "why" behind each procedural step, grounded in authoritative regulatory and safety standards.

Understanding the Compound: Hazard Identification and Risk Assessment

This compound is a piperazine derivative. While specific hazard data for this exact compound is limited, the piperazine chemical class and closely related analogues provide a strong basis for a conservative and safe risk assessment. The primary hazards are associated with irritation and potential harm upon ingestion.[1]

The fundamental principle of chemical disposal is to prevent harm to personnel and the environment. Improper disposal, such as drain or solid waste discharge, can lead to aquatic toxicity and unforeseen reactions within waste systems.[2] Therefore, this compound waste must be treated as hazardous unless formally determined otherwise by a qualified environmental health and safety (EHS) professional.

Table 1: Hazard Profile of this compound and Related Analogues

Hazard ClassificationGHS Hazard StatementRationale and Key Considerations
Acute Toxicity, Oral H302: Harmful if swallowedPiperazine derivatives can be toxic if ingested.[3]
Skin Irritation H315: Causes skin irritationThe compound is classified as an irritant.[1][2] Prolonged contact should be avoided.
Eye Irritation H319: Causes serious eye irritationDirect contact with eyes can cause significant damage.[1][2]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dusts or aerosols should be minimized.[1][2]
Environmental Hazard Water Hazard Class 1 or higherPiperazine analogues are recognized as slightly hazardous to water, preventing drain disposal.[2]

Pre-Disposal Waste Management: Containment and Segregation

Proper management begins the moment the chemical is deemed waste. The objective is to safely contain the waste, clearly identify it, and prevent dangerous reactions.

Approved Waste Containers

All waste containing this compound must be collected in designated, approved containers.[4]

  • Condition: Containers must be in good condition, free from cracks, leaks, or corrosion.[5]

  • Compatibility: Use containers made of compatible materials, such as high-density polyethylene (HDPE) or glass. The basic nature of piperazines means they can be corrosive to some metals like aluminum, magnesium, and zinc.[6]

  • Closure: Containers must have a tight-fitting, screw-top lid and must be kept closed at all times unless waste is actively being added.[4][5]

Chemical Segregation: The Causality of Safety

Segregation is critical to prevent dangerous chemical reactions within the waste container. Piperazine and its derivatives are bases.[7] They will react exothermically (release heat) with acids.[6]

  • DO NOT mix this compound waste with:

    • Strong Acids (e.g., hydrochloric acid, sulfuric acid)

    • Strong Oxidizing Agents (e.g., peroxides, perchlorates, nitrates)[8]

    • Acid Halides and Anhydrides [6]

  • Rationale: Mixing with these incompatible materials can lead to violent reactions, gas evolution, and a potential breach of the waste container. Always maintain separate waste streams for acids, bases, and oxidizers.

Labeling for Compliance and Safety

Proper labeling is a cornerstone of the "cradle-to-grave" hazardous waste management system mandated by the Environmental Protection Agency (EPA).[9]

  • Every waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (avoid abbreviations)

    • An accurate list of all other constituents in the container (e.g., solvents, percentages).

    • The approximate hazard(s) (e.g., "Irritant," "Toxic").

    • The date accumulation started.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to disposing of this compound, from initial generation to final handoff.

Disposal Decision Workflow

G Workflow for this compound Disposal cluster_0 On-Site Management cluster_1 Final Disposal A Waste Generated (Pure compound, contaminated labware, or solutions) B Characterize Waste Is it hazardous? A->B C YES (Treat as hazardous based on irritant properties) D Select Approved Container (HDPE or Glass, Good condition, Screw-top) B->D Assume YES E Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) D->E F Store in Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Materials (Acids, Oxidizers) F->G H Arrange Pickup with Licensed Waste Management Provider G->H I Complete Hazardous Waste Manifest Form H->I J Waste is Transported to a Permitted TSDF (Treatment, Storage, and Disposal Facility) I->J

Caption: Decision workflow for compliant chemical waste disposal.

Protocol Steps:
  • Waste Characterization: Per EPA regulations under the Resource Conservation and Recovery Act (RCRA), every generator of waste is responsible for determining if it is hazardous.[9] While this compound may not be explicitly on the P or U lists of acute hazardous wastes, its known irritant properties (characteristic hazard) require it to be managed as a hazardous material.[2][5]

  • Collection of Waste:

    • Solid Waste: Collect pure, un-reacted this compound or contaminated items (e.g., weigh boats, gloves, paper towels) in a designated, labeled solid hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled liquid hazardous waste container. Indicate all solvent components and their approximate percentages.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container at or near the point of generation in a designated SA.[4]

    • This area must be under the control of the operator generating the waste.

    • Ensure the container is stored in secondary containment to control any potential leaks.

  • Arrange for Disposal:

    • Once the container is full, or if accumulation time limits are approaching, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • A trained professional will transport the waste from the SAA to a central accumulation area.

  • Documentation (Hazardous Waste Manifest):

    • For off-site disposal, the waste must be tracked using a Uniform Hazardous Waste Manifest.[5][10] This document provides a paper trail from the point of generation to the final treatment, storage, and disposal facility (TSDF), ensuring a closed-loop, compliant process.[4][9]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Minor Spill (Small quantity in a ventilated area)
  • Isolate: Alert personnel in the immediate area.

  • Protect: Wear appropriate Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety glasses or goggles

    • Lab coat

    • If the material is a dry powder, a certified respirator (e.g., N95 dust mask) is necessary to avoid inhalation.[7]

  • Contain: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels for initial absorption.

  • Clean: Gently sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[7]

  • Decontaminate: Wipe the spill area with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Notify your lab supervisor or EHS department.

Major Spill (Large quantity, poor ventilation, or outside of containment)
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's emergency response team and EHS department.[7] Provide the location and the name of the chemical.

  • Isolate: If safe to do so, close the door to the affected area to contain vapors. Prevent entry by unauthorized personnel.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so. Wait for professional responders.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a regulatory hurdle; it is a direct reflection of our commitment to professional responsibility, personal safety, and environmental stewardship. By adhering to the principles of hazard identification, proper containment, segregation, and compliant disposal pathways, we ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always consult your institution's specific waste disposal guidelines and your EHS department for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzoyl)-piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybenzoyl)-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.